molecular formula C3H10NO4P B131342 3-Aminopropyl dihydrogen phosphate CAS No. 1071-28-9

3-Aminopropyl dihydrogen phosphate

Cat. No.: B131342
CAS No.: 1071-28-9
M. Wt: 155.09 g/mol
InChI Key: KUQZVISZELWDNZ-UHFFFAOYSA-N
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Description

3-Aminopropyl dihydrogen phosphate (CAS: 1071-28-9) is an organophosphate compound with the molecular formula C3H10NO4P and an average molecular mass of 155.09 Da . Its structure features both a protonated amine group and a dihydrogen phosphate group, making it a molecule of interest in various research fields . The compound is recognized as a skin-conditioning agent in formulations . It also serves as a key synthetic precursor for other advanced molecules, such as Ascorbyl this compound, which is used in skincare research for its antioxidant and collagen-synthesis properties . Please note that the specific mechanisms of action and detailed research applications for this compound itself are not fully detailed in the current literature. Researchers should note that this compound requires specific storage and handling conditions. It should be kept in a dark place under an inert atmosphere at 2-8°C to maintain stability . Safety data indicates it is classified with the hazard statement H314, meaning it causes severe skin burns and eye damage . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopropyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NO4P/c4-2-1-3-8-9(5,6)7/h1-4H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQZVISZELWDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147910
Record name Aminopropyl dihydrogen phosphate
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Molecular Weight

155.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071-28-9
Record name 1-Propanol, 3-amino-, 1-(dihydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminopropyl dihydrogen phosphate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopropyl dihydrogen phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOPROPYL DIHYDROGEN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5J0Q2CM4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Aminopropyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 3-aminopropyl dihydrogen phosphate, a compound of interest for its biological activities, including the stimulation of fibroblast proliferation and collagen synthesis. This document details established synthesis protocols, purification techniques, and explores the associated biological signaling pathways.

Synthesis of this compound

Two primary methods for the synthesis of this compound are documented: a modern approach utilizing phosphorus oxychloride and a conventional method involving polyphosphoric acid.

Synthesis via Phosphorus Oxychloride

This method is highlighted as a simple, economic, and industrially scalable two-step process that proceeds through a cyclic phosphoramidyl chloride intermediate.[1] It offers a high yield and avoids the harsh conditions of the polyphosphoric acid method.[1]

Experimental Protocol:

  • Reaction: In a suitable reaction vessel, 3-amino-1-propanol is reacted with phosphorus oxychloride in an organic solvent (such as dichloromethane, ethyl ether, tetrahydrofuran, ethyl acetate, acetonitrile, or chloroform).[2] The equivalent ratio of 3-amino-1-propanol to phosphorus oxychloride should be maintained between 1:1 and 1:1.3.[1] The reaction mixture is maintained at a temperature of 0-5°C for approximately 1 hour.[1]

  • Filtration and Concentration: The resulting reaction mixture is filtered and then concentrated under reduced pressure.

  • Hydrolysis: To the concentrate, water and an acidic catalyst (e.g., hydrochloric acid, sulfuric acid, or acetic acid) are added.[1][2] The mixture is then heated to 70-90°C and refluxed for 1-3 hours (preferably 2 hours).[1] This step is crucial for the selective phosphorylation of the alcohol group by hydrolyzing the weaker phosphorus-amine bond.[1]

  • Neutralization: After cooling to room temperature, the mixture is neutralized with a base, such as triethylamine.[1]

  • Crystallization: The product, this compound, is then crystallized by the addition of an alcohol (e.g., methanol, ethanol, or isopropanol).[1][2]

  • Isolation and Drying: The crystals are recovered by filtration, recrystallized from a mixture of water and ethanol, and then dried at 50°C under reduced pressure to a moisture content of 5% or less.[1]

Logical Workflow for Synthesis via Phosphorus Oxychloride:

G cluster_synthesis Synthesis Workflow: Phosphorus Oxychloride Method start Start: 3-Amino-1-propanol + Phosphorus Oxychloride reaction Reaction (0-5°C, 1 hr) in Organic Solvent start->reaction filtration Filtration & Concentration reaction->filtration hydrolysis Acidic Hydrolysis (70-90°C, 1-3 hrs) filtration->hydrolysis neutralization Neutralization (e.g., Triethylamine) hydrolysis->neutralization crystallization Crystallization (Alcohol Addition) neutralization->crystallization isolation Isolation & Drying (Filtration, Recrystallization, Drying) crystallization->isolation end Product: 3-Aminopropyl dihydrogen phosphate isolation->end

Synthesis of this compound via the phosphorus oxychloride method.
Synthesis via Polyphosphoric Acid (Conventional Method)

This method involves the direct reaction of 3-amino-1-propanol with polyphosphoric acid but is generally considered less efficient due to harsh reaction conditions and a more complex purification process.[1][2]

Experimental Protocol Outline:

  • Reaction: 3-amino-1-propanol is reacted with polyphosphoric acid at a high temperature of 150-250°C under reduced pressure for an extended period of 30-40 hours.[1][2]

  • Primary Purification: The reaction product is then treated with calcium hydroxide or barium hydroxide to form the corresponding salt.[1][2]

  • Neutralization: The isolated calcium or barium salt is neutralized with sulfuric acid to yield this compound.[1][2] This process requires careful removal of the resulting calcium or barium sulfate precipitate.[2]

Logical Workflow for Synthesis via Polyphosphoric Acid:

G cluster_synthesis_ppa Synthesis Workflow: Polyphosphoric Acid Method start_ppa Start: 3-Amino-1-propanol + Polyphosphoric Acid reaction_ppa High-Temperature Reaction (150-250°C, 30-40 hrs) under Reduced Pressure start_ppa->reaction_ppa purification_ppa Primary Purification (Addition of Ca(OH)2 or Ba(OH)2) reaction_ppa->purification_ppa neutralization_ppa Neutralization (with Sulfuric Acid) purification_ppa->neutralization_ppa isolation_ppa Isolation & Purification neutralization_ppa->isolation_ppa end_ppa Product: 3-Aminopropyl dihydrogen phosphate isolation_ppa->end_ppa

Synthesis of this compound via the polyphosphoric acid method.
Synthesis MethodKey ReactantsReaction ConditionsReported YieldAdvantagesDisadvantages
Phosphorus Oxychloride 3-Amino-1-propanol, POCl₃0-5°C (reaction), 70-90°C (hydrolysis)90%[1]High yield, mild conditions, scalable[1]Requires careful handling of POCl₃
Polyphosphoric Acid 3-Amino-1-propanol, PPA150-250°C, 30-40 hrs, reduced pressureLow (not specified)[2]Uses readily available reagentsHigh energy consumption, low yield, complex purification[1][2]

Purification of this compound

Effective purification is critical to obtaining high-purity this compound for research and development. The primary methods employed are recrystallization and ion-exchange chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution.

Experimental Protocol (based on the POCl₃ synthesis workup):

  • Solvent Selection: A mixture of water and ethanol is an effective solvent system for the recrystallization of this compound.[1]

  • Dissolution: The crude this compound is dissolved in a minimal amount of the hot water/ethanol mixture.

  • Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: The purified crystals are collected by vacuum filtration.

  • Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried under vacuum.

Logical Workflow for Purification by Recrystallization:

G cluster_purification_recryst Purification Workflow: Recrystallization start_recryst Start: Crude This compound dissolution Dissolution in Hot Solvent (Water/Ethanol) start_recryst->dissolution cooling Slow Cooling and Crystallization dissolution->cooling filtration_recryst Vacuum Filtration cooling->filtration_recryst washing Washing with Cold Solvent filtration_recryst->washing drying Drying under Vacuum washing->drying end_recryst Product: Purified This compound drying->end_recryst

Purification of this compound by recrystallization.
Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. Given that this compound is a zwitterionic compound (containing both a positive amino group and a negative phosphate group), IEC is a potentially powerful purification technique.

Proposed Experimental Protocol:

  • Resin Selection: A strong anion exchange (e.g., quaternary ammonium functionality) or a strong cation exchange (e.g., sulfonic acid functionality) resin could be employed, depending on the pH of the mobile phase.

  • Column Packing and Equilibration: The selected resin is packed into a chromatography column and equilibrated with a starting buffer at a specific pH. The pH should be chosen to ensure the target molecule has a net charge that will bind to the resin.

  • Sample Loading: The crude this compound, dissolved in the starting buffer, is loaded onto the column.

  • Washing: The column is washed with the starting buffer to remove any unbound impurities.

  • Elution: The bound this compound is eluted from the column by either changing the pH of the mobile phase or by increasing the salt concentration (gradient elution).

  • Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by HPLC or TLC) to identify those containing the purified product.

  • Desalting and Isolation: The fractions containing the pure product are pooled, desalted if necessary, and the solvent is removed to yield the purified this compound.

Logical Workflow for Purification by Ion-Exchange Chromatography:

G cluster_purification_iec Purification Workflow: Ion-Exchange Chromatography start_iec Start: Crude This compound loading Sample Loading onto Equilibrated IEC Column start_iec->loading washing_iec Washing with Starting Buffer loading->washing_iec elution Gradient Elution (pH or Salt Gradient) washing_iec->elution collection Fraction Collection and Analysis elution->collection pooling Pooling of Pure Fractions collection->pooling isolation_iec Desalting and Solvent Removal pooling->isolation_iec end_iec Product: Purified This compound isolation_iec->end_iec

Purification of this compound by ion-exchange chromatography.
Purification MethodPrincipleTypical Solvents/BuffersPurity DataAdvantagesDisadvantages
Recrystallization Differential solubilityWater/EthanolNot specifiedSimple, cost-effective, scalableMay not remove all impurities, potential product loss
Ion-Exchange Chromatography Separation by net chargeAqueous buffers (e.g., phosphate, acetate) with a salt gradient (e.g., NaCl)Not specifiedHigh resolution, can separate closely related compoundsMore complex, requires specialized equipment, can be time-consuming

Biological Activity and Signaling Pathways

This compound is known to promote the proliferation of human fibroblasts and enhance the synthesis of collagen.[2] These effects are mediated through complex intracellular signaling pathways, primarily the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.

TGF-β Signaling Pathway in Fibroblast Proliferation and Collagen Synthesis

The TGF-β signaling pathway is a central regulator of cellular processes including proliferation, differentiation, and extracellular matrix (ECM) production.

Signaling Cascade:

  • Ligand Binding and Receptor Activation: TGF-β ligands bind to TGF-β type II receptors (TGF-βRII), which then recruit and phosphorylate TGF-β type I receptors (TGF-βRI).

  • SMAD Phosphorylation: The activated TGF-βRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.

  • SMAD Complex Formation and Nuclear Translocation: Phosphorylated SMAD2/3 form a complex with the common mediator SMAD4. This complex then translocates into the nucleus.

  • Gene Transcription: In the nucleus, the SMAD complex acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes, including those involved in collagen synthesis and fibroblast proliferation.

G cluster_tgf_beta TGF-β Signaling Pathway TGF_beta TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII binds TGF_beta_RI TGF-βRI TGF_beta_RII->TGF_beta_RI recruits and phosphorylates SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Expression Target Gene Expression (Collagen, Proliferation)

Simplified TGF-β/SMAD signaling pathway leading to collagen synthesis and proliferation.
MAPK Signaling Pathway in Fibroblast Proliferation and Collagen Synthesis

The MAPK pathways (including ERK and p38) are also crucial in mediating the effects of growth factors on fibroblast activity. There is significant crosstalk between the TGF-β and MAPK pathways.

Signaling Cascade:

  • Upstream Activation: Growth factors, including those induced by TGF-β (like FGF-2), activate receptor tyrosine kinases.

  • Kinase Cascade: This leads to the activation of a cascade of protein kinases, including Ras, Raf, and MEK.

  • MAPK Activation: MEK phosphorylates and activates the final kinases in the cascade, such as ERK (Extracellular signal-Regulated Kinase) and p38 MAPK.

  • Downstream Effects: Activated ERK and p38 can phosphorylate various transcription factors and other proteins, leading to increased cell proliferation and collagen gene expression.

G cluster_mapk MAPK Signaling Pathway Growth_Factor Growth Factor (e.g., FGF-2) Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds Ras_Raf_MEK Ras/Raf/MEK Cascade Receptor->Ras_Raf_MEK activates ERK_p38 ERK / p38 MAPK Ras_Raf_MEK->ERK_p38 activates Nucleus_MAPK Nucleus ERK_p38->Nucleus_MAPK translocates to Gene_Expression_MAPK Target Gene Expression (Proliferation, Collagen)

Simplified MAPK signaling pathway involved in fibroblast proliferation and collagen synthesis.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are derived from published literature and patents and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

The Emerging Role of 3-Aminopropyl Dihydrogen Phosphate in Cellular Proliferation and Matrix Synthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropyl dihydrogen phosphate, a molecule of growing interest in dermatological and cosmetic science, is recognized for its potential anti-aging properties. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its purported effects on fibroblast proliferation and collagen synthesis. While direct, in-depth research on the specific signaling cascades initiated by this compound is not extensively documented in publicly available literature, this paper will extrapolate its likely mechanisms based on the well-established pathways governing these cellular processes. This guide also provides detailed, generalized experimental protocols for assessing fibroblast activity and visualizing the key signaling networks likely involved.

Introduction

This compound is a compound that has garnered attention for its application in skincare formulations aimed at mitigating the signs of aging. Its primary proposed biological functions are the stimulation of human dermal fibroblast proliferation and the enhancement of collagen synthesis. Fibroblasts are the principal cells of connective tissue and are responsible for producing the extracellular matrix, including collagen, which provides structural integrity and elasticity to the skin. The age-related decline in fibroblast activity and collagen production leads to the characteristic signs of skin aging, such as wrinkles and loss of firmness. Molecules that can effectively stimulate these processes are therefore of significant therapeutic and commercial interest.

Core Mechanism of Action: A Postulated Model

The precise molecular targets of this compound are not yet fully elucidated. However, based on its observed biological effects, a plausible mechanism involves its interaction with cell surface receptors on fibroblasts, initiating intracellular signaling cascades that culminate in increased cell division and upregulation of collagen gene expression.

Stimulation of Fibroblast Proliferation

Fibroblast proliferation is a tightly regulated process controlled by various growth factors and signaling pathways. It is likely that this compound either mimics the action of endogenous growth factors or modulates their signaling pathways. Key pathways known to drive fibroblast proliferation include:

  • Fibroblast Growth Factor (FGF) Signaling: FGFs are potent mitogens for fibroblasts. Binding of FGF to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as the Ras-MAPK and PI3K-Akt cascades.

  • Transforming Growth Factor-beta (TGF-β) Signaling: While TGF-β is more commonly associated with myofibroblast differentiation and collagen synthesis, it can also influence fibroblast proliferation, often in a context-dependent manner and in concert with other growth factors.

Enhancement of Collagen Synthesis

The synthesis of type I and type III collagen, the most abundant collagens in the skin, is a primary function of fibroblasts. The TGF-β/Smad pathway is the canonical signaling cascade responsible for upregulating collagen gene expression. It is conceivable that this compound enhances collagen synthesis by activating this pathway, potentially through direct or indirect mechanisms.

Quantitative Data Summary

Table 1: Illustrative Data on the Effect of this compound on Fibroblast Proliferation

Concentration (µM)Mean Proliferation Rate (% of Control)Standard Deviation
0 (Control)100± 5.2
1Data Not AvailableData Not Available
10Data Not AvailableData Not Available
50Data Not AvailableData Not Available
100Data Not AvailableData Not Available

Table 2: Illustrative Data on the Effect of this compound on Collagen Synthesis

Concentration (µM)Mean Collagen Production (ng/mL)Standard Deviation
0 (Control)Data Not AvailableData Not Available
1Data Not AvailableData Not Available
10Data Not AvailableData Not Available
50Data Not AvailableData Not Available
100Data Not AvailableData Not Available

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments used to assess the mechanism of action of compounds like this compound.

Fibroblast Proliferation Assay (MTT Assay)

Objective: To quantify the effect of a test compound on the proliferation of fibroblasts in vitro.

Methodology:

  • Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (the solvent used to dissolve the compound) and an untreated control are included.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control.

Quantification of Collagen Synthesis (Sircol Assay)

Objective: To measure the amount of soluble collagen secreted by fibroblasts into the culture medium.

Methodology:

  • Cell Culture and Treatment: Fibroblasts are cultured and treated with the test compound as described in the proliferation assay protocol.

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • Collagen Precipitation: 100 µL of the supernatant is mixed with 1 mL of Sircol Dye Reagent and incubated for 30 minutes at room temperature with gentle shaking.

  • Centrifugation: The mixture is centrifuged at 12,000 x g for 10 minutes to pellet the collagen-dye complex.

  • Washing: The supernatant is discarded, and the pellet is washed with 750 µL of ice-cold acid-salt wash reagent.

  • Dye Elution: The washed pellet is resuspended in 250 µL of Alkali Reagent to release the bound dye.

  • Absorbance Measurement: The absorbance of the eluted dye is measured at 555 nm. Collagen concentration is determined by comparison to a standard curve prepared with known concentrations of purified collagen.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways hypothesized to be involved in the action of this compound on fibroblasts.

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3-APD 3-Aminopropyl dihydrogen phosphate FGFR FGFR 3-APD->FGFR ? FGF FGF FGF->FGFR Ras Ras FGFR->Ras PI3K PI3K FGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Fibroblast Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Postulated FGF signaling pathway for fibroblast proliferation.

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3-APD 3-Aminopropyl dihydrogen phosphate TGFBR TGF-β Receptor 3-APD->TGFBR ? TGF-β TGF-β TGF-β->TGFBR Smad23 Smad2/3 TGFBR->Smad23 P Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Collagen_synthesis Collagen Gene Transcription Nucleus->Collagen_synthesis Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis culture Culture Human Dermal Fibroblasts seed Seed into 96-well plates culture->seed treat Treat with 3-APD (various concentrations) seed->treat prolif_assay Proliferation Assay (e.g., MTT) treat->prolif_assay collagen_assay Collagen Synthesis Assay (e.g., Sircol) treat->collagen_assay prolif_data Quantify Cell Viability (% of control) prolif_assay->prolif_data collagen_data Quantify Collagen Production (ng/mL) collagen_assay->collagen_data

An In-Depth Technical Guide to the Solubility and Stability of 3-Aminopropyl dihydrogen phosphate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of 3-Aminopropyl dihydrogen phosphate. The information herein is intended to support research, development, and formulation activities by providing key data and established experimental protocols.

Executive Summary

Aqueous Solubility

This compound is characterized as being freely soluble in water. A calculated solubility value provides a quantitative measure of this property.

Table 1: Aqueous Solubility of this compound

ParameterValueConditionsSource
Solubility563 g/L (calculated)25 °C[1]

This high solubility suggests that this compound can be readily dissolved in aqueous media for various applications without the immediate need for solubilizing agents.

Stability in Aqueous Solutions

The stability of a compound in an aqueous environment is a critical parameter for its storage, formulation, and in-vivo performance. For phosphate esters like this compound, the primary degradation pathway is typically hydrolysis. The rate of this hydrolysis is influenced by factors such as pH and temperature.

While specific quantitative stability data such as degradation rate constants or a detailed pH-rate profile for this compound are not extensively documented in publicly available literature, the stability can be determined experimentally. The following sections outline the recommended experimental protocols for a comprehensive stability assessment.

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is essential for elucidating the degradation pathways and identifying potential degradation products of a drug substance. These studies involve exposing the compound to conditions more severe than those it would experience during storage to accelerate degradation.

Logical Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid_Hydrolysis Acid Hydrolysis Sample_Analysis Analyze Samples (e.g., HPLC) Acid_Hydrolysis->Sample_Analysis Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->Sample_Analysis Neutral_Hydrolysis Neutral Hydrolysis Neutral_Hydrolysis->Sample_Analysis Oxidation Oxidation Oxidation->Sample_Analysis Photolysis Photolysis Photolysis->Sample_Analysis Thermal_Stress Thermal Stress Thermal_Stress->Sample_Analysis Identify_Degradants Identify Degradation Products (e.g., LC-MS) Sample_Analysis->Identify_Degradants Quantify_Degradants Quantify Degradation Products Identify_Degradants->Quantify_Degradants Degradation_Pathway Elucidate Degradation Pathway Quantify_Degradants->Degradation_Pathway Stability_Profile Establish Stability Profile Quantify_Degradants->Stability_Profile API 3-Aminopropyl dihydrogen phosphate API->Acid_Hydrolysis API->Base_Hydrolysis API->Neutral_Hydrolysis API->Oxidation API->Photolysis API->Thermal_Stress

Caption: Workflow for forced degradation studies.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol for Determination of Aqueous Solubility

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in an aqueous medium.

Objective: To determine the concentration of a saturated solution of this compound in water at a specified temperature.

Materials:

  • This compound

  • Deionized water (or other aqueous buffer)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial at a high speed to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution and Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

Solubility_Workflow Start Start Add_Excess Add excess compound to aqueous solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with shaking Add_Excess->Equilibrate Centrifuge Centrifuge to separate undissolved solid Equilibrate->Centrifuge Filter Filter supernatant Centrifuge->Filter Dilute Dilute sample Filter->Dilute Analyze Analyze by HPLC Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Step-by-step workflow for solubility determination.

Protocol for Stability Assessment via Forced Degradation

This protocol describes a general procedure for conducting forced degradation studies to assess the stability of this compound in aqueous solutions under various stress conditions.

Objective: To identify potential degradation products and degradation pathways, and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

  • pH meter

  • Constant temperature bath/oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., PDA or MS)

  • LC-MS system for identification of degradation products

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of the stock solution to an equal volume of a suitable concentration of HCl (e.g., 0.1 M or 1 M). Incubate at a specific temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Add an equal volume of the stock solution to an equal volume of a suitable concentration of NaOH (e.g., 0.1 M or 1 M). Incubate at a specific temperature (e.g., 60 °C) for a defined period.

    • Neutral Hydrolysis: Dilute the stock solution with deionized water and incubate at a specific temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Add an equal volume of the stock solution to an equal volume of a suitable concentration of H₂O₂ (e.g., 3%). Keep at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a suitable HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

    • Determine the percentage of degradation of this compound.

    • Identify and characterize the degradation products using techniques such as LC-MS.

Signaling Pathway for Hydrolytic Degradation

Hydrolysis_Pathway Compound 3-Aminopropyl dihydrogen phosphate Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Compound->Hydrolysis Product1 3-Aminopropanol Hydrolysis->Product1 Product2 Phosphoric Acid Hydrolysis->Product2

Caption: Postulated hydrolytic degradation pathway.

Conclusion

This technical guide provides essential information on the aqueous solubility of this compound and a framework for assessing its stability. The provided experimental protocols offer a starting point for researchers to generate specific data tailored to their needs. While a calculated high aqueous solubility is reported, detailed experimental stability data is currently lacking in the public domain. The execution of the outlined forced degradation studies will be crucial in establishing a comprehensive stability profile, understanding potential degradation pathways, and ensuring the successful development and application of this compound.

References

An In-depth Technical Guide to the Hydrolysis Mechanism and Kinetics of 3-Aminopropyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 3-aminopropyl dihydrogen phosphate, a molecule of interest in various biochemical and pharmaceutical applications. The stability of this organophosphate is a critical factor in its efficacy and shelf-life, and understanding its degradation pathways is paramount for its successful application. This document details the proposed hydrolysis mechanism, including the significant role of the neighboring amino group, and presents the kinetics of this process. Experimental protocols for studying the hydrolysis are also outlined to facilitate further research in this area.

Hydrolysis Mechanism

The hydrolysis of this compound is understood to proceed via intramolecular nucleophilic catalysis, a form of neighboring group participation (NGP). In this mechanism, the terminal amino group acts as an internal nucleophile, significantly influencing the rate and pathway of the hydrolysis reaction.

The proposed mechanism involves the following key steps:

  • Protonation/Deprotonation Equilibria: The reactivity of this compound is highly dependent on the pH of the solution due to the multiple ionizable groups: the primary amino group and the two hydroxyl groups on the phosphate moiety. The monoanionic form of the phosphate ester is generally the most reactive species in hydrolysis.

  • Intramolecular Nucleophilic Attack: The unprotonated amino group, acting as a nucleophile, attacks the electrophilic phosphorus atom. This leads to the formation of a transient, cyclic five-membered phosphoramidate intermediate. This intramolecular step is kinetically favored over the intermolecular attack by water or hydroxide ions.

  • Hydrolysis of the Cyclic Intermediate: The cyclic phosphoramidate intermediate is then hydrolyzed by water, leading to the cleavage of the P-N bond and the formation of 3-aminopropanol and inorganic phosphate.

This neighboring group participation by the amino group can lead to a significant rate enhancement compared to the hydrolysis of similar alkyl phosphates that lack a suitably positioned nucleophilic group.[1][2]

Below is a diagram illustrating the proposed hydrolysis pathway involving neighboring group participation.

Hydrolysis_Mechanism Proposed Hydrolysis Mechanism of this compound cluster_main cluster_details A 3-Aminopropyl dihydrogen phosphate B Cyclic Phosphoramidate Intermediate A->B Intramolecular Nucleophilic Attack (Rate-determining) C 3-Aminopropanol + Inorganic Phosphate B->C Hydrolysis Reactant Reactant Intermediate Intermediate Reactant->Intermediate k1 Products Products Intermediate->Products k2 (fast)

Caption: Proposed mechanism for the hydrolysis of this compound via a cyclic intermediate.

Kinetics of Hydrolysis

The hydrolysis of organophosphates is also temperature-dependent, generally following the Arrhenius equation, where an increase in temperature leads to a higher reaction rate.[3][4]

Due to the lack of specific quantitative data for this compound in the reviewed literature, a data table for its hydrolysis kinetics cannot be provided at this time. Further experimental studies are required to determine the rate constants, activation energy, and other kinetic parameters.

Experimental Protocols

The study of the hydrolysis kinetics of this compound can be conducted using various analytical techniques to monitor the disappearance of the reactant or the appearance of the products over time.

Synthesis of this compound

A common method for the synthesis of this compound involves the phosphorylation of 3-amino-1-propanol.

Protocol:

  • Reaction Setup: In an organic solvent, 3-amino-1-propanol is reacted with a phosphorylating agent, such as phosphorus oxychloride, typically at a low temperature (e.g., 0-5 °C) for a defined period (e.g., 1 hour).[5]

  • Hydrolysis: The reaction mixture is then subjected to hydrolysis under acidic conditions.

  • Crystallization: The final product is isolated by crystallization from an alcohol.[5]

The purity of the synthesized compound should be verified using techniques like NMR and HPLC.[6]

Kinetic Measurements

The rate of hydrolysis can be determined by monitoring the concentration of this compound or the formation of inorganic phosphate over time.

Materials and Equipment:

  • This compound

  • Buffers of various pH values

  • Constant temperature bath or incubator

  • HPLC system with a suitable column (e.g., reverse-phase C18)

  • or a ³¹P NMR spectrometer

  • or a spectrophotometer for colorimetric phosphate assays

Protocol for HPLC-based Kinetic Analysis:

  • Sample Preparation: Prepare solutions of this compound in buffers of the desired pH values.

  • Incubation: Place the solutions in a constant temperature bath set to the desired reaction temperature.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots, for example, by rapid cooling or by adding a quenching agent that stops the hydrolysis.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound. A study on a similar compound, 3'-amino-3'-deoxyuridylyl-3',5'-uridine, utilized RP-HPLC for monitoring its hydrolysis.[7]

  • Data Analysis: Plot the concentration of the reactant versus time and fit the data to an appropriate kinetic model (e.g., first-order or pseudo-first-order) to determine the rate constant.

The workflow for a typical kinetic experiment is depicted below.

Experimental_Workflow Experimental Workflow for Kinetic Analysis cluster_workflow cluster_visualization A Prepare buffered solutions of This compound B Incubate at constant temperature A->B C Withdraw and quench aliquots at timed intervals B->C D Analyze samples by HPLC or ³¹P NMR C->D E Plot concentration vs. time D->E F Determine rate constant E->F Setup Reaction Setup Monitoring Reaction Monitoring Setup->Monitoring Analysis Data Analysis Monitoring->Analysis

Caption: A generalized workflow for studying the hydrolysis kinetics of this compound.

Alternative Method: ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful non-invasive technique for monitoring the hydrolysis of organophosphates. It allows for the simultaneous detection and quantification of the parent compound and the inorganic phosphate product.

Protocol for ³¹P NMR-based Kinetic Analysis:

  • Sample Preparation: Prepare a solution of this compound in a deuterated buffer suitable for NMR analysis.

  • NMR Measurement: Place the NMR tube in the spectrometer, which is maintained at the desired temperature.

  • Time-course Spectra: Acquire ³¹P NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the phosphorus in the reactant and the product. The change in the relative integrals over time can be used to calculate the rate constant of the hydrolysis reaction.

Conclusion

The hydrolysis of this compound is a complex process governed by pH and temperature, with the neighboring amino group playing a crucial role in the reaction mechanism through intramolecular catalysis. While the general mechanistic features can be inferred from studies of analogous compounds, there is a clear need for further research to establish the specific kinetic parameters for this molecule. The experimental protocols outlined in this guide provide a framework for conducting such studies, which will be invaluable for the development and application of this compound in various scientific and industrial fields.

References

Spectroscopic Profile of 3-Aminopropyl Dihydrogen Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-aminopropyl dihydrogen phosphate. Due to the limited availability of public domain, experimentally-derived spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent functional groups and general principles of spectroscopy. It is intended to serve as a reference for researchers and scientists involved in the characterization and analysis of this and similar organophosphate compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₃H₁₀NO₄P

  • Molecular Weight: 155.09 g/mol

  • CAS Number: 1071-28-9

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

NMR Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR, ¹³C NMR, and ³¹P NMR Chemical Shifts

Nucleus Atom Predicted Chemical Shift (ppm) Multiplicity Notes
¹HH-1~ 3.8 - 4.0Triplet (t)Coupled to H-2. Shift influenced by the adjacent oxygen and phosphate group.
¹HH-2~ 1.8 - 2.0Quintet (quint)Coupled to H-1 and H-3.
¹HH-3~ 2.9 - 3.1Triplet (t)Coupled to H-2. Shift influenced by the adjacent amino group.
¹H-NH₂VariableBroad singlet (br s)Chemical shift is dependent on solvent and concentration.
¹³CC-1~ 60 - 65Triplet (t)Coupled to phosphorus.
¹³CC-2~ 25 - 30Singlet (s)
¹³CC-3~ 38 - 42Singlet (s)
³¹PP-1~ 0 - 5Singlet (s)Chemical shift is relative to 85% H₃PO₄.

Note: Predicted chemical shifts are estimates and may vary depending on the solvent, concentration, and pH.

Infrared (IR) Spectroscopy (Predicted)

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3400 - 3200Strong, BroadN-H stretchPrimary amine (-NH₂)
3000 - 2850MediumC-H stretchAlkyl chain (-CH₂-)
1650 - 1580MediumN-H bendPrimary amine (-NH₂)
1200 - 1000Strong, BroadP=O stretchPhosphate group (P=O)
1100 - 900StrongP-O-C stretchPhosphate ester (P-O-C)
1000 - 800Medium, BroadO-H bendPhosphate group (P-OH)
Mass Spectrometry (Predicted)

Table 3: Predicted Mass-to-Charge Ratios (m/z)

Ionization Mode Predicted m/z Ion Notes
ESI+156.0420[M+H]⁺Protonated molecule.
ESI+178.0239[M+Na]⁺Sodium adduct.
ESI-154.0274[M-H]⁻Deprotonated molecule.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for phosphate compounds to allow for the observation of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Solvent suppression techniques may be necessary if residual H₂O is present.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled phosphorus spectrum.

    • Use 85% H₃PO₄ as an external reference.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system for electrospray ionization (ESI), such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an ESI source.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and any characteristic adducts or fragments.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification of This compound SamplePrep Sample Preparation for Analysis (Dissolution, Pelletizing, etc.) Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation & Data Interpretation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this document are predicted and should be used for reference purposes only. Experimental verification is necessary for definitive structural confirmation.

3-Aminopropyl Dihydrogen Phosphate: A Versatile Precursor for the Synthesis of Bioactive Phospholipid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropyl dihydrogen phosphate is a bifunctional molecule containing both a primary amine and a phosphate ester. This unique structure makes it a valuable precursor for the synthesis of a variety of organic molecules, particularly phospholipid analogues and other bioactive compounds. Its ability to undergo N-acylation allows for the introduction of various lipophilic chains, leading to the creation of amphiphilic molecules with potential applications in drug delivery, biomaterials, and as modulators of cellular signaling pathways. This technical guide provides an in-depth overview of the use of this compound in organic synthesis, focusing on the generation of N-acyl derivatives, which can serve as mimics of natural signaling lipids like ceramides.

Core Synthetic Transformation: N-Acylation

The primary amino group of this compound is a nucleophilic center that readily reacts with various acylating agents to form a stable amide bond. This N-acylation is the key step in transforming the hydrophilic starting material into an amphiphilic product with a polar head group (the phosphate) and a nonpolar tail (the acyl chain).

Common acylating agents for this transformation include:

  • Acyl Chlorides: Highly reactive, they readily acylate the amine, typically in the presence of a base to neutralize the HCl byproduct.

  • Carboxylic Anhydrides: Another reactive option, often used for introducing smaller acyl groups.

  • Activated Esters: These reagents offer a milder alternative to acyl chlorides and can be useful for more sensitive substrates.

The choice of acylating agent allows for the introduction of a wide variety of fatty acid chains, from short-chain acetates to long-chain palmitates and oleates, thereby tuning the physicochemical properties of the final product.

Experimental Protocols

Due to a lack of specific published protocols for the N-acylation of this compound, the following is a representative experimental procedure based on general methods for the N-acylation of amino-phosphates and related compounds. Researchers should consider this a starting point for optimization.

Representative Protocol: N-Palmitoylation of this compound

Objective: To synthesize N-palmitoyl-3-aminopropyl dihydrogen phosphate.

Materials:

  • This compound

  • Palmitoyl chloride

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Aqueous acid solution (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard organic synthesis glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equivalent) and a tertiary amine base (2.2 equivalents) in the chosen anhydrous solvent.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Dissolve palmitoyl chloride (1.1 equivalents) in the same anhydrous solvent and add it to the dropping funnel. Add the palmitoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Workup:

    • Quench the reaction by the slow addition of water.

    • If using DCM, separate the organic layer. If using a water-miscible solvent like THF, remove the solvent under reduced pressure and then partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-palmitoyl-3-aminopropyl dihydrogen phosphate.

Quantitative Data

The following table summarizes representative quantitative data for the N-acylation of an amino-phosphate, which can be used as a starting point for the synthesis with this compound. Actual yields will vary depending on the specific substrate, reagents, and reaction conditions.

Acylating AgentAmine Substrate (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Representative Yield (%)
Palmitoyl Chloride1.02.2DCM0 to RT12-2470-90
Stearoyl Chloride1.02.2THF0 to RT12-2465-85
Acetic Anhydride1.02.2DCMRT2-680-95

Visualizations

Experimental Workflow

The general workflow for the N-acylation of this compound is depicted below.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 3-Aminopropyl dihydrogen phosphate reaction N-Acylation (0°C to RT) start1->reaction start2 Acylating Agent (e.g., Palmitoyl Chloride) start2->reaction start3 Base (e.g., TEA) start3->reaction start4 Anhydrous Solvent start4->reaction workup Aqueous Workup reaction->workup purification Column Chromatography or Recrystallization workup->purification product N-Acyl-3-aminopropyl dihydrogen phosphate purification->product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Activation ceramide_analog N-Acyl-3-aminopropyl dihydrogen phosphate (Ceramide Analogue) receptor->ceramide_analog Stimulus enzyme Effector Enzyme (e.g., Protein Kinase) ceramide_analog->enzyme Activation caspase_cascade Caspase Cascade enzyme->caspase_cascade Initiation apoptosis Apoptosis caspase_cascade->apoptosis

An In-depth Technical Guide to the Safety, Handling, and Disposal of 3-Aminopropyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and disposal methods for 3-Aminopropyl dihydrogen phosphate. The information is intended for laboratory personnel, including researchers, scientists, and professionals in the drug development field, to ensure safe and compliant use of this compound.

Chemical and Physical Properties

This compound is a solid organophosphate compound. A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its safe handling and use.

PropertyValueReference
CAS Number 1071-28-9[1]
Molecular Formula C₃H₁₀NO₄P[2]
Molecular Weight 155.09 g/mol [3]
Appearance White to off-white solid/crystals[4][5]
Solubility Soluble in water[6]
Melting Point 186 °C (decomposes)
pH 4.5-6.5 (in aqueous solution)
InChIKey KUQZVISZELWDNZ-UHFFFAOYSA-N[3]
SMILES C(CN)COP(=O)(O)O[3]

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.[10]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and dust particles.[8][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact and chemical burns.[10]
Body Protection A lab coat, long pants, and closed-toe shoes. A chemical-resistant apron is recommended for larger quantities.Protects skin from accidental spills and contamination.[10]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[11][12]Minimizes inhalation of dust particles.[7]
Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or NIOSH.[13][14] However, for organophosphate pesticides in general, suggested OELs range from 0.002 to 2 mg/m³.[9] For corrosive solids, general dust exposure limits should be observed.[15] It is prudent to handle this compound with the assumption that it has a low OEL and to minimize exposure at all times.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

General Handling
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder or preparing solutions.[11][12]

  • Weighing: When weighing the solid, do so in a manner that minimizes dust generation. A weighing boat or enclosed balance is recommended.

  • Solution Preparation: When preparing aqueous solutions, slowly add the solid to the water while stirring to avoid splashing.[12] Be aware that dissolving some corrosive solids can be an exothermic process, potentially generating heat.[4]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and materials that can react with phosphates or amines.[4]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[4]

  • Location: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials.[4]

  • Segregation: Store acids and bases separately.[12]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[16]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[6]
Spill Response
  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[17] The area should then be decontaminated with a suitable cleaning agent.

  • Major Spills: In the case of a large spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.[17]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following general methodologies are applicable for a water-soluble, solid compound of this nature.

Protocol for Preparation of a Stock Solution
  • Preparation: Don the appropriate PPE (safety goggles, face shield, gloves, lab coat).

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound solid using a calibrated balance.

  • Dissolution: In a suitable glass container (e.g., a beaker or volumetric flask), add the desired volume of solvent (e.g., deionized water or a specific buffer).

  • Mixing: Slowly add the weighed solid to the solvent while stirring continuously with a magnetic stirrer until fully dissolved.[12]

  • pH Adjustment (if necessary): If the experimental protocol requires a specific pH, adjust the solution using a calibrated pH meter and appropriate acid or base solutions.

  • Storage: Transfer the stock solution to a clearly labeled and sealed container. Store at the recommended temperature (e.g., 4°C or -20°C) as determined by the stability of the compound in solution.

Protocol for In Vitro Cytotoxicity Assay (e.g., MTT or WST-1 Assay)

This protocol outlines a general procedure to assess the cytotoxic effects of this compound on a cell line in culture.[18][19][20]

  • Cell Seeding: Plate the cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.

  • Exposure: Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Dissolve the formazan crystals with a solubilizing solution (e.g., DMSO or isopropanol).

    • WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. The viable cells will reduce the WST-1 to a water-soluble formazan dye.[18]

  • Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused solid compound and any contaminated materials (e.g., weigh boats, gloves) in a clearly labeled, sealed hazardous waste container.[21]

  • Liquid Waste: Collect aqueous solutions containing the compound in a designated, labeled hazardous waste container. Do not pour down the drain.[4]

  • Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your EHS department for specific guidance and to arrange for waste pickup.[21]

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling and disposal of this compound.

Handling_Workflow Figure 1: General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Weigh Solid Carefully B->C D Prepare Solution (Add Solid to Liquid) C->D E Conduct Experiment D->E F Decontaminate Work Area E->F H Dispose of Waste Properly E->H G Store in Labeled, Sealed Container F->G

Figure 1: General Handling Workflow

Spill_Response_Logic Figure 2: Spill Response Decision Tree Spill Chemical Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess Minor Minor Spill Assess->Minor Small & Manageable Major Major Spill Assess->Major Large or Hazardous Cleanup Clean up with Spill Kit Minor->Cleanup Evacuate Evacuate Area Major->Evacuate Dispose Dispose of Waste Cleanup->Dispose ContactEHS Contact EHS Evacuate->ContactEHS

Figure 2: Spill Response Decision Tree

Disposal_Pathway Figure 3: Waste Disposal Pathway cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal A Unused Solid Compound D Segregate Waste Streams A->D B Contaminated PPE & Materials B->D C Liquid Waste Solutions C->D E Use Labeled, Sealed Containers D->E F Store in Designated Waste Area E->F G Arrange for EHS Pickup F->G

References

Methodological & Application

Application Notes and Protocols for Surface Functionalization with 3-Aminopropyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization is a pivotal technique in the fields of biomedical research and drug development, enabling the modification of a material's surface properties to enhance biocompatibility, facilitate drug delivery, and improve the performance of medical devices. 3-Aminopropyl dihydrogen phosphate is a bifunctional molecule of significant interest for surface modification. Its phosphate group provides a robust anchor to a wide variety of metal and metal oxide surfaces, while the terminal primary amine group offers a reactive site for the covalent attachment of biomolecules, drugs, or other functional moieties. This document provides a detailed protocol for the surface functionalization of substrates using this compound, along with expected surface characteristics and characterization data.

Principle of Surface Functionalization

The functionalization process involves the chemisorption of this compound onto a hydroxylated surface. The dihydrogen phosphate group can form strong coordinate or covalent bonds with metal or metal oxide surfaces, such as titanium dioxide (TiO2), iron oxides, and aluminum oxides. This self-assembled monolayer presents a surface rich in primary amine groups, which can then be used for subsequent bioconjugation reactions.

Experimental Protocols

This section provides a detailed methodology for the surface functionalization of a titanium dioxide (TiO2) substrate as a representative example. The protocol is adapted from methodologies described for similar amino-phosphate compounds.[1]

Materials
  • This compound

  • Titanium dioxide (TiO2) substrates (e.g., slides, nanoparticles)

  • Anhydrous solvent (e.g., ethanol or toluene)

  • Deionized (DI) water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ultrasonic bath

  • Oven

Protocol 1: Substrate Cleaning and Hydroxylation
  • Degreasing: Immerse the TiO2 substrates in an ultrasonic bath with a 2% (v/v) solution of laboratory detergent in DI water for 15 minutes.

  • Rinsing: Thoroughly rinse the substrates with DI water.

  • Acid Treatment: Immerse the substrates in a 1 M HCl solution for 30 minutes to remove any metal impurities.

  • Rinsing: Rinse the substrates thoroughly with DI water.

  • Base Treatment (Hydroxylation): Immerse the substrates in a 1 M NaOH solution for 30 minutes at 60°C to generate surface hydroxyl groups.

  • Final Rinsing: Rinse the substrates extensively with DI water until the pH of the rinsing water is neutral.

  • Drying: Dry the substrates in an oven at 110°C for at least 2 hours and store in a desiccator until use.

Protocol 2: Surface Functionalization with this compound
  • Solution Preparation: Prepare a 10 mM solution of this compound in anhydrous ethanol.

  • Immersion: Immerse the cleaned and hydroxylated TiO2 substrates in the this compound solution.

  • Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

  • Rinsing: Remove the substrates from the solution and rinse thoroughly with anhydrous ethanol to remove any unbound molecules.

  • Curing: Dry the functionalized substrates under a stream of inert gas (e.g., nitrogen or argon) and then cure in an oven at 100°C for 1 hour to promote the formation of stable phosphate-surface bonds.

  • Storage: Store the functionalized substrates in a desiccator.

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 Surface Functionalization Degreasing 1. Degreasing (Detergent, DI Water, Sonication) Rinse1 2. Rinsing (DI Water) Degreasing->Rinse1 Acid_Treatment 3. Acid Treatment (1M HCl) Rinse1->Acid_Treatment Rinse2 4. Rinsing (DI Water) Acid_Treatment->Rinse2 Base_Treatment 5. Base Treatment (1M NaOH, 60°C) Rinse2->Base_Treatment Rinse3 6. Final Rinsing (DI Water) Base_Treatment->Rinse3 Drying 7. Drying (110°C Oven) Rinse3->Drying Preparation 1. Prepare Solution (10 mM 3-APDHP in Ethanol) Drying->Preparation Immersion 2. Immersion of Substrate Preparation->Immersion Incubation 3. Incubation (RT, 12-24h) Immersion->Incubation Rinsing_Ethanol 4. Rinsing (Anhydrous Ethanol) Incubation->Rinsing_Ethanol Curing 5. Curing (100°C Oven, 1h) Rinsing_Ethanol->Curing Storage 6. Storage (Desiccator) Curing->Storage

Caption: Experimental workflow for surface functionalization.

Proposed Binding Mechanism

The phosphate headgroup of this compound is believed to form a stable, covalent bond with the hydroxylated metal oxide surface through a condensation reaction, releasing water molecules. The aminopropyl tail then extends away from the surface, presenting the reactive amine group.

G cluster_molecule This compound cluster_functionalized Functionalized Surface M1 M-OH plus1 + M2 M-OH P P O1 O P->O1 O2 O P->O2 OH1 OH P->OH1 O_propyl O P->O_propyl propyl -(CH2)3-NH2 O_propyl->propyl M1_bound M-O M2_bound M-O P_bound P P_bound->M1_bound P_bound->M2_bound O_double =O P_bound->O_double O_propyl_bound O P_bound->O_propyl_bound propyl_bound -(CH2)3-NH2 O_propyl_bound->propyl_bound arrow_reaction Condensation -2H2O cluster_functionalized cluster_functionalized cluster_surface cluster_surface

Caption: Proposed binding mechanism of 3-APDHP to a metal oxide surface.

Data Presentation

Successful functionalization can be confirmed by various surface analysis techniques. The following table summarizes typical data obtained from the characterization of modified surfaces.

ParameterUnmodified SubstrateFunctionalized SubstrateTechnique
Water Contact Angle < 20° (Hydrophilic)40-60° (More Hydrophobic)Goniometry
Surface Amine Density Not Applicable~2-3 amines/nm²X-ray Photoelectron Spectroscopy (XPS)
Zeta Potential (pH 7) NegativePositiveElectrophoretic Light Scattering
Surface Roughness (RMS) Varies with substrateGenerally a slight increaseAtomic Force Microscopy (AFM)

Note: The values presented are typical and can vary depending on the substrate, functionalization conditions, and measurement technique.

Applications in Drug Development

The amine-functionalized surfaces created using this compound serve as a versatile platform for various applications in drug development:

  • Drug Conjugation: The primary amine groups can be used to covalently attach drug molecules containing carboxylic acid groups (via EDC/NHS chemistry), aldehydes, or other amine-reactive functional groups.

  • Targeted Drug Delivery: Targeting ligands, such as antibodies or peptides, can be immobilized on the surface to direct drug-loaded nanoparticles to specific cells or tissues.

  • Biomolecule Immobilization: Proteins, enzymes, and nucleic acids can be attached to the surface for applications in biosensing and diagnostics.

  • Improving Biocompatibility: The modified surface chemistry can influence protein adsorption and cellular interactions, potentially reducing immunogenicity and improving the biocompatibility of implants.[2]

References

Application Notes and Protocols for Enzyme and Protein Immobilization using 3-Aminopropyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of enzymes and proteins onto solid supports is a critical technique in various biotechnological and biomedical applications, including biocatalysis, biosensors, and drug delivery. Effective immobilization can enhance enzyme stability, facilitate catalyst recovery and reuse, and enable the development of robust and continuous processes.[1][2][3][4] 3-Aminopropyl dihydrogen phosphate is a bifunctional linker molecule that offers a versatile platform for the covalent attachment of enzymes and proteins to a variety of solid supports.

This molecule possesses a terminal amine group and a phosphate group, allowing for a two-step immobilization strategy. The amine group can be covalently linked to a support material, while the phosphate group can be activated to react with functional groups on the surface of the enzyme or protein. This approach provides a stable and hydrophilic spacer arm, which can help to preserve the native conformation and activity of the immobilized biomolecule.

Principle of Immobilization

The immobilization process using this compound typically involves two key stages:

  • Support Functionalization: The support material (e.g., silica, magnetic nanoparticles, agarose beads) is first functionalized with this compound. This is often achieved by reacting the support with an aminosilane, such as 3-aminopropyltriethoxysilane (APTES), to introduce amine groups, which are then further reacted to incorporate the phosphate linker.[5][6]

  • Enzyme/Protein Conjugation: The phosphate groups on the functionalized support are activated, typically using a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This activation creates a reactive intermediate that can readily form stable amide bonds with the amine groups (e.g., from lysine residues) on the surface of the enzyme or protein.

Advantages of using this compound

  • Enhanced Stability: The covalent linkage provides a robust attachment, preventing leaching of the enzyme or protein from the support. This contributes to improved operational and storage stability.[1][3][7]

  • Improved Activity: The hydrophilic nature of the phosphate linker can create a favorable microenvironment for the immobilized biomolecule, helping to maintain its active conformation and biological activity.[8][9]

  • Versatility: This linker can be used with a wide range of support materials and biomolecules containing primary amine groups.

  • Controlled Orientation: While not guaranteed, the two-step process offers the potential for more controlled orientation of the immobilized molecule compared to random adsorption methods.

Application Data

The following table summarizes representative data on the impact of immobilization using aminopropyl-functionalized supports on enzyme performance. While specific data for this compound is limited in the direct search results, the data for aminopropyl-functionalized supports provides a strong indication of the expected improvements.

Enzyme/ProteinSupport MaterialImmobilization MethodKey FindingsReference
Organophosphorus Hydrolase (OPH)Aminopropyl-functionalized mesoporous silicaEntrapment>200% immobilization efficiency, enhanced stability compared to free enzyme.[8][9]
Superoxide Dismutase (SOD)Aminopropyl-functionalized KIT-6Covalent attachmentHigher activity than the free enzyme, increased thermal stability.[10]
LipaseAmine-functionalized magnetic nanoparticlesGlutaraldehyde cross-linkingGood thermal and storage stability, and reusability.[11]
α-amylaseNano pore zeoliteCovalent attachmentIncreased resistance to denaturation at higher temperatures and pH variations.[7]
TyrosinaseDiatom biosilica modified with APTESCovalent attachmentHigher thermal stability compared to the free enzyme.[5]

Experimental Protocols

Protocol 1: Functionalization of Silica Supports with this compound

This protocol describes the steps to functionalize silica-based supports (e.g., silica beads, mesoporous silica) with this compound.

Materials:

  • Silica support

  • 3-Aminopropyltriethoxysilane (APTES)

  • This compound

  • Anhydrous toluene

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS), pH 7.4

  • Ethanol

  • Deionized water

Procedure:

  • Activation of Silica Support:

    • Wash the silica support with deionized water and then with ethanol to clean the surface.

    • Dry the support in an oven at 110°C for 4 hours to remove any adsorbed water.

    • Activate the surface hydroxyl groups by treating with a 10% (v/v) solution of APTES in anhydrous toluene.

    • Reflux the mixture for 4 hours under a nitrogen atmosphere.

    • Allow the mixture to cool, then wash the functionalized support extensively with toluene, followed by ethanol, and finally deionized water to remove any unreacted APTES.

    • Dry the amine-functionalized support under vacuum.

  • Coupling of this compound:

    • Disperse the amine-functionalized support in a solution of this compound in PBS.

    • Add EDC and NHS to the suspension to activate the carboxyl groups (in situ formation for coupling to amines is a common strategy, here we adapt it for phosphate-amine coupling). The molar ratio of EDC/NHS to the amine groups on the support should be optimized, but a starting point is a 5-fold excess.

    • React for 12 hours at room temperature with gentle agitation.

    • Wash the support thoroughly with PBS and then deionized water to remove unreacted reagents.

    • The support is now functionalized with phosphate groups and ready for enzyme immobilization.

Protocol 2: Immobilization of an Enzyme/Protein onto Phosphate-Functionalized Support

This protocol outlines the covalent attachment of a protein or enzyme to the prepared phosphate-functionalized support.

Materials:

  • Phosphate-functionalized support (from Protocol 1)

  • Enzyme/Protein solution in a suitable buffer (e.g., MES buffer, pH 6.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation of Phosphate Groups:

    • Suspend the phosphate-functionalized support in MES buffer (pH 6.0).

    • Add EDC and NHS to the suspension to activate the phosphate groups. A 10-fold molar excess of EDC/NHS over the estimated phosphate groups on the support is a good starting point.

    • Incubate for 30 minutes at room temperature with gentle mixing to form the reactive NHS-ester intermediate.

  • Enzyme/Protein Coupling:

    • Add the enzyme/protein solution to the activated support suspension. The amount of enzyme/protein to be added will depend on the desired loading and should be determined empirically.

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Stop the reaction by adding the quenching solution to block any remaining active sites on the support. Incubate for 30 minutes.

    • Wash the immobilized enzyme/protein conjugate extensively with PBS to remove any unbound biomolecules and quenching reagents.

    • The immobilized enzyme/protein is now ready for use or storage.

Visualizations

experimental_workflow cluster_support_functionalization Support Functionalization cluster_enzyme_immobilization Enzyme Immobilization Silica Silica Support APTES_treatment APTES Treatment Silica->APTES_treatment Activation Amine_support Amine-Functionalized Support APTES_treatment->Amine_support Linker_coupling 3-APP Coupling (EDC/NHS) Amine_support->Linker_coupling Phosphate_support Phosphate-Functionalized Support Linker_coupling->Phosphate_support Phosphate_support_2 Phosphate-Functionalized Support Activation Phosphate Activation (EDC/NHS) Phosphate_support_2->Activation Enzyme_add Enzyme/Protein Addition Activation->Enzyme_add Immobilized_enzyme Immobilized Enzyme/ Protein Enzyme_add->Immobilized_enzyme Covalent Bond Formation

Caption: Workflow for enzyme immobilization using this compound.

logical_relationship cluster_components Components cluster_process Immobilization Process cluster_outcome Outcome Support Solid Support (e.g., Silica) Functionalization Support Functionalization Support->Functionalization Linker 3-Aminopropyl dihydrogen phosphate Linker->Functionalization Enzyme Enzyme/Protein Conjugation Enzyme Conjugation Enzyme->Conjugation Activation Linker Activation Functionalization->Activation Activation->Conjugation Immobilized_Enzyme Immobilized Enzyme System Conjugation->Immobilized_Enzyme Improved_Properties Improved Stability & Activity Immobilized_Enzyme->Improved_Properties

Caption: Logical relationship of components in the immobilization process.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Immobilization Efficiency Incomplete activation of support or phosphate groups.Ensure anhydrous conditions during silanization. Optimize EDC/NHS concentrations and reaction times. Check the pH of the reaction buffers.
Steric hindrance of the enzyme/protein.Consider using a longer spacer arm if steric hindrance is suspected.
Inactive enzyme/protein.Confirm the activity of the free enzyme/protein before immobilization.
Loss of Enzyme Activity Denaturation during immobilization.Perform immobilization at a lower temperature (e.g., 4°C). Optimize the pH of the coupling buffer to be closer to the enzyme's optimal pH.
Unfavorable orientation after immobilization.This is an inherent challenge. If activity loss is significant, alternative immobilization chemistries might be necessary.
Covalent modification of active site residues.Protect the active site by adding a substrate or a competitive inhibitor during the immobilization process.
Leaching of Enzyme/Protein Incomplete covalent bond formation.Ensure complete washing to remove non-covalently bound molecules. Increase the reaction time for the coupling step.
Hydrolysis of the support or linker.Ensure the storage buffer is at an appropriate pH to maintain the stability of the support and linker.

Conclusion

This compound serves as a promising linker for the covalent immobilization of enzymes and proteins. The protocols and data presented here provide a foundation for researchers to develop robust and efficient immobilized biocatalysts. The versatility of this linker, combined with the potential for enhanced stability and activity of the immobilized biomolecules, makes it a valuable tool in the fields of biotechnology and drug development. Further optimization of the described protocols for specific enzymes and supports is encouraged to achieve the best possible performance.

References

Application Notes and Protocols: A Step-by-Step Guide to Bioconjugation with 3-Aminopropyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropyl dihydrogen phosphate is a bifunctional molecule featuring a primary amine and a phosphate group. This structure presents unique opportunities in bioconjugation, allowing it to act as a versatile linker or surface modification agent. While not a conventional off-the-shelf crosslinker, its distinct functional groups can be leveraged using well-established chemical principles to covalently link biomolecules, modify surfaces, or introduce a phosphate moiety to a target molecule. These application notes provide a theoretical framework and detailed protocols for two primary strategies for utilizing this compound in bioconjugation workflows.

The primary amine (-NH₂) serves as a potent nucleophile, readily reacting with electrophilic groups such as N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[1][2][3] This is a cornerstone of many bioconjugation techniques.[1] Conversely, the terminal phosphate group (-OPO₃H₂) can be chemically activated, most commonly with a carbodiimide like EDC, to react with nucleophiles, including primary amines on other molecules.[4][5] This dual reactivity allows for a modular approach to designing bioconjugates.

Principle of Bioconjugation Strategies

Two primary strategies can be envisioned for employing this compound as a linker, depending on the desired final construct and the available functional groups on the target biomolecules.

Strategy A: The "Amine-First" Approach

In this strategy, the primary amine of this compound is the initial point of covalent attachment. This approach is ideal when the goal is to introduce a terminal phosphate group onto a biomolecule that has been activated with an amine-reactive functional group (e.g., an NHS ester). The resulting conjugate will possess a free phosphate group, which can be used for subsequent interactions, such as binding to specific surfaces or influencing the solubility and charge of the final conjugate.

Strategy B: The "Phosphate-First" Approach

This strategy involves the activation of the phosphate group of this compound to make it reactive towards amine groups on a target biomolecule. This is achieved using a carbodiimide activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of imidazole. The result is a biomolecule modified with a linker that presents a free primary amine, which can then be used for subsequent conjugation to another molecule, for instance, one bearing an NHS ester.

Experimental Protocols

The following protocols are generalized methodologies based on established bioconjugation chemistries. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific biomolecules.

Strategy A: "Amine-First" Conjugation Protocol

This protocol describes the conjugation of this compound to a protein that has been activated with an NHS ester.

dot

Amine_First_Workflow cluster_0 Step 1: Biomolecule Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification A Biomolecule with Carboxyl Group (e.g., Protein) C Amine-Reactive Biomolecule (NHS Ester) A->C Activation B EDC/NHS D 3-Aminopropyl dihydrogen phosphate E Phosphate-Terminated Bioconjugate C->E Add linker D->E Amine reaction F Purified Bioconjugate E->F Dialysis or SEC E->F

Caption: Workflow for "Amine-First" Conjugation.

Materials and Reagents:

  • Biomolecule (e.g., protein with accessible carboxyl groups)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification: Dialysis cassettes (e.g., 10K MWCO) or size-exclusion chromatography (SEC) column

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Biomolecule:

    • Add a 10 to 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the biomolecule solution.

    • Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, perform a rapid buffer exchange into the Conjugation Buffer using a desalting column.

  • Preparation of Linker Solution: Dissolve this compound in Conjugation Buffer to a final concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 100 to 1000-fold molar excess of the this compound solution to the activated biomolecule solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any remaining NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess linker and reaction byproducts by dialysis against PBS or by using an appropriate SEC column.

  • Characterization: Analyze the conjugate using SDS-PAGE, mass spectrometry, and a functional assay to confirm conjugation and retention of activity.

Strategy B: "Phosphate-First" Conjugation Protocol

This protocol describes the activation of this compound and its subsequent conjugation to an amine-containing biomolecule.

dot

Phosphate_First_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification A 3-Aminopropyl dihydrogen phosphate C Activated Linker (Phosphoramidate intermediate) A->C Activation B EDC / Imidazole D Amine-containing Biomolecule (e.g., Protein) E Amine-Terminated Bioconjugate C->E Add to Biomolecule D->E Phosphoramidation F Purified Bioconjugate E->F Dialysis or SEC E->F

Caption: Workflow for "Phosphate-First" Conjugation.

Materials and Reagents:

  • Biomolecule (e.g., protein with accessible primary amines)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Imidazole

  • Reaction Buffer: 0.1 M Imidazole, pH 6.0 (must be amine- and carboxyl-free)

  • Biomolecule Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Purification: Dialysis cassettes or size-exclusion chromatography (SEC) column

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule in Biomolecule Buffer to a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Activation of this compound:

    • In a separate tube, prepare the activation mixture. Dissolve this compound to a final concentration of 0.25 M in 0.1 M Imidazole, pH 6.0.

    • Immediately before use, add a 10 to 50-fold molar excess of EDC to this solution relative to the amount of biomolecule to be conjugated.

  • Conjugation Reaction:

    • Add the freshly prepared activation mixture to the biomolecule solution. The final concentration of the linker should be in significant molar excess (e.g., 100 to 1000-fold) over the biomolecule.

    • Incubate for 2-4 hours at room temperature with gentle stirring.

  • Purification: Remove excess linker and reaction byproducts by extensive dialysis against PBS or by using an appropriate SEC column.

  • Characterization: Analyze the resulting conjugate, which now presents a terminal primary amine. This can be confirmed by various amine quantification assays. The conjugate is now ready for a second conjugation step if desired (e.g., reaction with an NHS-ester-activated molecule).

Quantitative Data and Reaction Parameters

The success of bioconjugation is highly dependent on reaction conditions. The following tables summarize key parameters for consideration and optimization.

Table 1: Recommended Molar Ratios of Reagents

Reaction ComponentStrategy A ("Amine-First")Strategy B ("Phosphate-First")
EDC/NHS to Biomolecule 10:1 to 50:1N/A
Linker to Biomolecule 100:1 to 1000:1100:1 to 1000:1
EDC to Linker N/A1:1 to 5:1 (relative to linker)

Table 2: Buffer Conditions and Incubation Parameters

ParameterStrategy A ("Amine-First")Strategy B ("Phosphate-First")
Activation pH 6.0 (for EDC/NHS)6.0 (for EDC/Imidazole)
Conjugation pH 7.2 - 7.56.0 - 7.0
Buffer Composition Avoid primary amines (e.g., Tris)Avoid primary amines and phosphates
Incubation Time 2 hours to overnight2 - 4 hours
Temperature 4°C to Room TemperatureRoom Temperature

Characterization of Bioconjugates

After purification, it is crucial to characterize the final conjugate to determine the degree of labeling and to ensure that the biological activity of the biomolecule is retained.

  • Degree of Labeling (DOL): Can be estimated using techniques like MALDI-TOF mass spectrometry to observe the mass shift corresponding to the attached linker.

  • Purity: SDS-PAGE analysis can be used to confirm the formation of the conjugate and to assess its purity. A shift in the molecular weight of the protein band is indicative of successful conjugation.

  • Functional Integrity: The biological activity of the conjugated biomolecule should be assessed using a relevant in vitro or in vivo assay to ensure it has not been compromised by the conjugation process.

Potential Applications

  • Surface Modification: The phosphate group can be used to anchor the linker to surfaces such as titanium dioxide or hydroxyapatite, while the amine group is available to immobilize proteins or other biomolecules.

  • Introduction of Phosphate Moieties: The "Amine-First" strategy can be used to introduce a phosphate group onto a protein or peptide, potentially influencing its solubility, isoelectric point, or interaction with phosphate-binding proteins.

  • Creation of a Short, Hydrophilic Spacer: this compound can serve as a simple, hydrophilic spacer arm to separate two conjugated molecules, which may help to preserve their individual functions.

By following these guidelines and protocols, researchers can effectively explore the potential of this compound as a novel tool in their bioconjugation endeavors.

References

Application Notes and Protocols for 3-Aminopropyl Dihydrogen Phosphate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols and quantitative data for the specific application of 3-Aminopropyl dihydrogen phosphate in drug delivery systems are not extensively available in peer-reviewed literature. The following application notes and protocols are based on established methodologies for similar bifunctional molecules (containing amine and phosphate groups) and are provided as a guide for research and development. Optimization will be required for specific applications.

Introduction: The Potential of this compound in Drug Delivery

This compound (3-APDHP) is a bifunctional molecule possessing a primary amine group (-NH₂) and a phosphate group (-OPO(OH)₂). This unique structure suggests its potential as a versatile surface modifying agent or linker in the design of advanced drug delivery systems.

  • Zwitterionic Character: At physiological pH, the amine group is protonated (-NH₃⁺) and the phosphate group is deprotonated, imparting a zwitterionic character to the molecule. Zwitterionic surfaces are known for their excellent biocompatibility and ability to resist nonspecific protein adsorption (antifouling properties), which can prolong the circulation time of nanocarriers in vivo.[1][2][3][4]

  • Surface Functionalization: The primary amine group serves as a reactive handle for covalent conjugation to drug carriers with carboxyl groups (e.g., PLGA nanoparticles, carboxylated liposomes) via amide bond formation.[5]

  • Targeting and Biocompatibility: The phosphate group can improve water solubility and biocompatibility, as phosphate is an endogenous component of the human body.[2] It may also play a role in targeting specific tissues or interacting with cellular membranes.

These properties make 3-APDHP a promising candidate for developing "stealth" and biocompatible nanocarriers with reduced immunogenicity and enhanced therapeutic efficacy.

Application: Surface Modification of Carboxylated Nanoparticles

This section outlines the use of 3-APDHP to create a zwitterionic surface on carboxylated nanoparticles (e.g., poly(lactic-co-glycolic acid) (PLGA), silica, or iron oxide nanoparticles) to improve their biocompatibility and reduce protein opsonization.

Workflow for Nanoparticle Surface Modification

The following diagram illustrates the general workflow for conjugating 3-APDHP to carboxylated nanoparticles using the well-established EDC/Sulfo-NHS chemistry.[5][6]

G cluster_0 Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Purification & Characterization NP_prep Carboxylated Nanoparticle Suspension Activation Activate Nanoparticle -COOH Groups with EDC / Sulfo-NHS in MES Buffer (pH 6.0) NP_prep->Activation Step 1 APDHP_sol 3-APDHP Solution Conjugation Add 3-APDHP Solution React to form Amide Bond in PBS Buffer (pH 7.4) Activation->Conjugation Step 2 Purification Purify by Centrifugation/ Washing Conjugation->Purification Step 3 Characterization Characterize Functionalized Nanoparticles Purification->Characterization Step 4

Caption: Workflow for surface functionalization of carboxylated nanoparticles with 3-APDHP.

Hypothetical Quantitative Data

The following table summarizes the expected changes in the physicochemical properties of nanoparticles after successful surface modification with 3-APDHP.

ParameterBare Carboxylated Nanoparticles3-APDHP Functionalized NanoparticlesRationale for Change
Hydrodynamic Diameter (nm) 150 ± 5155 ± 6Slight increase due to the addition of the 3-APDHP layer.
Polydispersity Index (PDI) < 0.1< 0.15A slight increase is expected, but a low PDI should be maintained to indicate a monodisperse sample.
Zeta Potential (mV) at pH 7.4 -35 ± 3-5 ± 2Shift towards neutral due to the presence of both positive (amine) and negative (phosphate) charges, indicating a zwitterionic surface.[1][2]
Surface Amine Density (amines/nm²) 01-5 (Hypothetical)Successful conjugation introduces primary amines to the surface.
Experimental Protocol: Covalent Conjugation of 3-APDHP to Carboxylated Nanoparticles

This protocol is adapted from standard EDC/Sulfo-NHS coupling procedures.[5][6][7][8][9]

Materials:

  • Carboxylated Nanoparticles (e.g., PLGA-COOH)

  • This compound (3-APDHP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer: Deionized water

  • Quenching Solution: 1 M Glycine or Ethanolamine, pH 8.0

  • Microcentrifuge and tubes

Procedure:

  • Nanoparticle Preparation:

    • Resuspend 10 mg of carboxylated nanoparticles in 1 mL of Activation Buffer.

    • Sonicate briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.

    • To the nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the Sulfo-NHS solution.

    • Incubate for 30 minutes at room temperature with gentle mixing (e.g., on a rotator).

  • Washing:

    • Centrifuge the activated nanoparticles (e.g., 14,000 x g for 20 minutes).

    • Discard the supernatant and resuspend the pellet in 1 mL of Coupling Buffer.

    • Repeat the washing step twice to remove excess EDC and Sulfo-NHS.

  • Conjugation with 3-APDHP:

    • Prepare a 10 mg/mL solution of 3-APDHP in Coupling Buffer.

    • Add 100 µL of the 3-APDHP solution to the washed, activated nanoparticle suspension.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Final Washing:

    • Add 100 µL of Quenching Solution to the reaction mixture to cap any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

    • Purify the functionalized nanoparticles by three cycles of centrifugation and resuspension in deionized water.

  • Storage:

    • Resuspend the final nanoparticle pellet in an appropriate storage buffer (e.g., PBS with a cryoprotectant) and store at 4°C.

Characterization Protocols

Protocol: Quantification of Surface Amine Groups (Ninhydrin Assay)

This colorimetric assay quantifies the primary amines on the nanoparticle surface.[10]

Materials:

  • Ninhydrin reagent solution

  • Ethanol

  • 3-APDHP functionalized nanoparticles

  • A primary amine standard (e.g., 3-aminopropanol) for calibration curve

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of known concentrations of the primary amine standard in deionized water.

  • Assay:

    • Disperse a known mass of amine-functionalized nanoparticles in ethanol.

    • Add the ninhydrin reagent to the nanoparticle suspension and the standard solutions.

    • Heat the mixtures at 100°C for 15 minutes.

    • After cooling, centrifuge the nanoparticle samples to pellet the particles.

    • Measure the absorbance of the supernatant and the standard solutions at 570 nm.

  • Quantification:

    • Determine the concentration of amine groups on the nanoparticles by comparing their absorbance to the calibration curve.

Protocol: Quantification of Surface Functionalization via Quantitative NMR (qNMR)

A more advanced method involves dissolving the silica-based nanoparticles and quantifying the released aminopropyl groups by qNMR.[10][11][12][13]

Materials:

  • Amine-functionalized silica nanoparticles

  • Deuterated sodium hydroxide (NaOD) in D₂O

  • Internal standard (e.g., maleic acid)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the dried functionalized nanoparticles into an NMR tube.

    • Add a known amount of the internal standard.

    • Add the NaOD/D₂O solution to dissolve the silica core.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring a sufficient relaxation delay for quantitative analysis.

  • Quantification:

    • Integrate the characteristic peaks of the aminopropyl group (from 3-APDHP) and the internal standard.

    • Calculate the amount of 3-APDHP per gram of nanoparticles based on the integral ratios and the known amount of the internal standard.

Signaling Pathways and Logical Relationships

Rationale for Using a Zwitterionic Linker

The use of a zwitterionic linker like 3-APDHP is based on the desire to create a stealth drug delivery system that can evade the immune system and reach its target.

G cluster_0 Problem cluster_1 Biological Barrier cluster_2 Consequence cluster_3 Solution cluster_4 Mechanism cluster_5 Outcome NP Nanoparticle in Bloodstream Opsonization Protein Opsonization NP->Opsonization Zwitterion Surface Modification with Zwitterionic 3-APDHP NP->Zwitterion is modified by Clearance Rapid Clearance by Reticuloendothelial System (RES) Opsonization->Clearance Hydration Formation of Hydration Layer Zwitterion->Hydration Reduced_Ops Reduced Opsonization Hydration->Reduced_Ops Long_Circ Prolonged Circulation Reduced_Ops->Long_Circ

Caption: Rationale for using 3-APDHP to create a zwitterionic surface for drug delivery.

This comprehensive guide provides a foundational framework for researchers interested in exploring the potential of this compound in the development of novel drug delivery systems. The provided protocols and conceptual diagrams are intended to be a starting point for designing and executing experiments in this promising area of nanomedicine.

References

Application Notes and Protocols for Electrode Surface Modification using 3-Aminopropyl Dihydrogen Phosphate in Biosensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of electrode surfaces is a critical step in the fabrication of high-performance electrochemical biosensors. The choice of surface modification agent is paramount for the stable immobilization of biorecognition molecules, such as enzymes, antibodies, or nucleic acids, while maintaining their biological activity. 3-Aminopropyl dihydrogen phosphate (3-APDHP) is a bifunctional molecule that offers a promising approach for modifying metal oxide electrode surfaces, such as Indium Tin Oxide (ITO) and Titanium Dioxide (TiO2). Its phosphate group can form a stable, covalent-like bond with the metal oxide surface, while the terminal amine group provides a versatile handle for the subsequent covalent attachment of biomolecules.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound for the modification of electrode surfaces in biosensing applications. While direct literature on the use of 3-APDHP for this specific application is limited, the protocols provided are based on well-established methods for similar aminopropyl-functionalized molecules, such as (3-aminopropyl)triethoxysilane (APTES), and the known reactivity of phosphate groups with metal oxide surfaces.

Principle of Surface Modification

The modification of a metal oxide electrode surface with 3-APDHP proceeds in a two-step conceptual process:

  • Self-Assembled Monolayer (SAM) Formation: The dihydrogen phosphate group of 3-APDHP has a strong affinity for metal oxide surfaces. It is proposed to bind to the hydroxylated surface of the electrode, forming a dense and stable self-assembled monolayer. This process is driven by the formation of strong coordinate bonds between the phosphate and the metal atoms on the electrode surface.

  • Bioconjugation: The outward-facing primary amine groups of the 3-APDHP monolayer provide reactive sites for the covalent immobilization of biorecognition molecules. This is typically achieved using common cross-linking chemistries, such as glutaraldehyde or EDC/NHS coupling, to link the amine groups on the surface to carboxyl groups or other suitable functional groups on the biomolecule.

Experimental Protocols

Materials and Reagents
Material/ReagentGradeSupplier (Example)
This compound (3-APDHP)≥95%Sigma-Aldrich, TCI
Indium Tin Oxide (ITO) coated glass slides-Ossila, Praezisions Glas & Optik
Glutaraldehyde solution25% in H2OSigma-Aldrich
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)-Thermo Fisher Scientific
N-Hydroxysuccinimide (NHS)-Thermo Fisher Scientific
Phosphate Buffered Saline (PBS)pH 7.4Gibco
EthanolAnhydrousMerck
AcetoneACS GradeVWR
IsopropanolACS GradeVWR
Deionized (DI) Water18.2 MΩ·cm-
Specific biorecognition molecule (e.g., antibody, enzyme)-Varies
Blocking agent (e.g., Bovine Serum Albumin, BSA)-Sigma-Aldrich
Protocol 1: Cleaning of ITO Electrode Surfaces

A thorough cleaning of the electrode surface is crucial for the formation of a uniform and stable 3-APDHP monolayer.

  • Place the ITO slides in a slide holder.

  • Sonicate the slides sequentially in the following solvents for 15 minutes each:

    • Deionized water with a detergent (e.g., 2% Alconox)

    • Deionized water

    • Acetone

    • Isopropanol

  • Rinse the slides thoroughly with deionized water between each sonication step.

  • Dry the slides under a stream of dry nitrogen gas.

  • Immediately before use, treat the slides with an oxygen plasma cleaner or a UV-Ozone cleaner for 5-10 minutes to create a hydrophilic, hydroxylated surface.

Protocol 2: Formation of 3-APDHP Self-Assembled Monolayer (SAM)
  • Prepare a 10 mM solution of 3-APDHP in anhydrous ethanol.

  • Immerse the cleaned and dried ITO slides in the 3-APDHP solution in a sealed container.

  • Incubate for 2-4 hours at room temperature with gentle agitation.

  • After incubation, remove the slides and rinse them thoroughly with anhydrous ethanol to remove any physisorbed molecules.

  • Dry the slides under a stream of dry nitrogen gas.

  • To stabilize the monolayer, cure the slides in an oven at 110-120°C for 30-60 minutes.

Protocol 3: Immobilization of Biomolecules using Glutaraldehyde Cross-linker

This protocol is suitable for immobilizing biomolecules containing primary amine groups.

  • Prepare a 2.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4).

  • Immerse the 3-APDHP modified ITO slides in the glutaraldehyde solution for 1 hour at room temperature. This step activates the surface by attaching one end of the glutaraldehyde to the surface amine groups.

  • Rinse the slides thoroughly with PBS to remove excess glutaraldehyde.

  • Prepare a solution of the biorecognition molecule (e.g., 100 µg/mL antibody) in PBS (pH 7.4).

  • Immerse the glutaraldehyde-activated slides in the biomolecule solution and incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.

  • After incubation, rinse the slides with PBS to remove any unbound biomolecules.

  • To block any remaining reactive sites and prevent non-specific binding, immerse the slides in a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Rinse the slides with PBS and store them at 4°C in a humidified container until use.

Protocol 4: Immobilization of Biomolecules using EDC/NHS Cross-linking

This protocol is suitable for immobilizing biomolecules containing carboxyl groups.

  • Prepare a solution of the biorecognition molecule (e.g., 1 mg/mL enzyme) in a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0).

  • Add EDC (to a final concentration of 4 mM) and NHS (to a final concentration of 10 mM) to the biomolecule solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups of the biomolecule.

  • Immerse the 3-APDHP modified ITO slides into the activated biomolecule solution.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.

  • After incubation, rinse the slides with PBS to remove any unbound biomolecules.

  • Block non-specific binding sites by immersing the slides in a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Rinse the slides with PBS and store them at 4°C in a humidified container until use.

Data Presentation

Table 1: Comparison of Surface Modification Parameters

Parameter3-APDHP (Proposed)APTES (Reference)
Binding Group Dihydrogen PhosphateTriethoxysilane
Terminal Group AmineAmine
Typical Solvent Ethanol, WaterToluene, Ethanol
Incubation Time 2-4 hours1-24 hours
Curing Temperature 110-120°C110-120°C
Expected Bond Coordinate bond with metal oxideCovalent Si-O-Metal bond

Table 2: Electrochemical Characterization Data (Hypothetical)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to monitor the step-by-step modification of the electrode surface. The charge transfer resistance (Rct) is expected to increase after each modification step, indicating the successful addition of a new layer that impedes the flow of electrons to the redox probe in the solution.

Electrode SurfaceRct (Ω)
Bare ITO500
ITO/3-APDHP1500
ITO/3-APDHP/Antibody5000
ITO/3-APDHP/Antibody/Antigen10000

Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_sam SAM Formation cluster_bio Biomolecule Immobilization cluster_sensing Biosensing BareITO Bare ITO Electrode CleanedITO Cleaned & Hydroxylated ITO BareITO->CleanedITO Sonication & O2 Plasma APDHP_ITO 3-APDHP Modified ITO CleanedITO->APDHP_ITO Incubation in 3-APDHP Solution ActivatedITO Activated Surface (e.g., with Glutaraldehyde) APDHP_ITO->ActivatedITO Cross-linker Activation BioconjugatedITO Bioreceptor Immobilized ITO ActivatedITO->BioconjugatedITO Bioreceptor Incubation BlockedITO Blocked Surface BioconjugatedITO->BlockedITO Blocking Step (e.g., BSA) Sensing Analyte Detection BlockedITO->Sensing Introduction of Target Analyte

Caption: Experimental workflow for biosensor fabrication using 3-APDHP.

signaling_pathway cluster_surface Electrode Surface cluster_layers Interface cluster_solution Sample Solution Electrode Electrode APDHP 3-APDHP Monolayer Linker Cross-linker (e.g., Glutaraldehyde) APDHP->Linker Covalent Bond Bioreceptor Bioreceptor (e.g., Antibody) Linker->Bioreceptor Covalent Bond Analyte Target Analyte (e.g., Antigen) Bioreceptor->Analyte Specific Binding Signal Electrochemical Signal (Change in Current/Impedance) Analyte->Signal

Caption: Logical relationship of components in the 3-APDHP based biosensor.

Application Notes and Protocols for Nanoparticle Synthesis Using 3-Aminopropyl Dihydrogen Phosphate as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with biocompatible linkers is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, bioimaging, and diagnostics. The choice of linker dictates the nanoparticle's surface properties, such as charge, hydrophilicity, and reactivity, which in turn influence its stability, biocompatibility, and cellular uptake. 3-Aminopropyl dihydrogen phosphate is a bifunctional linker molecule featuring a primary amine group and a phosphate group. The amine group provides a versatile handle for the covalent attachment of targeting ligands, drugs, or imaging agents. The phosphate group can serve as a robust anchor to the surface of various metal oxide nanoparticles and may also enhance biocompatibility and interaction with cellular membranes.

These application notes provide a comprehensive overview of the use of this compound as a linker in nanoparticle synthesis. Detailed protocols for the synthesis and functionalization of iron oxide nanoparticles are provided, along with characterization methods and potential applications in drug delivery.

Core Principles

The use of this compound as a linker for nanoparticle synthesis is predicated on the strong affinity of the phosphate group for metal oxide surfaces. This interaction leads to the formation of a stable, self-assembled monolayer on the nanoparticle surface. The terminal amine groups are then oriented outwards, available for subsequent bioconjugation reactions.

Key Advantages:

  • Biocompatibility: The phosphate group can mimic natural phospholipids, potentially improving the biocompatibility of the nanoparticles.

  • Strong Anchoring: The phosphate group forms a strong coordinate bond with metal oxide surfaces, providing a stable coating.

  • Versatile Functionalization: The primary amine group allows for a wide range of subsequent conjugation chemistries.

  • Modulated Cellular Interaction: The phosphate headgroup can influence the interaction of nanoparticles with the cell membrane, which is rich in phosphate groups.[1]

Experimental Protocols

Protocol 1: Synthesis of Iron Oxide Nanoparticles (IONPs) by Co-Precipitation

This protocol describes the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs) using the well-established co-precipitation method.[2][3]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH, 25%)

  • Deionized (DI) water

  • Nitrogen gas (N₂)

Procedure:

  • Prepare a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet.

  • Dissolve FeCl₃·6H₂O (4.87 g, 18 mmol) and FeCl₂·4H₂O (1.99 g, 10 mmol) in 100 mL of deionized water.

  • Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes with vigorous stirring.

  • Heat the solution to 80°C under a nitrogen atmosphere.

  • Rapidly add 10 mL of ammonium hydroxide solution to the flask with vigorous stirring. A black precipitate of magnetite (Fe₃O₄) nanoparticles will form immediately.

  • Continue stirring at 80°C for 1 hour under nitrogen protection.

  • Cool the reaction mixture to room temperature.

  • Collect the nanoparticles using a strong magnet and decant the supernatant.

  • Wash the nanoparticles three times with deionized water and once with ethanol.

  • Resuspend the nanoparticles in 100 mL of deionized water for the functionalization step.

Protocol 2: Surface Functionalization of IONPs with this compound

This proposed protocol describes the functionalization of the as-synthesized IONPs with this compound.

Materials:

  • Iron oxide nanoparticle suspension (from Protocol 1)

  • This compound

  • Deionized (DI) water

  • Ethanol

Procedure:

  • To the 100 mL aqueous suspension of IONPs, add a solution of this compound (1 g dissolved in 20 mL of deionized water).

  • Adjust the pH of the mixture to approximately 4-5 with a dilute acid (e.g., HCl) to promote the interaction between the phosphate group and the iron oxide surface.

  • Sonicate the mixture for 30 minutes to ensure a homogeneous dispersion.

  • Stir the suspension at 60°C for 12 hours.

  • Cool the mixture to room temperature.

  • Collect the functionalized nanoparticles using a strong magnet and discard the supernatant.

  • Wash the nanoparticles three times with deionized water and twice with ethanol to remove any unreacted linker.

  • Resuspend the this compound-functionalized IONPs in a suitable buffer (e.g., PBS) for characterization and further applications.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful synthesis and functionalization of the nanoparticles. The following table summarizes key characterization techniques and the expected results.

Characterization TechniqueParameter MeasuredExpected Results for this compound-IONPs
Transmission Electron Microscopy (TEM) Size, morphology, and dispersity of the nanoparticles.Spherical nanoparticles with a core diameter in the range of 10-20 nm.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distribution in solution.A slightly larger hydrodynamic diameter compared to the core size from TEM, indicating the presence of the organic linker.
Zeta Potential Surface charge of the nanoparticles.A positive zeta potential at physiological pH due to the protonated amine groups.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups on the nanoparticle surface.Characteristic peaks for Fe-O bonds from the iron oxide core, P-O stretching vibrations from the phosphate group, and N-H and C-H stretching vibrations from the aminopropyl group.
Thermogravimetric Analysis (TGA) Amount of organic linker coated on the nanoparticles.A weight loss step corresponding to the decomposition of the this compound linker.
Vibrating Sample Magnetometry (VSM) Magnetic properties of the nanoparticles.Superparamagnetic behavior with high saturation magnetization.

Visualization of Experimental Workflow and Cellular Interaction

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and functionalization of iron oxide nanoparticles with this compound.

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization FeCl3_FeCl2 FeCl3 + FeCl2 Solution Co_precipitation Co-precipitation with NH4OH FeCl3_FeCl2->Co_precipitation IONPs Iron Oxide Nanoparticles (IONPs) Co_precipitation->IONPs Functionalization Surface Coating IONPs->Functionalization Linker 3-Aminopropyl dihydrogen phosphate Linker->Functionalization Functionalized_IONPs Functionalized IONPs Functionalization->Functionalized_IONPs TEM TEM Functionalized_IONPs->TEM DLS DLS Functionalized_IONPs->DLS Zeta Zeta Potential Functionalized_IONPs->Zeta FTIR FTIR Functionalized_IONPs->FTIR

Workflow for nanoparticle synthesis and functionalization.
Proposed Cellular Interaction and Signaling Pathway

Nanoparticles functionalized with phosphate-containing linkers may exhibit unique interactions with cells. The phosphate groups on the nanoparticle surface can interact with the phosphate-rich lipid bilayer of the cell membrane. In acidic intracellular compartments like lysosomes, rare earth oxide nanoparticles have been shown to interact with phosphate groups, leading to lysosomal damage and activation of the NLRP3 inflammasome.[4] While the specific pathway for this compound-functionalized nanoparticles requires experimental validation, a potential interaction mechanism is depicted below.

G cluster_cellular_env Cellular Environment cluster_signaling Potential Signaling Cascade NP Phosphate-Functionalized Nanoparticle Cell_Membrane Cell Membrane (Phospholipid Bilayer) NP->Cell_Membrane Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis Lysosome Lysosome (Acidic pH) Endocytosis->Lysosome Phosphate_Interaction Interaction with Lysosomal Phosphates Lysosome->Phosphate_Interaction Lysosomal_Damage Lysosomal Membrane Destabilization Phosphate_Interaction->Lysosomal_Damage Inflammasome_Activation NLRP3 Inflammasome Activation Lysosomal_Damage->Inflammasome_Activation Cytokine_Release Pro-inflammatory Cytokine Release Inflammasome_Activation->Cytokine_Release

Proposed cellular interaction and signaling pathway.

Applications in Drug Delivery

Nanoparticles functionalized with this compound hold significant promise for various drug delivery applications.

  • Targeted Drug Delivery: The terminal amine groups can be readily conjugated with targeting ligands such as antibodies, peptides, or aptamers to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and reducing off-target side effects.

  • Gene Delivery: The positively charged surface of the functionalized nanoparticles can electrostatically interact with negatively charged nucleic acids (e.g., siRNA, plasmid DNA), facilitating their condensation and delivery into cells.

  • pH-Responsive Drug Release: The phosphate groups on the surface may contribute to a pH-responsive behavior. In the acidic environment of tumors or endosomes, changes in the protonation state of the phosphate groups could trigger the release of a loaded therapeutic agent.

  • Bone Targeting: The phosphate moiety has a natural affinity for hydroxyapatite, the main component of bone. This makes these nanoparticles promising candidates for targeted delivery of drugs to bone tissues for the treatment of bone cancer or osteoporosis.

Conclusion

This compound represents a promising and versatile linker for the surface functionalization of nanoparticles. Its unique combination of a phosphate anchoring group and a reactive amine group offers a stable and biocompatible platform for the development of sophisticated nanocarriers for drug delivery and other biomedical applications. The provided protocols offer a starting point for the synthesis and characterization of these novel nanomaterials. Further research is warranted to fully elucidate the in vitro and in vivo behavior of nanoparticles functionalized with this specific linker and to explore their full therapeutic potential.

References

Application Notes and Protocols for Creating Self-Assembled Monolayers (SAMs) with 3-Aminopropyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formation and characterization of self-assembled monolayers (SAMs) using 3-Aminopropyl dihydrogen phosphate (APD). APD SAMs offer a versatile platform for surface functionalization, particularly for metal oxide surfaces such as titanium and silicon dioxide. The terminal amine groups of APD SAMs provide reactive sites for the covalent attachment of biomolecules, making them highly suitable for applications in drug development, biosensing, and enhancing the biocompatibility of medical implants.

Introduction to this compound (APD) SAMs

This compound is an organophosphate compound that can form highly ordered, stable self-assembled monolayers on various oxide surfaces. The phosphate headgroup exhibits a strong affinity for metal oxides, leading to the formation of robust M-O-P (where M is a metal atom from the substrate) covalent or coordination bonds. The aminopropyl chain then orients away from the surface, presenting a terminal amine group that can be further functionalized. This bifunctional nature of APD makes it an excellent candidate for creating bioactive surfaces.

Key Properties of APD:

PropertyValue
Molecular Formula C₃H₁₀NO₄P
Molecular Weight 155.09 g/mol [1]
CAS Number 1071-28-9[1]
Appearance Colorless liquid or white to pale yellow powder
Solubility Freely soluble in water (563 g/L at 25 °C)

Applications in Drug Development and Biotechnology

The primary advantage of APD SAMs in drug development and biotechnology lies in their ability to create a biocompatible and functionalizable interface on a variety of substrates.

  • Biocompatibility: The formation of a dense, well-ordered monolayer can passivate the underlying substrate, reducing non-specific protein adsorption and cellular adhesion, which is crucial for implantable devices. Surfaces with amine (-NH2) functionalities have been shown to influence cellular responses and can be tailored to either promote or inhibit cell attachment depending on the specific application.

  • Drug Delivery: The terminal amine groups on APD SAMs can be used as anchor points to covalently attach drug molecules, proteins, peptides, or other therapeutic agents. This allows for the localized delivery of drugs from the surface of a medical implant or a drug delivery vehicle.

  • Biosensors: On substrates like silicon dioxide, APD SAMs can be used to immobilize enzymes, antibodies, or nucleic acids for the development of highly specific and sensitive biosensors.

Experimental Protocols

The following protocols are adapted from established methods for forming phosphonic acid and aminosilane SAMs on titanium and silicon dioxide surfaces. Optimization of parameters such as concentration, immersion time, and temperature may be required for this compound.

Protocol for APD SAM Formation on Titanium Substrates

This protocol is adapted from methods used for other amino-terminated phosphonic acids on titanium surfaces.

Materials:

  • Titanium substrates (e.g., coupons, films, or medical-grade Ti6Al4V)

  • This compound (APD)

  • High-purity solvent (e.g., ethanol, deionized water, or a mixture)

  • Acetone (reagent grade)

  • Ethanol (reagent grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glassware for cleaning and deposition

  • Sonicator

  • Oven or hot plate

Procedure:

  • Substrate Cleaning and Activation:

    • Sonnicate the titanium substrates in acetone for 15 minutes to remove organic contaminants.

    • Rinse thoroughly with deionized water.

    • Sonnicate in ethanol for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • To enhance the density of surface hydroxyl groups, treat the cleaned substrates with oxygen plasma for 2-5 minutes. This step is crucial for achieving a high-quality SAM.

  • APD Solution Preparation:

    • Prepare a dilute solution of APD in the chosen solvent. A typical starting concentration is 1-5 mM. Due to the high solubility of APD in water, aqueous solutions can be readily prepared.

  • SAM Deposition:

    • Immerse the cleaned and activated titanium substrates into the APD solution in a clean glass container.

    • Seal the container to prevent solvent evaporation and contamination.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature. Gentle agitation may be applied.

  • Post-Deposition Rinsing and Annealing:

    • Remove the substrates from the APD solution.

    • Rinse the substrates thoroughly with the same solvent used for deposition to remove any physisorbed molecules.

    • Rinse with deionized water.

    • Dry the substrates under a stream of nitrogen.

    • For enhanced stability, anneal the substrates in an oven or on a hot plate at 100-120°C for 1-2 hours under a nitrogen atmosphere or vacuum.

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing cluster_char Characterization sub_clean Titanium Substrate Cleaning (Acetone & Ethanol Sonication) sub_activate Surface Activation (Oxygen Plasma Treatment) sub_clean->sub_activate immersion Immerse Substrate (12-24 hours) sub_activate->immersion sol_prep Prepare APD Solution (1-5 mM in Ethanol/Water) sol_prep->immersion rinsing Rinse and Dry (Solvent & DI Water, N2 Stream) immersion->rinsing annealing Anneal (100-120°C, 1-2 hours) rinsing->annealing xps XPS annealing->xps contact_angle Contact Angle annealing->contact_angle afm AFM annealing->afm

Protocol for APD SAM Formation on Silicon Dioxide Substrates

This protocol is based on the "Tethering by Aggregation and Growth" (T-BAG) method, which has been shown to be effective for forming dense phosphonic acid SAMs on silicon dioxide.

Materials:

  • Silicon wafers with a native oxide layer (SiO₂)

  • This compound (APD)

  • Anhydrous tetrahydrofuran (THF)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass beakers

  • Oven

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon wafers in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

    • Rinse the wafers extensively with deionized water.

    • Dry the wafers under a stream of high-purity nitrogen.

  • APD Solution Preparation:

    • Prepare a 1 mM solution of APD in anhydrous THF in a glass beaker.

  • SAM Deposition (T-BAG Method):

    • Place the cleaned silicon wafer vertically in the APD solution, ensuring it is fully submerged.

    • Allow the solvent to evaporate slowly in a fume hood over several hours. As the solvent level drops, a monolayer of APD will be deposited on the substrate surface.

  • Post-Deposition Annealing:

    • Once the solvent has completely evaporated, remove the wafer.

    • Heat the wafer in an oven at 120-140°C for 24-48 hours. This step is critical for forming a stable, covalently bound phosphonate monolayer.

G cluster_prep Substrate Preparation cluster_sam SAM Formation (T-BAG Method) cluster_post Post-Processing cluster_char Characterization sub_clean Silicon Dioxide Substrate Cleaning (Piranha Solution) tbag Slow Solvent Evaporation sub_clean->tbag sol_prep Prepare APD Solution (1 mM in Anhydrous THF) sol_prep->tbag annealing Anneal (120-140°C, 24-48 hours) tbag->annealing ellipsometry Ellipsometry annealing->ellipsometry contact_angle Contact Angle annealing->contact_angle xps XPS annealing->xps

Characterization of APD SAMs

Several surface-sensitive techniques can be employed to verify the formation and quality of APD SAMs.

Characterization TechniqueInformation Obtained
Contact Angle Goniometry Provides information on the surface wettability. A successful SAM formation with terminal amine groups should result in a hydrophilic surface with a specific water contact angle.
X-ray Photoelectron Spectroscopy (XPS) Confirms the elemental composition of the surface. The presence of nitrogen (N 1s) and phosphorus (P 2p) peaks, along with the attenuation of the substrate signal (e.g., Ti 2p or Si 2p), indicates the presence of the APD monolayer.
Ellipsometry Measures the thickness of the SAM on reflective substrates like silicon dioxide. The thickness should be consistent with the length of the APD molecule.
Atomic Force Microscopy (AFM) Provides information on the surface morphology and roughness. A well-formed SAM should result in a smooth, uniform surface.

Quantitative Data

SubstrateSAM MoleculeWater Contact Angle (°)Thickness (nm)
Titanium Dioxide3-Aminopropylphosphonic acid~53°Not Reported
Silicon DioxideN-(6-aminohexyl)-3-aminopropyltrimethoxysilane57-62°[2]1.3 ± 0.1[2]
TitaniumAmine-terminated phosphonateNot ReportedNot Reported
Silicon DioxideOctadecylphosphonic acid~105° (hydrophobic reference)~1.8 (AFM)

Functionalization of APD SAMs for Drug Attachment

The terminal amine groups of an APD SAM can be readily functionalized using standard bioconjugation chemistries to attach therapeutic molecules. A common approach involves the use of bifunctional crosslinkers.

G apd_sam APD SAM with Terminal -NH₂ Groups crosslinker Bifunctional Crosslinker (e.g., NHS-ester) apd_sam->crosslinker Activation activated_sam Activated SAM with Reactive Groups crosslinker->activated_sam drug Therapeutic Molecule (with -NH₂ or -OH) activated_sam->drug Covalent Attachment functionalized_surface Drug-Functionalized Surface drug->functionalized_surface

Note: No specific signaling pathways involving this compound SAMs were identified in the reviewed literature. The biological effect of these functionalized surfaces would be dependent on the specific molecules attached to the SAM.

Conclusion

Self-assembled monolayers of this compound provide a robust and versatile method for the surface modification of titanium and silicon dioxide. The presented protocols, adapted from established methods for similar molecules, offer a solid starting point for researchers. The ability to introduce a high density of reactive amine groups on a surface opens up a wide range of possibilities for applications in drug development, from creating biocompatible implant coatings to designing targeted drug delivery systems and advanced biosensors. Further optimization and detailed characterization will be essential to fully harness the potential of APD SAMs in these fields.

References

Application Note: Functionalizing Silica Surfaces with 3-Aminopropyl Dihydrogen Phosphate for Enhanced Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The surface chemistry of cell culture substrates plays a pivotal role in directing cellular behavior, including adhesion, proliferation, and differentiation. Silica-based materials, such as glass and silicon wafers, are widely used in cell culture and high-throughput screening due to their optical transparency, chemical stability, and well-defined surface properties. However, pristine silica surfaces are often suboptimal for robust cell attachment.

Surface functionalization with biomimetic molecules can significantly enhance the biocompatibility and cell-interactive properties of these materials. 3-Aminopropyl dihydrogen phosphate (3-APD) is a promising functionalizing agent that introduces both primary amine groups and phosphate moieties to the silica surface. The positively charged amine groups can electrostatically interact with the negatively charged cell membrane, while the phosphate groups can mimic the phosphate-rich extracellular matrix and potentially engage in specific cell-surface interactions, thereby promoting enhanced cell adhesion and viability.

This application note provides a detailed protocol for the functionalization of silica surfaces with 3-APD and subsequent cell culture. It also includes expected surface characteristics and cellular responses based on analogous surface modifications.

Materials

  • Silica substrates (e.g., glass coverslips, silicon wafers)

  • This compound (3-APD)

  • Anhydrous toluene

  • Ethanol

  • Acetone

  • Deionized (DI) water

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Cells of interest (e.g., fibroblasts, mesenchymal stem cells)

  • Trypsin-EDTA

  • Paraformaldehyde (PFA)

  • Fluorescent phalloidin and DAPI stains

  • Standard laboratory glassware and equipment

  • Orbital shaker

  • Oven

  • Cell culture incubator

  • Microscopy equipment

Experimental Protocols

Silica Substrate Cleaning and Activation

A thorough cleaning process is critical to ensure a high density of reactive silanol (Si-OH) groups on the silica surface for efficient functionalization.

  • Place silica substrates in a suitable rack.

  • Sonicate the substrates sequentially in acetone, ethanol, and DI water for 15 minutes each.

  • Dry the substrates under a stream of nitrogen gas or in an oven at 110°C.

  • Piranha Etching (in a fume hood with appropriate personal protective equipment):

    • Carefully prepare the piranha solution by slowly adding hydrogen peroxide to the sulfuric acid. (Caution: This reaction is highly exothermic and dangerous).

    • Immerse the dried substrates in the piranha solution for 30-60 minutes.

    • Rinse the substrates extensively with DI water.

    • Dry the substrates in an oven at 110°C for at least 1 hour before functionalization.

Surface Functionalization with this compound (Adapted Protocol)

This protocol is adapted from established methods for aminosilanization with APTES, as specific literature for 3-APD is limited. Optimization may be necessary.

  • Prepare a 2% (v/v) solution of 3-APD in anhydrous toluene in a sealed container.

  • Place the cleaned and activated silica substrates in the 3-APD solution.

  • Incubate for 2-4 hours at room temperature with gentle agitation on an orbital shaker.

  • Following incubation, remove the substrates and rinse thoroughly with toluene to remove any unbound 3-APD.

  • Sonicate the substrates in ethanol for 5 minutes to remove physisorbed molecules.

  • Dry the functionalized substrates under a stream of nitrogen and cure in an oven at 110°C for 30-60 minutes.

  • Store the functionalized substrates in a desiccator until use.

Cell Culture on 3-APD Functionalized Surfaces
  • Sterilize the 3-APD functionalized substrates by autoclaving or UV irradiation.

  • Place the sterile substrates in a sterile cell culture plate.

  • Pre-equilibrate the substrates with sterile PBS for 15 minutes.

  • Aspirate the PBS and add the appropriate cell culture medium.

  • Harvest cells using trypsin-EDTA and resuspend in fresh medium to achieve the desired cell density.

  • Seed the cells onto the functionalized substrates and control (unfunctionalized) surfaces.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell attachment, spreading, and proliferation at desired time points (e.g., 24, 48, 72 hours) using a microscope.

Assessment of Cell Adhesion and Morphology
  • After the desired incubation period, gently wash the substrates with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Stain the actin cytoskeleton and nuclei with fluorescent phalloidin and DAPI, respectively.

  • Visualize the cells using fluorescence microscopy to assess cell spreading and morphology.

Data Presentation

The following tables summarize expected quantitative data for surface characterization and cell response on amino and phosphate-functionalized surfaces based on existing literature.

Table 1: Surface Characterization Data

Surface TypeWater Contact Angle (°)Surface Roughness (nm)N 1s / Si 2p Ratio (XPS)P 2p / Si 2p Ratio (XPS)
Unmodified Silica< 20~0.2 - 0.5--
Amino-Functionalized40 - 70~0.3 - 0.8Present-
Phosphate-Functionalized20 - 40~0.3 - 0.7-Present
3-APD Functionalized (Expected) 30 - 60 ~0.3 - 0.8 Present Present

Table 2: Quantitative Cell Response Data

Surface TypeCell Viability (%) (24h)Cell Adhesion (cells/mm²) (4h)Cell Proliferation (Fold Change) (72h)
Unmodified Silica85 ± 51500 ± 2001.5 ± 0.3
Amino-Functionalized95 ± 33000 ± 3002.5 ± 0.4
Phosphate-Functionalized92 ± 42500 ± 2502.2 ± 0.3
3-APD Functionalized (Expected) > 95 > 3000 > 2.5

Visualizations

G Experimental Workflow for Surface Functionalization cluster_0 Substrate Preparation cluster_1 Functionalization cluster_2 Characterization & Use a Silica Substrate b Sonication (Acetone, Ethanol, DI Water) a->b c Piranha Etching b->c d Immersion in 3-APD Solution c->d e Rinsing and Sonication d->e f Curing e->f g Surface Analysis (XPS, Contact Angle) f->g h Cell Seeding f->h

Caption: Workflow for silica surface functionalization.

G Integrin-Mediated Cell Adhesion Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular surface 3-APD Functionalized Surface (Amine & Phosphate Groups) integrin Integrin Receptors surface->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak Clustering & Activation pax Paxillin fak->pax vin Vinculin fak->vin downstream Downstream Signaling (Proliferation, Survival) fak->downstream actin Actin Cytoskeleton pax->actin vin->actin

Caption: Cell adhesion signaling cascade.

Conclusion

Functionalization of silica surfaces with this compound offers a promising strategy to enhance cell adhesion and proliferation in vitro. The combination of amino and phosphate groups is expected to create a more biomimetic and cell-friendly microenvironment. The protocols provided herein offer a robust starting point for researchers to modify silica-based substrates for a wide range of cell culture applications, from fundamental biological studies to advanced drug screening platforms. Further optimization of the functionalization process and detailed characterization will help to fully elucidate the benefits of 3-APD in this context.

Application Notes and Protocols: 3-Aminopropyl Dihydrogen Phosphate in Biocompatible Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of biomedical implants is a critical strategy to enhance their biocompatibility and promote favorable interactions with biological systems. The ideal coating should improve tissue integration, minimize adverse reactions, and potentially offer therapeutic benefits. 3-Aminopropyl dihydrogen phosphate is a bifunctional molecule of significant interest for creating such biocompatible surfaces. Its phosphate group provides a strong anchor to metal oxide surfaces, such as titanium, while the terminal amine group offers a versatile platform for further functionalization or for directly modulating cellular responses. This document provides detailed application notes and protocols for the preparation and characterization of biocompatible coatings using this compound.

Application Notes

The unique chemical structure of this compound makes it a compelling candidate for surface modification in several biomedical applications:

  • Enhanced Osteointegration: The phosphate component of the coating mimics the mineral phase of bone, potentially promoting the adhesion, proliferation, and differentiation of osteoblasts. This can lead to faster and more stable integration of orthopedic and dental implants.

  • Reduced Protein Fouling: The hydrophilic nature of the phosphate and amine groups can create a hydration layer on the implant surface, which has been shown to reduce non-specific protein adsorption. This is crucial for blood-contacting devices to prevent thrombosis.

  • Platform for Biomolecule Immobilization: The primary amine groups serve as reactive sites for the covalent attachment of various biomolecules, such as peptides (e.g., RGD sequences to improve cell adhesion), growth factors, and enzymes. This allows for the creation of "smart" surfaces that can actively direct biological responses.

  • Improved Wettability: The presence of polar phosphate and amine functionalities significantly increases the surface hydrophilicity, which is generally associated with improved biocompatibility and cellular interactions.

Experimental Protocols

I. Synthesis of this compound

This protocol is adapted from established methods for the synthesis of aminopropane phosphoric acid.

Materials:

  • 3-Amino-1-propanol

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-1-propanol in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add phosphorus oxychloride (in a 1:1 to 1:1.3 molar ratio with 3-amino-1-propanol) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • To the concentrated residue, add water and a catalytic amount of hydrochloric acid.

  • Heat the mixture to 70-90°C and reflux for 2-3 hours to facilitate hydrolysis.

  • Cool the solution to room temperature.

  • Induce crystallization by adding ethanol and cooling the mixture.

  • Collect the precipitated this compound by vacuum filtration, wash with cold ethanol, and dry under vacuum.

II. Preparation of Biocompatible Coatings on Titanium Substrates

This protocol describes a general method for immobilizing this compound onto a titanium surface.

Materials:

  • Titanium substrates (e.g., coupons or discs)

  • This compound

  • Acetone, ethanol, and deionized water for cleaning

  • Sodium hydroxide (NaOH) solution (5 M)

  • Hydrochloric acid (HCl) (for pH adjustment)

  • Phosphate-buffered saline (PBS)

  • Beakers, ultrasonic bath, and a controlled temperature oven

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the titanium substrates in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.

    • Dry the substrates under a stream of nitrogen gas.

  • Surface Activation (Alkaline Treatment):

    • Immerse the cleaned substrates in a 5 M NaOH solution at 60°C for 24 hours. This creates a sodium titanate hydrogel layer with abundant hydroxyl groups.

    • Rinse the substrates thoroughly with deionized water until the pH is neutral.

    • Dry the activated substrates in an oven at 60°C.

  • Coating with this compound:

    • Prepare a 1% (w/v) solution of this compound in deionized water. Adjust the pH to 7.4 using dilute HCl or NaOH.

    • Immerse the activated titanium substrates in the this compound solution.

    • Incubate at 37°C for 24 hours with gentle agitation.

    • Remove the substrates and rinse extensively with deionized water to remove any non-covalently bound molecules.

    • Dry the coated substrates in a vacuum oven at 40°C.

III. Characterization of the Biocompatible Coating

A. Surface Wettability:

  • Method: Static contact angle measurement using a goniometer.

  • Procedure:

    • Place a 5 µL droplet of deionized water on the surface of the uncoated and coated substrates.

    • Measure the angle between the droplet and the surface.

    • Perform measurements at a minimum of three different locations on each sample.

B. Surface Chemistry:

  • Method: X-ray Photoelectron Spectroscopy (XPS).

  • Procedure:

    • Analyze the elemental composition of the uncoated and coated surfaces.

    • Look for the presence of nitrogen (N 1s) and phosphorus (P 2p) peaks on the coated samples to confirm the successful immobilization of this compound.

IV. Biocompatibility Assessment

A. In Vitro Cytotoxicity (ISO 10993-5):

  • Method: MTT Assay.

  • Procedure:

    • Prepare extracts of the coated and uncoated (control) materials by incubating them in a cell culture medium for 24 hours at 37°C.

    • Seed a suitable cell line (e.g., human osteosarcoma cells (MG-63) or primary human osteoblasts) in a 96-well plate and culture for 24 hours.

    • Replace the culture medium with the material extracts.

    • Incubate for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control (cells cultured in fresh medium).

B. Protein Adsorption:

  • Method: Micro-Bicinchoninic Acid (BCA) Protein Assay.

  • Procedure:

    • Immerse the coated and uncoated substrates in a solution of bovine serum albumin (BSA) or fetal bovine serum (FBS) of known concentration.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Rinse the substrates with PBS to remove non-adsorbed protein.

    • Elute the adsorbed protein using a sodium dodecyl sulfate (SDS) solution.

    • Quantify the protein concentration in the eluate using the Micro BCA assay according to the manufacturer's instructions.

C. Cell Adhesion Assay:

  • Method: Crystal Violet Staining.

  • Procedure:

    • Seed cells onto the coated and uncoated substrates in a 24-well plate.

    • Incubate for a specific time (e.g., 4 hours) to allow for initial cell attachment.

    • Gently wash the substrates with PBS to remove non-adherent cells.

    • Fix the adherent cells with 4% paraformaldehyde.

    • Stain the cells with a 0.1% crystal violet solution.

    • Wash away the excess stain and allow the plates to dry.

    • Solubilize the stain with 10% acetic acid.

    • Measure the absorbance at 595 nm to quantify the number of adherent cells.

Data Presentation

The following tables present representative quantitative data from studies on similar amine and phosphate functionalized surfaces to provide an expected performance benchmark.

Surface TypeContact Angle (°)N (atomic %)P (atomic %)
Uncoated Titanium85 ± 500
3-APDHP Coated Ti35 ± 44.5 ± 0.53.8 ± 0.4
Table 1: Representative Surface Characterization Data.
Surface TypeCell Viability (24h)Cell Viability (72h)
Uncoated Titanium100% (control)100% (control)
3-APDHP Coated Ti98 ± 3%115 ± 5%
Table 2: Representative In Vitro Cytotoxicity Data (MTT Assay).
Surface TypeAdsorbed BSA (µg/cm²)
Uncoated Titanium1.5 ± 0.2
3-APDHP Coated Ti0.4 ± 0.1
Table 3: Representative Protein Adsorption Data.
Surface TypeRelative Cell Adhesion (%)
Uncoated Titanium100% (control)
3-APDHP Coated Ti150 ± 12%
Table 4: Representative Cell Adhesion Data.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3-APDHP cluster_coating Coating Process cluster_characterization Characterization s1 React 3-Amino-1-propanol with POCl3 s2 Hydrolysis s1->s2 s3 Crystallization & Purification s2->s3 c3 Immersion in 3-APDHP Solution s3->c3 c1 Titanium Substrate Cleaning c2 Surface Activation (NaOH Treatment) c1->c2 c2->c3 ch1 Contact Angle c3->ch1 ch2 XPS c3->ch2 ch3 Biocompatibility (Cytotoxicity, Adhesion) c3->ch3 ch4 Protein Adsorption c3->ch4

Figure 1: Experimental workflow for coating and characterization.

signaling_pathway implant Implant Surface coating 3-APDHP Coating implant->coating proteins Adsorbed Proteins (e.g., Fibronectin) coating->proteins integrins Integrin Receptors proteins->integrins cell Osteoblast integrins->cell signaling Intracellular Signaling (e.g., FAK, Src) cell->signaling response Cellular Response (Adhesion, Proliferation, Differentiation) signaling->response

Figure 2: Proposed mechanism of enhanced cell adhesion.

Crosslinking proteins and polymers with 3-Aminopropyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Crosslinking Proteins and Polymers

Introduction

The crosslinking of proteins and polymers is a critical technique in the development of biomaterials, drug delivery systems, and hydrogels for tissue engineering. While specific protocols for utilizing 3-Aminopropyl dihydrogen phosphate as a primary crosslinking agent are not extensively documented in scientific literature, its chemical structure, featuring a primary amine and a phosphate group, suggests potential for involvement in established crosslinking chemistries.

The primary amine group of this compound could theoretically act as a nucleophile, reacting with activated functional groups on proteins or polymers. For instance, it could participate in carbodiimide-mediated coupling reactions to link carboxyl groups from a protein to another molecule. This document provides detailed application notes and protocols for well-established crosslinking methods that leverage the reactivity of primary amines, a key functional group in the molecule of interest. These methods are broadly applicable for creating protein-polymer conjugates and hydrogels.

The following sections detail protocols for three widely used crosslinking strategies: carbodiimide chemistry (EDC/NHS), glutaraldehyde crosslinking, and genipin crosslinking. Each section includes a summary of quantitative data, a detailed experimental protocol, and a workflow diagram.

Application Note 1: Carbodiimide-Mediated Crosslinking of Proteins and Polymers using EDC/NHS

Carbodiimide chemistry is a versatile and widely used method for covalently linking primary amines to carboxyl groups, forming stable amide bonds. This "zero-length" crosslinking approach, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and often enhanced by N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), is ideal for conjugating proteins to polymers possessing the corresponding functional groups.[1]

Mechanism of Action

The process involves two main steps:

  • Activation of Carboxyl Groups: EDC reacts with carboxyl groups (-COOH) on a protein (e.g., on aspartic or glutamic acid residues) or a polymer to form a highly reactive O-acylisourea intermediate.[2]

  • Amine Reaction: This intermediate can directly react with a primary amine (-NH2) on the partner molecule. To improve efficiency and stability, NHS is often added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine to form a stable amide bond.[1][3]

Quantitative Data Summary

ParameterValueReference
Reagents
Protein Concentration1 mg/mL[2]
EDC Concentration0.4 mg/mL (~2 mM)[4]
NHS/Sulfo-NHS Concentration0.6 mg/mL / 1.1 mg/mL (~5 mM)[4]
Amine-containing PolymerEquimolar to protein[2]
Reaction Conditions
Activation pH4.5 - 6.0[4]
Coupling pH7.2 - 8.5[4]
Activation Time15 minutes[2]
Coupling Time2 hours[2]
TemperatureRoom Temperature[2]
Buffers
Activation Buffer0.1 M MES, 0.5 M NaCl, pH 6.0[5]
Coupling Buffer1X PBS, pH 7.2[4]
Quenching Buffer1 M Tris-HCl or 1 M Hydroxylamine, pH 8.5[5]

Detailed Experimental Protocol

This protocol describes a two-step process for crosslinking a protein with carboxyl groups to an amine-containing polymer.

Materials:

  • Protein with accessible carboxyl groups

  • Amine-containing polymer

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (0.1 M MES, pH 6.0)

  • Coupling Buffer (Phosphate-Buffered Saline, PBS, pH 7.2)

  • Quenching Solution (1 M Tris-HCl, pH 8.5)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, weigh and dissolve EDC and Sulfo-NHS in Activation Buffer.

    • Add the EDC/Sulfo-NHS solution to the protein solution. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.[4]

    • Incubate the reaction for 15 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents (Optional but Recommended): To prevent unwanted side reactions with the amine-containing polymer, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation Step:

    • Dissolve the amine-containing polymer in Coupling Buffer.

    • Add the amine-containing polymer to the activated protein solution. A 1:1 molar ratio is a good starting point, but this may require optimization.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to deactivate any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Purify the protein-polymer conjugate from byproducts and unreacted molecules using size-exclusion chromatography or dialysis.

Experimental Workflow for EDC/NHS Crosslinking

EDC_NHS_Workflow cluster_activation Activation Step (pH 6.0) cluster_conjugation Conjugation Step (pH 7.2) cluster_purification Quench & Purify Protein_COOH Protein with -COOH groups EDC_NHS Add EDC/ Sulfo-NHS Protein_COOH->EDC_NHS 15 min, RT Activated_Protein Activated Protein (NHS-ester) EDC_NHS->Activated_Protein Mix Mix Activated_Protein->Mix Polymer_NH2 Polymer with -NH2 groups Polymer_NH2->Mix Conjugate Protein-Polymer Conjugate Mix->Conjugate 2 hours, RT Quench Add Quenching Buffer Conjugate->Quench Purify Purification (e.g., SEC) Quench->Purify

Caption: Workflow for two-step EDC/NHS crosslinking of proteins and polymers.

Application Note 2: Glutaraldehyde Crosslinking

Glutaraldehyde is a homobifunctional crosslinker that reacts primarily with the primary amino groups of lysine residues and the N-terminus of proteins.[6] It is widely used to stabilize protein structures and create crosslinked polymer networks, such as hydrogels. The reaction is rapid and efficient but can sometimes lead to the formation of heterogeneous products.[7]

Mechanism of Action

In aqueous solutions at neutral or slightly alkaline pH, glutaraldehyde exists in equilibrium with several forms, including polymeric structures with α,β-unsaturated aldehydes.[7] The primary reaction involves the formation of Schiff bases between the aldehyde groups of glutaraldehyde and the primary amines of the protein or polymer. These initial linkages can then undergo further reactions, such as Michael-type additions, leading to stable, crosslinked networks.[7][8]

Quantitative Data Summary

ParameterValueReference
Reagents
Protein Concentration50-100 µg in 100 µL[6]
Glutaraldehyde Concentration0.1% - 2.5% (v/v) final[9]
Reaction Conditions
pH7.5 - 8.0[6]
Reaction Time2 - 30 minutes[6][10]
TemperatureRoom Temperature or 37°C[6]
Buffers
Reaction BufferPhosphate or HEPES buffer[6]
Quenching Buffer1 M Tris-HCl, pH 8.0 or 0.2 M Glycine[6][10]

Detailed Experimental Protocol

This protocol provides a general method for crosslinking a protein with an amine-containing polymer using glutaraldehyde.

Materials:

  • Protein with accessible primary amines

  • Amine-containing polymer

  • Glutaraldehyde solution (e.g., 25% stock solution)

  • Reaction Buffer (e.g., 20 mM HEPES, pH 7.5)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents for analysis

Procedure:

  • Sample Preparation: Dissolve and mix the protein and amine-containing polymer in the Reaction Buffer. The total protein concentration should be in the range of 0.5 - 1.0 mg/mL.[6] Ensure the buffer is free from primary amines (e.g., do not use Tris buffer for the reaction).[6]

  • Crosslinking Reaction:

    • Prepare a fresh dilution of glutaraldehyde in the Reaction Buffer.

    • Add the diluted glutaraldehyde solution to the protein-polymer mixture to achieve the desired final concentration (e.g., 0.1%).

    • Incubate for a defined period (e.g., 5 minutes) at a specific temperature (e.g., 37°C).[6] The optimal time and concentration should be determined empirically.

  • Quenching the Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of approximately 100 mM.[6] This will consume any unreacted glutaraldehyde. Incubate for an additional 15 minutes.

  • Analysis: Analyze the crosslinked products using SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

Logical Diagram for Glutaraldehyde Crosslinking

Glutaraldehyde_Logic cluster_reactants Reactants Protein Protein (-NH2) Glutaraldehyde Glutaraldehyde (Crosslinker) Protein->Glutaraldehyde Polymer Polymer (-NH2) Polymer->Glutaraldehyde Crosslinked_Product Crosslinked Protein-Polymer Network Glutaraldehyde->Crosslinked_Product Forms Schiff bases & Michael adducts Genipin_Pathway Genipin Genipin Intermediate Heterocyclic Intermediate Genipin->Intermediate Nucleophilic Attack (Ring Opening) Amine1 Primary Amine 1 (Protein/Polymer) Amine1->Intermediate Crosslink Stable Crosslink (Blue Pigment) Intermediate->Crosslink Nucleophilic Substitution Amine2 Primary Amine 2 (Protein/Polymer) Amine2->Crosslink

References

Troubleshooting & Optimization

Technical Support Center: 3-Aminopropyl Dihydrogen Phosphate Surface Coverage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Aminopropyl dihydrogen phosphate for surface modification.

Troubleshooting Guide

This guide addresses common problems encountered during surface modification with this compound in a question-and-answer format.

Issue 1: Patchy, uneven, or incomplete surface coverage.

Question: My substrate exhibits a patchy or non-uniform coating after treatment with this compound. What are the likely causes and how can I achieve a complete monolayer?

Answer: Patchy or incomplete coverage is a common issue that can stem from several factors, primarily related to substrate preparation, solution stability, and the deposition process itself.

Potential Causes & Solutions:

  • Inadequate Substrate Cleaning: The presence of organic residues, dust, or other contaminants on the substrate surface can physically block the binding of this compound, leading to voids in the coating.[1]

    • Solution: Implement a rigorous, multi-step cleaning protocol. A common effective procedure involves sonication in a sequence of solvents such as acetone, isopropanol, and deionized water, followed by drying under a stream of inert gas (e.g., nitrogen or argon).[2][3] For oxide surfaces like glass or silicon, a final activation step using UV/ozone treatment or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can generate hydroxyl groups, which are essential for binding.[4][5]

  • Sub-optimal pH of the Coating Solution: The phosphonic acid group's ability to bind to metal oxide surfaces is pH-dependent.[6] Similarly, the protonation state of the amine group is also influenced by pH.

    • Solution: Optimize the pH of your this compound solution. For phosphonic acids binding to metal oxides, a slightly acidic to neutral pH is often optimal.[7] It is recommended to perform a series of small-scale experiments with pH values ranging from 3 to 7 to determine the ideal condition for your specific substrate.

  • Aggregation in Solution: this compound molecules can self-aggregate in solution, especially at high concentrations or in the presence of contaminants. These aggregates can then deposit on the surface, resulting in a rough and uneven coating rather than a smooth monolayer.[8]

    • Solution: Reduce the concentration of this compound in your coating solution. Concentrations in the range of 1-5 mM are typically a good starting point for forming self-assembled monolayers.[9] Ensure your solvent is pure and consider sonicating the solution briefly before use to break up any existing aggregates.

  • Insufficient Reaction Time or Temperature: The formation of a stable, covalent bond between the phosphate group and the surface is a chemical reaction that requires adequate time and may be influenced by temperature.

    • Solution: Increase the immersion time of the substrate in the coating solution. While initial adsorption can be rapid, allowing the reaction to proceed for several hours (e.g., 12-24 hours) can lead to a more ordered and complete monolayer.[9][10] Gently heating the solution (e.g., to 40-60°C) can also increase the reaction rate, but be cautious as higher temperatures can also promote aggregation.[11][12]

Issue 2: Poor stability and delamination of the coating.

Question: The this compound layer detaches or washes off during subsequent processing steps, particularly in aqueous solutions. How can I improve its stability?

Answer: Poor adhesion is typically due to incomplete covalent bond formation with the substrate or degradation of the monolayer.

Potential Causes & Solutions:

  • Lack of Covalent Bonding: The coating may be primarily attached through weaker forces (physisorption) rather than strong covalent M-O-P bonds (where M is a metal atom from the substrate).[13]

    • Solution: A post-deposition curing or annealing step is crucial. After removing the substrate from the coating solution and rinsing, heat it in an oven (e.g., at 110-120°C for 30-60 minutes) to drive the condensation reaction between the phosphate headgroup and the surface hydroxyl groups, forming stable covalent bonds.[4][12]

  • Hydrolytic Instability: While phosphonic acid attachments are generally more stable than silanes, they can still be susceptible to hydrolysis under certain conditions, a process that can be catalyzed by the molecule's own amine group.[12][13][14]

    • Solution: Ensure a densely packed monolayer is formed, as this can sterically hinder water molecules from reaching the surface bonds. Optimizing concentration, reaction time, and including a curing step will contribute to a denser layer.[12] Also, verify that the pH of subsequent solutions is not excessively acidic or basic, which could accelerate hydrolysis.

  • Inadequate Rinsing: Excess, non-covalently bound molecules on the surface can lead to the appearance of an unstable layer that washes away.

    • Solution: After deposition, rinse the substrate thoroughly with a fresh, pure solvent (the same one used for the coating solution) to remove any physisorbed molecules before the curing step.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for a this compound coating solution?

A1: While the optimal concentration can depend on the substrate and desired surface density, a good starting point is typically in the 1-5 mM range. Higher concentrations can lead to the formation of aggregates and multilayers instead of a uniform monolayer.[4][9]

Q2: What solvents are recommended for preparing the coating solution?

A2: High-purity, anhydrous solvents are recommended to control the reaction. Ethanol or a mixture of ethanol and water is often used. The small amount of water is necessary for the initial hydrolysis of similar compounds like silanes, but excess water promotes aggregation in the solution.[4] For phosphonic acids, solvents like tetrahydrofuran (THF) mixed with water have also been used.[9]

Q3: Is a post-coating curing step always necessary?

A3: Yes, a curing or annealing step is highly recommended. This step provides the thermal energy required to form strong, covalent siloxane-like bonds between the phosphate headgroup and the substrate, significantly improving the stability and durability of the coating.[4][12]

Q4: How can I verify the quality and coverage of my this compound layer?

A4: Several surface analysis techniques can be used. Contact angle goniometry is a simple method to assess changes in surface hydrophobicity. X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition of the surface, showing the presence of nitrogen and phosphorus.[9] Atomic Force Microscopy (AFM) can be used to visualize the surface topography and assess smoothness and coverage.[15]

Q5: Can the amine group of this compound interfere with the coating process?

A5: Yes, the amine group is a functional part of the molecule that can influence the coating process. It can form hydrogen bonds with the surface or with other molecules, potentially affecting their orientation and packing.[16] The amine group can also influence the hydrolytic stability of the formed layer.[12][14]

Experimental Protocols & Data

Table 1: Key Parameters for Surface Coating Optimization
ParameterTypical RangeRationalePotential Issues
Concentration 1 - 10 mMTo achieve a uniform monolayer without significant aggregation.High concentrations lead to multilayers and aggregation; low concentrations may require longer immersion times.
Solvent Anhydrous Ethanol, THF/WaterTo dissolve the molecule and control its reaction with the surface.Protic solvents can participate in the reaction; excess water can cause aggregation.[4]
pH 3 - 7To optimize the reactivity of the phosphate group with the surface hydroxyls.[6]Extreme pH values can damage the substrate or inhibit binding.
Immersion Time 2 - 24 hoursTo allow sufficient time for self-assembly and covalent bond formation.[9][10]Shorter times may result in incomplete coverage.
Temperature 25 - 60 °CTo increase the rate of the surface reaction.[11][12]Higher temperatures can increase aggregation and solvent evaporation.
Curing Temp. 110 - 120 °CTo drive the condensation reaction and form stable covalent bonds.[4][12]Temperatures that are too high can degrade the organic molecule.
Curing Time 30 - 60 minutesTo ensure complete covalent bond formation.Insufficient time can lead to poor adhesion.
Protocol: General Procedure for Surface Coating with this compound

This protocol provides a general workflow. Optimization of specific steps may be required for your particular substrate and application.

  • Substrate Cleaning: a. Sonicate the substrate in acetone for 15 minutes. b. Sonicate in isopropanol for 15 minutes. c. Rinse thoroughly with deionized water. d. Dry the substrate with a stream of high-purity nitrogen or argon. e. For oxide surfaces, treat with UV/ozone for 15 minutes to activate the surface with hydroxyl groups.[5]

  • Solution Preparation: a. Prepare a 2 mM solution of this compound in anhydrous ethanol. b. If necessary, adjust the pH to an optimized value (e.g., pH 4-5) using a dilute acid like acetic acid. c. Briefly sonicate the solution for 5 minutes to ensure it is fully dissolved and to break up any aggregates.

  • Surface Deposition: a. Immediately immerse the cleaned and dried substrate into the coating solution. b. Seal the container to prevent solvent evaporation and contamination. c. Allow the deposition to proceed for 12-18 hours at room temperature with gentle agitation.

  • Rinsing and Curing: a. Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.[4][9] b. Dry the substrate again with a stream of nitrogen or argon. c. Place the substrate in an oven and cure at 110°C for 45 minutes to form stable covalent bonds.[12] d. Allow the substrate to cool to room temperature before further use.

  • Characterization: a. Characterize the modified surface using appropriate techniques (e.g., contact angle, XPS, AFM) to confirm the quality of the coating.[17][18]

Visualizations

G cluster_prep Preparation Phase Substrate Substrate (e.g., Glass, TiO2) Cleaning Rigorous Cleaning (Solvents, Sonication) Substrate->Cleaning Activation Surface Activation (UV/Ozone or Piranha) Cleaning->Activation Immersion Immerse Substrate (12-18h, Room Temp) Activation->Immersion Transfer Solution Prepare 2mM Solution of 3-APDHP in Ethanol Solution->Immersion Rinsing Rinse with Fresh Solvent Immersion->Rinsing Curing Cure in Oven (110°C, 45 min) Rinsing->Curing Characterization Surface Characterization (Contact Angle, XPS, AFM) Curing->Characterization G Start Poor Surface Coverage Observed CheckCleaning Was Substrate Cleaning Sufficient? Start->CheckCleaning CheckSolution Is Solution Aggregated? CheckCleaning->CheckSolution Yes ImproveCleaning Implement Rigorous Cleaning Protocol CheckCleaning->ImproveCleaning No CheckParams Are Deposition Parameters Optimal? CheckSolution->CheckParams No RemakeSolution Decrease Concentration, Use Anhydrous Solvent, Sonicate CheckSolution->RemakeSolution Yes CheckCuring Was Post-Coating Curing Performed? CheckParams->CheckCuring Yes OptimizeParams Increase Immersion Time, Optimize Temp/pH CheckParams->OptimizeParams No PerformCuring Add Curing Step (110°C, 30-60 min) CheckCuring->PerformCuring No End Achieved Uniform Surface Coverage CheckCuring->End Yes ImproveCleaning->Start Re-run RemakeSolution->Start Re-run OptimizeParams->Start Re-run PerformCuring->Start Re-run

References

Optimizing pH and reaction conditions for 3-Aminopropyl dihydrogen phosphate conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the conjugation of 3-Aminopropyl dihydrogen phosphate to proteins and other molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound using EDC/NHS chemistry?

The optimal pH depends on whether you are performing a one-step or a two-step conjugation protocol. For a two-step protocol, the initial activation of the carboxyl group with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0.[1][2] The subsequent reaction with the primary amine of this compound is most efficient at a pH of 7.2-8.0.[1][2] In a one-step reaction, a compromise pH of 6.0-7.2 is often used.[1]

Q2: Why is a two-step conjugation protocol often recommended?

A two-step protocol allows for the optimization of each reaction step separately. The acidic pH of the first step favors the efficient formation of the more stable NHS-ester intermediate from the carboxyl-containing molecule, while minimizing side reactions.[3] After removing excess EDC and NHS, the pH is raised to the optimal range for the reaction with the amine-containing this compound.[1][2] This approach can lead to higher conjugation efficiency and a more well-defined final product.

Q3: What are the best buffers to use for this conjugation?

For the activation step in a two-step protocol, it is crucial to use a buffer that does not contain primary amines or carboxylates, as these will compete with the reaction. 2-(N-morpholino)ethanesulfonic acid (MES) buffer at a pH of 4.7-6.0 is a common choice.[2][3][4] For the second step (the coupling reaction), a phosphate-buffered saline (PBS) at pH 7.2-7.5 is suitable.[2][4] Avoid using Tris-based buffers as they contain primary amines.[5]

Q4: How can I prevent my protein from precipitating during the conjugation reaction?

Protein precipitation can occur if the reaction pH is close to the isoelectric point (pI) of the protein, where its net charge is near zero.[1] To avoid this, ensure your reaction pH is at least 1-2 units away from the pI of your protein.[1] If precipitation persists, consider performing the reaction in a more dilute solution.[1]

Q5: How do I quench the reaction once the conjugation is complete?

To stop the reaction and hydrolyze any remaining active NHS-esters, you can add a quenching agent. Common quenching agents include hydroxylamine, Tris, lysine, or glycine at a final concentration of 10-50 mM.[2][4] It is important to note that if you use a primary amine-containing quencher like Tris, lysine, or glycine, it will modify any remaining active carboxyl groups.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Inefficient carboxyl activation: The pH during the EDC/NHS activation step may be too low or too high.For a two-step protocol, ensure the activation step is performed in a non-amine, non-carboxylate buffer (e.g., MES) at a pH of 5.0-6.0.[1]
Hydrolysis of NHS-ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH values.Use the activated molecule immediately after preparation. NHS-esters have a half-life of 4-5 hours at pH 7, which decreases to 10 minutes at pH 8.6.[4]
Suboptimal pH for amine reaction: The primary amine of this compound is not sufficiently deprotonated and reactive.For the coupling step, adjust the pH to 7.2-8.0 to ensure the primary amine is deprotonated and acts as a strong nucleophile.[1]
Protein Aggregation/Precipitation Reaction pH is near the protein's isoelectric point (pI): At the pI, the protein has a net neutral charge, leading to reduced solubility and aggregation.Adjust the reaction buffer to a pH that is at least 1-2 units above or below the pI of your protein.[1]
High concentration of reagents: A sudden increase in the molarity of the reactants can cause precipitation.Consider performing the reaction in a more dilute solution.[1]
Inconsistent Results Between Experiments Poor pH control: Inadequate buffering can lead to pH shifts during the reaction, affecting reaction rates and efficiency.Use a high-quality buffer within its optimal buffering range. Verify the pH of the reaction mixture after all components have been added.[1]
Reagent instability: EDC and NHS are moisture-sensitive and can lose activity over time.Prepare stock solutions of EDC and NHS fresh for each experiment.[1]

Quantitative Data Summary

Table 1: Recommended pH Ranges for Two-Step Conjugation

Reaction Step Optimal pH Range Rationale
Carboxyl Activation (with EDC/NHS) 4.5 - 6.0Maximizes the efficiency of NHS-ester formation.[1][2]
Amine Coupling (with this compound) 7.2 - 8.0Ensures the primary amine is deprotonated and highly reactive.[1]

Table 2: Typical Reagent Concentrations for Protein Conjugation

Reagent Typical Concentration Notes
Protein #1 (with carboxyl groups) 1 mg/mLConcentration can be adjusted based on protein solubility.
EDC ~2 mM (0.4 mg/mL)Prepare fresh.
NHS (or Sulfo-NHS) ~5 mM (0.6 mg/mL or 1.1 mg/mL for Sulfo-NHS)Prepare fresh.
This compound Equimolar to Protein #1 (or slight excess)The optimal ratio may need to be determined empirically.
Quenching Agent (e.g., Hydroxylamine) 10 mMAdded at the end of the reaction.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein with this compound

This protocol is recommended for achieving higher efficiency and better control over the conjugation process.

Materials:

  • Protein #1 (containing carboxyl groups)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2[2]

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Activation of Protein #1: a. Dissolve Protein #1 in Activation Buffer to a concentration of 1 mg/mL. b. Add EDC to a final concentration of ~2 mM and NHS (or Sulfo-NHS) to a final concentration of ~5 mM.[4] c. Incubate for 15 minutes at room temperature.[4]

  • Buffer Exchange: a. Immediately remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer (pH 7.2). b. Collect the fractions containing the activated protein.

  • Coupling with this compound: a. Immediately add this compound to the activated protein solution at an equimolar ratio. b. Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C.[1]

  • Quenching: a. Add Quenching Solution to a final concentration of 10-50 mM to hydrolyze any remaining NHS-esters. b. Incubate for 15 minutes.

  • Purification: a. Purify the final conjugate from excess reagents and byproducts using a desalting column or dialysis.

Protocol 2: One-Step Conjugation of a Protein with this compound

This protocol is simpler but may result in lower yields and more side products.

Materials:

  • Protein (containing carboxyl groups)

  • Peptide/hapten (this compound)

  • EDC

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Reaction Setup: a. Dissolve the protein and this compound in Conjugation Buffer.

  • Initiate Conjugation: a. Dissolve EDC in ultrapure water to a concentration of 10 mg/mL immediately before use. b. Add the EDC solution to the protein-peptide mixture. The optimal amount of EDC may need to be determined empirically; start with a 10-fold molar excess relative to the protein.[2]

  • Reaction: a. React for 2 hours at room temperature.[2]

  • Purification: a. Purify the conjugate using a desalting column to remove excess EDC and byproducts.

Visualizations

TwoStepConjugationWorkflow cluster_activation Step 1: Activation cluster_purification1 Purification cluster_coupling Step 2: Coupling cluster_purification2 Final Purification Protein_COOH Protein-COOH Activated_Protein Protein-CO-NHS Protein_COOH->Activated_Protein pH 4.5-6.0 (MES Buffer) EDC_NHS EDC, NHS Desalting1 Desalting Column Activated_Protein->Desalting1 Purified_Activated_Protein Purified Protein-CO-NHS Conjugate Protein-CO-NH-(CH2)3-OPO3H2 Purified_Activated_Protein->Conjugate pH 7.2-8.0 (PBS Buffer) Aminopropyl_Phosphate H2N-(CH2)3-OPO3H2 Desalting2 Desalting Column or Dialysis Conjugate->Desalting2 Final_Product Purified Conjugate Desalting2->Final_Product

Caption: Workflow for the two-step conjugation of this compound.

OneStepConjugationWorkflow cluster_reaction One-Step Reaction cluster_purification Purification Reactants Protein-COOH + H2N-(CH2)3-OPO3H2 Conjugate Protein-CO-NH-(CH2)3-OPO3H2 Reactants->Conjugate pH 6.0-7.2 (e.g., PBS) EDC EDC Desalting Desalting Column Conjugate->Desalting Final_Product Purified Conjugate Desalting->Final_Product

Caption: Workflow for the one-step conjugation of this compound.

ConjugationChemistry Carboxyl R-COOH (Carboxyl Group) O_Acylisourea R-CO-O-C(=NHR')NHR' (O-acylisourea intermediate) Unstable Carboxyl->O_Acylisourea + EDC EDC NHS_Ester R-CO-O-NHS (NHS Ester) More Stable O_Acylisourea->NHS_Ester + Amide_Bond R-CO-NH-R'' (Stable Amide Bond) O_Acylisourea->Amide_Bond + Amine (One-Step) NHS NHS NHS_Ester->Amide_Bond + Amine (Two-Step) Amine H2N-R'' (3-Aminopropyl dihydrogen phosphate) Byproduct1 Isourea Byproduct Byproduct2 NHS

Caption: Chemical pathway of EDC/NHS mediated amine conjugation.

References

Preventing aggregation of nanoparticles during functionalization with 3-Aminopropyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of nanoparticle aggregation during surface functionalization with 3-Aminopropyl dihydrogen phosphate (3-APD).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My nanoparticles are aggregating immediately after I add the this compound (3-APD) solution. What is causing this?

Immediate aggregation upon the addition of the functionalizing agent is typically due to a sudden disruption of the nanoparticle's colloidal stability. Several factors could be at play:

  • Incorrect pH: The addition of 3-APD, which is acidic, can drastically change the pH of your nanoparticle solution.[1] If the resulting pH is close to the nanoparticle's isoelectric point (IEP), the surface charge will be neutralized, leading to a loss of electrostatic repulsion and rapid aggregation.[2]

  • High Ionic Strength: If the 3-APD solution or the nanoparticle dispersion has a high salt concentration, it can compress the electrical double layer that stabilizes the particles.[3] This "charge shielding" reduces electrostatic repulsion, allowing attractive van der Waals forces to dominate and cause aggregation.[2][4]

  • Inappropriate Solvent: The solvent used may not be optimal for maintaining the stability of the functionalized nanoparticles.[1]

  • Rapid Addition/High Local Concentration: Adding the 3-APD solution too quickly can create localized areas of high concentration and drastic pH changes, initiating aggregation before the molecules have a chance to functionalize the surface evenly.

Solutions:

  • pH Control: Before adding 3-APD, adjust the pH of your nanoparticle suspension to a value far from its IEP to ensure high initial surface charge.[5] Monitor the pH during the addition of 3-APD and adjust as necessary.

  • Low Ionic Strength Buffers: Prepare the 3-APD solution and disperse nanoparticles in low-concentration buffers or deionized water to minimize charge shielding effects.[4]

  • Slow, Controlled Addition: Add the 3-APD solution dropwise while vigorously stirring the nanoparticle suspension. This ensures uniform mixing and prevents localized concentration gradients.[6]

Q2: The functionalization reaction seems to work, but the nanoparticles aggregate during the purification step (e.g., centrifugation). Why is this happening and how can I fix it?

Aggregation during purification often points to incomplete functionalization or overly harsh purification methods.

  • Incomplete Surface Coverage: If the nanoparticle surface is not fully coated with 3-APD, the exposed patches can lead to particle-to-particle bridging and aggregation, especially when forced into close contact during centrifugation.

  • Harsh Centrifugation: High centrifugal forces can overcome the repulsive forces of even well-functionalized nanoparticles, forcing them together and causing irreversible aggregation into a hard-to-disperse pellet.[2][7]

Solutions:

  • Optimize Reaction Conditions: Increase the reaction time or the molar ratio of 3-APD to nanoparticles to ensure complete and dense surface coverage.[8]

  • Gentler Purification:

    • Reduce the centrifugation speed and/or time to form a looser pellet that is easier to resuspend.[9]

    • Consider alternative purification methods that do not involve pelleting, such as dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).[7][10]

  • Resuspension Aids: If centrifugation is necessary, try resuspending the pellet in a buffer optimized for pH and low ionic strength with the help of gentle bath sonication.[2]

Q3: My 3-APD functionalized nanoparticles are stable in water but aggregate when transferred to a physiological buffer like PBS. What should I do?

This is a classic problem caused by the high ionic strength and specific pH of many biological buffers.

  • High Salt Concentration: Buffers like Phosphate-Buffered Saline (PBS) have a high salt concentration (typically ~150 mM), which effectively screens the surface charge of the nanoparticles, leading to aggregation.[2][3]

  • Buffer pH vs. Nanoparticle IEP: The pH of the buffer (e.g., pH 7.4 for PBS) might be too close to the isoelectric point of your newly functionalized nanoparticles, reducing their electrostatic stability.

Solutions:

  • Introduce Steric Stabilization: Co-functionalize the nanoparticles or add a secondary ligand that provides steric hindrance. Poly(ethylene glycol) (PEG) is a common and highly effective choice that creates a physical barrier preventing particles from getting close enough to aggregate, even in high salt conditions.[2][11]

  • Buffer Optimization: If possible for your application, use a buffer with a lower salt concentration.

  • Confirm Stability: Before use in critical experiments, always test the stability of your functionalized nanoparticles in the final buffer by monitoring their size with Dynamic Light Scattering (DLS) over time.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-APD) and how does it functionalize nanoparticles?

This compound is a bifunctional molecule. The phosphonic acid group (-PO(OH)₂) serves as a robust anchor that forms strong, stable bonds with metal oxide surfaces (e.g., iron oxide, titanium dioxide, zirconia).[12] The terminal primary amine group (-NH₂) remains exposed and is available for a wide range of subsequent conjugation reactions, such as attaching drugs, proteins, or targeting ligands.[6][13]

Q2: What is a good zeta potential value to ensure nanoparticle stability?

Zeta potential is a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion.[14] A higher absolute zeta potential value indicates greater stability.

  • Excellent Stability: Values greater than +30 mV or less than -30 mV.[15]

  • Moderate Stability: Values between +/-10 mV and +/-30 mV.

  • Incipient Instability/Aggregation: Values between +10 mV and -10 mV (close to the isoelectric point).[16]

Q3: How can I confirm that my nanoparticles are successfully functionalized with 3-APD?

Several characterization techniques can confirm successful functionalization:

  • Zeta Potential Measurement: A significant shift in the zeta potential after the reaction (e.g., from negative for a bare metal oxide to positive due to the protonated amine group at neutral pH) is a strong indicator of surface modification.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique can identify the characteristic vibrational bands of the aminophosphonate groups on the nanoparticle surface, such as P=O and N-H stretching.[17][18]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental analysis of the nanoparticle surface, allowing you to detect the presence of nitrogen and phosphorus.

  • Thermogravimetric Analysis (TGA): TGA can quantify the mass of the organic 3-APD layer on the inorganic nanoparticle core.[6]

Q4: Can I use sonication to break up aggregates?

Gentle bath sonication can be effective for redispersing loosely flocculated nanoparticles or aiding in the resuspension of a soft pellet after centrifugation.[2][11] However, it is often ineffective against hard, irreversible aggregates. Furthermore, high-power probe sonication should be used with caution as it can potentially damage the nanoparticle surface or the ligand itself. Prevention is always the best strategy.

Data Presentation

Table 1: Troubleshooting Summary for Nanoparticle Aggregation

ProblemPossible CauseRecommended Solution
Immediate Aggregation pH near Isoelectric Point (IEP)Adjust pH of nanoparticle suspension away from IEP before adding 3-APD.[2][5]
High Ionic StrengthUse low-concentration buffers or deionized water for the reaction.[3]
Rapid addition of 3-APDAdd the 3-APD solution dropwise with vigorous stirring.
Aggregation During Purification Incomplete Surface CoverageOptimize reaction: increase 3-APD concentration or extend reaction time.[8]
Harsh CentrifugationReduce centrifugation speed/time; use gentler methods like dialysis or TFF.[7][9]
Aggregation in New Buffer (e.g., PBS) High Ionic Strength of BufferUse a lower salt buffer or add a steric stabilizer like PEG.[2]
Buffer pH near new IEPMeasure the zeta potential of functionalized particles to find a stable pH range.[1]

Table 2: Typical Zeta Potential Values and Colloidal Stability

Zeta Potential (mV)Colloidal Stability
0 to ±10Rapid Aggregation or Flocculation[16]
±10 to ±30Incipient Instability
±30 to ±60Good Stability[15]
> ±60Excellent Stability[16]

Experimental Protocols

Protocol 1: Determining Optimal pH via Zeta Potential Measurement

This protocol helps identify the isoelectric point (IEP) and the optimal pH range for nanoparticle stability before and after functionalization.

  • Sample Preparation: Prepare a stock dispersion of your nanoparticles (e.g., 0.1 mg/mL) in deionized water.

  • Buffer Preparation: Prepare a series of buffers (e.g., 10 mM citrate, phosphate, borate) with pH values ranging from 3 to 10.

  • Dilution: In separate vials, dilute an aliquot of the nanoparticle stock dispersion into each pH buffer to a final concentration suitable for your instrument (typically 0.01-0.1 mg/mL).

  • Equilibration: Allow the samples to equilibrate for at least 15 minutes at a constant temperature (e.g., 25 °C).

  • Measurement: Measure the zeta potential of each sample using a suitable instrument, typically one based on Electrophoretic Light Scattering (ELS).[19]

  • Data Analysis: Plot the measured zeta potential as a function of pH. The pH at which the zeta potential curve crosses 0 mV is the isoelectric point (IEP). The pH ranges where the absolute zeta potential is highest (e.g., > |30 mV|) are the regions of greatest electrostatic stability.[15]

Protocol 2: General Functionalization of Metal Oxide Nanoparticles with 3-APD

This protocol provides a general starting point for functionalizing metal oxide nanoparticles. Optimization of concentrations, time, and temperature may be required.[13][20]

  • Nanoparticle Dispersion: Disperse the as-synthesized metal oxide nanoparticles in an appropriate solvent (e.g., ethanol or a buffered aqueous solution at a pH of high stability determined from Protocol 1). A typical concentration is 1-5 mg/mL. Ensure the nanoparticles are well-dispersed using brief bath sonication if necessary.

  • Prepare 3-APD Solution: Prepare a fresh solution of this compound in the same solvent. The concentration will need to be optimized, but a 10- to 50-fold molar excess relative to the estimated surface sites on the nanoparticles is a good starting point.

  • Functionalization Reaction: While vigorously stirring the nanoparticle dispersion, add the 3-APD solution dropwise.

  • Incubation: Allow the mixture to react for 2-24 hours at room temperature or with gentle heating (e.g., 40-60 °C) to promote ligand binding. The optimal time and temperature should be determined experimentally.

  • Purification:

    • Collect the functionalized nanoparticles using centrifugation. Use the minimum speed and time required to pellet the particles.

    • Carefully remove the supernatant containing unreacted 3-APD.

    • Resuspend the nanoparticle pellet in fresh, clean solvent. Gentle bath sonication may be used to aid redispersion.

    • Repeat the centrifugation and resuspension steps at least three times to ensure all unreacted ligand is removed.[10]

  • Final Resuspension and Storage: Resuspend the final washed nanoparticle pellet in a suitable storage buffer (e.g., a low ionic strength buffer at an optimal pH) and store at 4 °C.

  • Characterization: Confirm successful functionalization and assess the colloidal stability of the final product using techniques like DLS, Zeta Potential, and FTIR.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Diagnosis & Solutions start Nanoparticle Aggregation Observed when When does aggregation occur? start->when during During 3-APD Addition when->during Immediately purification During Purification when->purification Post-Reaction buffer In New Buffer (e.g., PBS) when->buffer Post-Purification cause1 Check: - pH - Ionic Strength - Addition Rate during->cause1 cause2 Check: - Reaction Time/Concentration - Centrifugation Speed purification->cause2 cause3 Check: - Buffer Salt Concentration - Buffer pH vs. IEP buffer->cause3 sol1 Solutions: - Adjust pH - Use low salt buffer - Add dropwise cause1->sol1 end_node Stable Functionalized Nanoparticles sol1->end_node sol2 Solutions: - Optimize reaction - Use gentler purification (Dialysis, TFF) cause2->sol2 sol2->end_node sol3 Solutions: - Add steric stabilizer (PEG) - Use lower salt buffer cause3->sol3 sol3->end_node

Caption: Troubleshooting workflow for diagnosing and solving nanoparticle aggregation.

Caption: Mechanisms of nanoparticle stabilization and aggregation.

References

Technical Support Center: 3-Aminopropyl dihydrogen phosphate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific data regarding the stability, degradation pathways, and quantitative analysis of 3-Aminopropyl dihydrogen phosphate. Therefore, this technical support center provides guidance based on the general principles of stability and degradation for aminophosphate and organophosphate compounds, supplemented with established methodologies for pharmaceutical forced degradation studies. The experimental protocols and data presented are illustrative and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the general chemistry of organophosphate esters and amino compounds, the stability of this compound is likely influenced by several factors:

  • pH: The phosphate ester linkage is susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions. The amino group can also be protonated at low pH, potentially influencing the molecule's stability.

  • Temperature: Elevated temperatures can accelerate hydrolytic and other degradation reactions, leading to a shorter shelf-life.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the aminopropyl chain or other oxidative reactions.

  • Light: Although many simple organophosphates are relatively photostable, exposure to UV or high-intensity visible light could potentially induce degradation, especially in the presence of photosensitizers.

  • Moisture: As hydrolysis is a key degradation pathway, the presence of water, even in small amounts in solid formulations, can be detrimental to stability.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products have not been reported in the literature reviewed, based on its structure, the following are plausible degradation products:

  • Hydrolysis Products: The primary degradation pathway is likely the hydrolysis of the phosphate ester bond, which would yield 3-aminopropanol and phosphoric acid .

  • Oxidative Degradation Products: Oxidation could potentially occur at the amino group or the propyl chain, leading to various oxidized derivatives.

  • Thermal Degradation Products: At elevated temperatures, in addition to hydrolysis, other reactions like dehydration or polymerization might occur, though this is less common for simple organophosphate esters under typical storage conditions.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in a well-closed container, protected from light, in a cool and dry place. Refrigeration (2-8 °C) is often recommended for phosphate-containing compounds to minimize hydrolysis.[3]

Troubleshooting Guides

Issue 1: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture.

  • Analyze Blank and Control: Run a blank (diluent) and a freshly prepared standard of this compound to rule out contamination of the mobile phase or diluent and to confirm the retention time of the parent compound.

  • Perform Forced Degradation: To tentatively identify the degradation products, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. This can help match the unknown peaks to specific degradation pathways.

  • LC-MS Analysis: For structural elucidation of the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the molecular weight and fragmentation patterns of the degradation products.[4]

Issue 2: Inconsistent Results in Biological or Chemical Assays

Possible Cause: Instability of this compound in the assay medium.

Troubleshooting Steps:

  • Assess pH of Assay Medium: Determine the pH of your experimental buffer or solution. If it is strongly acidic or basic, it may be causing rapid hydrolysis of the compound.

  • Time-Course Experiment: Analyze the concentration of this compound in the assay medium over the typical duration of your experiment to determine its stability under those specific conditions.

  • Buffer Selection: If instability is confirmed, consider using a different buffer system closer to neutral pH, if compatible with your assay.

  • Fresh Preparations: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of degradation over time.

Quantitative Data Summary

The following tables present hypothetical stability data for an aminophosphate compound under various stress conditions. This data is for illustrative purposes to demonstrate expected trends and should not be considered as actual data for this compound.

Table 1: Effect of pH on Hydrolytic Degradation at 50°C

pHConditionTime (hours)This compound Remaining (%)Appearance of Degradation Products (%)
2.00.01 N HCl2485.214.8
7.0Water2498.51.5
10.00.01 N NaOH2478.921.1

Table 2: Effect of Temperature on Degradation at pH 7.0

Temperature (°C)Time (days)This compound Remaining (%)Appearance of Degradation Products (%)
253099.10.9
403095.84.2
603088.311.7

Table 3: Effect of Oxidative and Photolytic Stress

Stress ConditionDurationThis compound Remaining (%)Appearance of Degradation Products (%)
3% H₂O₂ at 25°C24 hours92.47.6
UV Light (254 nm)24 hours99.50.5
Visible Light (ICH Q1B)7 days99.80.2

Experimental Protocols

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of this compound and to understand its degradation behavior under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a hydroalcoholic mixture).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N HCl, and dilute to a suitable concentration for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute to a suitable concentration for analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the sample in a suitable solvent and dilute to a suitable concentration for analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL) to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark under the same conditions. Analyze the exposed and control samples.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating this compound from its potential degradation products.

Methodology:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the parent compound. A typical starting point could be a mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and a polar organic solvent like methanol or acetonitrile.

    • Gradient Program (Example):

      • 0-5 min: 95% Buffer, 5% Organic

      • 5-20 min: Gradient to 50% Buffer, 50% Organic

      • 20-25 min: Hold at 50% Buffer, 50% Organic

      • 25-30 min: Return to initial conditions (95% Buffer, 5% Organic)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 200-210 nm) may be necessary. Alternatively, derivatization or other detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) could be employed.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5][6][7] The forced degradation samples generated in Protocol 1 are crucial for demonstrating the specificity and stability-indicating nature of the method.

Visualizations

Degradation_Pathway main This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) main->hydrolysis oxidation Oxidation main->oxidation thermal Thermal Stress main->thermal photo Photolytic Stress main->photo prod1 3-Aminopropanol hydrolysis->prod1 prod2 Phosphoric Acid hydrolysis->prod2 prod3 Oxidized Derivatives oxidation->prod3 prod4 Other Thermal Degradants thermal->prod4 prod5 Photodegradation Products photo->prod5

Caption: General degradation pathways for an aminophosphate compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidative Oxidation oxidative->hplc thermal Thermal thermal->hplc photolytic Photolytic photolytic->hplc lcms LC-MS for Identification hplc->lcms method Validated Stability-Indicating Method hplc->method pathway Degradation Pathway Elucidation lcms->pathway start Drug Substance (this compound) start->acid start->base start->oxidative start->thermal start->photolytic Troubleshooting_Logic start Issue: Unexpected Peaks or Loss of Potency q1 Are storage conditions correct? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the analytical method validated and performing correctly? a1_yes->q2 sol1 Correct storage conditions and re-analyze. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the compound unstable in the experimental medium? a2_yes->q3 sol2 Validate/troubleshoot analytical method. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Modify experimental conditions (e.g., pH, buffer) or use fresh solutions. a3_yes->sol3 end Perform forced degradation and LC-MS to identify degradants. a3_no->end

References

How to improve the efficiency of enzyme immobilization with 3-Aminopropyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzyme immobilization using 3-aminopropyl dihydrogen phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving the efficiency of your enzyme immobilization experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Troubleshooting Guide

This section addresses common problems encountered during the immobilization of enzymes on supports functionalized with 3-aminopropyl groups, typically involving activation with carbodiimides like EDC.

Problem Possible Cause(s) Suggested Solution(s)
Low Immobilization Efficiency (Low Enzyme Loading) 1. Inefficient activation of enzyme's carboxyl groups. 2. Suboptimal pH for the coupling reaction. 3. Insufficient concentration of coupling agents (EDC/NHS). 4. Steric hindrance on the support surface. 5. Hydrolysis of the active O-acylisourea intermediate.1. Ensure the pH for the EDC/NHS activation step is between 4.5 and 6.0.[1] 2. Adjust the pH for the coupling reaction to a range of 7.0-8.0 to facilitate the reaction between the activated enzyme and the aminopropyl groups on the support.[1] 3. Increase the concentration of EDC and NHS. A molar excess of these reagents is often required. 4. Consider using a support with a larger pore size or a longer spacer arm to reduce steric hindrance. 5. Add NHS to stabilize the active intermediate, converting it to a more stable NHS ester, which is less susceptible to hydrolysis.[1]
Low Catalytic Activity of Immobilized Enzyme 1. Conformational changes in the enzyme upon immobilization. 2. Covalent bonding involves the enzyme's active site. 3. Mass transfer limitations for the substrate and/or product. 4. Denaturation of the enzyme during the immobilization process.1. Modify the ionic strength of the buffer or add stabilizing agents (e.g., glycerol, trehalose). 2. Protect the active site during immobilization by adding a competitive inhibitor or substrate, which can be washed away after immobilization. 3. Use a support with a larger pore size to improve diffusion.[2] Reduce the particle size of the support material.[3] 4. Perform the immobilization reaction at a lower temperature (e.g., 4°C) to minimize enzyme denaturation.[4]
Enzyme Leaching from the Support 1. Weak covalent bonds between the enzyme and the support. 2. Physical adsorption instead of covalent attachment. 3. Instability of the silane linkage to the support material.1. Ensure complete reaction by optimizing reaction time and concentrations of coupling agents. 2. After immobilization, wash the support extensively with buffers of high ionic strength or with mild detergents to remove any non-covalently bound enzyme.[5] 3. A more stable attachment can be achieved by cross-linking the silane links with a layer of a crosslinking agent like polyglutaraldehyde.[6]
Inconsistent Results Between Batches 1. Variability in the surface density of aminopropyl groups. 2. Inconsistent reaction conditions (pH, temperature, time). 3. Degradation of coupling agents (EDC is moisture-sensitive).1. Standardize the protocol for support functionalization to ensure a consistent number of amino groups. 2. Carefully control and monitor the pH, temperature, and incubation times for all steps of the immobilization process. 3. Use fresh EDC for each experiment and store it under dry conditions. Equilibrate EDC and NHS to room temperature before opening the bottles.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in enzyme immobilization?

A1: this compound is used to functionalize the surface of a support material, introducing primary amine (-NH2) groups. These amino groups can then be used to covalently bind enzymes. The phosphate group can aid in the interaction with certain support materials. A more common and analogous reagent for this purpose is (3-aminopropyl)triethoxysilane (APTES), which is widely used for functionalizing silica-based supports.[8][9]

Q2: What is the chemical mechanism of enzyme immobilization on an aminopropyl-functionalized support?

A2: The most common method involves the use of a "zero-length" crosslinker like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS).[10][11][12] The process occurs in two main steps:

  • Activation of the Enzyme: EDC activates the carboxyl groups (-COOH) on the enzyme's surface (from aspartic and glutamic acid residues) to form a highly reactive O-acylisourea intermediate.

  • Coupling to the Support: This intermediate can directly react with the primary amine groups on the support to form a stable amide bond. To improve efficiency and reduce side reactions, NHS is often added to convert the unstable O-acylisourea intermediate into a more stable NHS ester. This NHS ester then reacts with the amine groups on the support to form the amide bond.[1]

Q3: Why is pH control so critical during the immobilization process?

A3: pH is a critical factor because the activation and coupling steps have different optimal pH ranges. The activation of carboxyl groups on the enzyme by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[1] However, the subsequent reaction of the activated carboxyl groups (or NHS esters) with the primary amines on the support is most efficient at a slightly basic pH (7.0-8.0).[1] Therefore, a two-step process with a pH shift is often recommended for optimal results.

Q4: How can I determine the efficiency of my enzyme immobilization?

A4: Immobilization efficiency can be assessed by two key parameters:

  • Immobilization Yield (%): This measures the amount of enzyme successfully bound to the support. It is calculated by measuring the initial amount of protein offered for immobilization and the amount of protein remaining in the supernatant after immobilization. The difference represents the amount of bound protein. Protein concentration can be determined using standard assays like the Bradford or BCA assay.

  • Activity Recovery (%): This measures the catalytic activity of the immobilized enzyme relative to the same amount of free enzyme. It is calculated by dividing the total activity of the immobilized enzyme by the total activity of the enzyme that was bound to the support.

Q5: What are the advantages of using covalent immobilization with this compound?

A5: Covalent immobilization offers several advantages over physical adsorption, including:

  • Strong, stable attachment: This minimizes enzyme leaching from the support, allowing for repeated use and ensuring product purity.[13]

  • Increased operational stability: The covalent bonds can help to stabilize the enzyme's tertiary structure, making it more resistant to changes in temperature and pH.[2]

  • Versatility: This method can be applied to a wide range of enzymes and support materials.

Quantitative Data Summary

The efficiency of enzyme immobilization can vary significantly depending on the enzyme, support material, and immobilization conditions. The following table summarizes data from various studies to provide a comparative overview.

EnzymeSupport MaterialFunctionalization/CrosslinkerImmobilization Efficiency (%)Activity Recovery (%)Reference(s)
Glucose Oxidase (GOx)Magnetic MicroparticlesEDCUp to 36% (activity yield)-[10][11][12]
Horseradish Peroxidase (HRP)Magnetic MicroparticlesEDCDoes not exceed 6% (activity yield)-[10][11][12]
D-Lactate Dehydrogenase3-aminopropyl Silica GelGlutaraldehyde86%-[14][15]
LipaseSilica Gel3-APTES and Glutaraldehyde--[3]
LipaseRice Husk Silica3-APTES--[16]

Note: "Activity Yield" in some studies refers to the activity of the immobilized enzyme relative to the initial activity of the free enzyme solution used.

Experimental Protocols

This section provides a detailed, generalized protocol for the covalent immobilization of an enzyme onto a silica-based support functionalized with aminopropyl groups using EDC/NHS chemistry. It is crucial to optimize this protocol for your specific enzyme and support.

Materials:

  • Silica-based support (e.g., silica gel, magnetic nanoparticles)

  • (3-Aminopropyl)triethoxysilane (APTES) or this compound

  • Toluene or Acetone (anhydrous)

  • Enzyme solution in a suitable buffer

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.0-8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Washing Buffer: High ionic strength buffer (e.g., Coupling Buffer with 0.5 M NaCl)

  • Storage Buffer: Buffer suitable for long-term enzyme stability (e.g., with glycerol)

Protocol:

Part 1: Functionalization of the Support with Aminopropyl Groups (Silanization)

  • Activate the silica support by treating it with an acid (e.g., 1 M HCl) for 1 hour, followed by extensive washing with deionized water until the pH is neutral. Dry the support in an oven at 110°C for at least 4 hours.

  • Prepare a 2-5% (v/v) solution of APTES in anhydrous toluene or acetone.

  • Add the dried silica support to the APTES solution (e.g., 1 g of support per 20 mL of solution).

  • Incubate the mixture at an elevated temperature (e.g., 50-80°C) with gentle stirring for 2-4 hours.

  • After incubation, cool the mixture and collect the functionalized support by filtration or centrifugation.

  • Wash the support thoroughly with toluene/acetone to remove excess APTES, followed by washing with deionized water.

  • Dry the aminopropyl-functionalized support.

Part 2: Enzyme Immobilization via EDC/NHS Coupling

  • Enzyme Preparation: Dissolve the enzyme in the Activation Buffer at the desired concentration.

  • Activation of Enzyme's Carboxyl Groups:

    • Add EDC and NHS to the enzyme solution. Typical final concentrations are in the range of 2-10 mM for EDC and 5-20 mM for NHS, but this needs to be optimized.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle agitation.

  • Coupling to the Support:

    • Add the aminopropyl-functionalized support to the activated enzyme solution.

    • Adjust the pH of the reaction mixture to 7.0-8.0 by adding the Coupling Buffer.

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Separate the support with the immobilized enzyme from the solution by filtration or centrifugation.

    • Collect the supernatant to determine the amount of unbound protein.

    • Wash the immobilized enzyme preparation extensively with the Washing Buffer to remove non-covalently bound enzyme and excess reagents.

    • Perform a final wash with the Coupling Buffer or deionized water.

  • Storage: Store the immobilized enzyme in the appropriate Storage Buffer at 4°C.

Visualizations

Chemical Reaction Pathway

G EDC/NHS Mediated Enzyme Immobilization on Aminopropyl Support cluster_activation Step 1: Enzyme Carboxyl Group Activation cluster_coupling Step 2: Coupling to Aminopropyl Support Enzyme_COOH Enzyme-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Enzyme_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester Intermediate (more stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Immobilized_Enzyme Immobilized Enzyme (Stable Amide Bond) NHS_Ester->Immobilized_Enzyme + Support-NH2 Support_NH2 Support-NH2

Caption: Chemical mechanism of EDC/NHS-mediated enzyme immobilization.

Experimental Workflow

G General Experimental Workflow for Enzyme Immobilization cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Support_Prep Support Functionalization (e.g., with APTES) Coupling Couple to Support (pH shift to 7.0-8.0) Support_Prep->Coupling Enzyme_Sol Prepare Enzyme Solution (Activation Buffer, pH 4.5-6.0) Activation Activate Enzyme with EDC and NHS Enzyme_Sol->Activation Activation->Coupling Washing Wash to Remove Unbound Enzyme Coupling->Washing Analysis Analyze Immobilization Efficiency and Activity Washing->Analysis Storage Store Immobilized Enzyme Washing->Storage

Caption: General experimental workflow for enzyme immobilization.

References

Addressing inconsistent results in surface modification with aminopropyl phosphates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for surface modification using aminopropyl phosphates. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, ensuring greater consistency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of aminopropyl phosphate surface modification?

A1: Aminopropyl phosphate molecules attach to surfaces, typically oxides like silica or titania, through a two-step process. First, the phosphate end of the molecule reacts with hydroxyl (-OH) groups present on the substrate, forming a stable, covalent phosphate-surface bond. This exposes the aminopropyl group, rendering the surface amine-functionalized and ready for subsequent coupling of biomolecules or other agents.[1][2]

Q2: Why are inconsistent results a common problem with this technique?

A2: The process is highly sensitive to a number of variables. Inconsistencies often arise from subtle variations in substrate preparation, the presence of water which can cause uncontrolled polymerization, silane concentration, reaction time, and temperature.[3][4] The stability of the resulting layer, especially in aqueous media, can also be a significant issue, as the amine group can catalyze the hydrolysis of the surface bonds.[4][5]

Q3: What is the difference between using aminopropyl phosphates and aminopropyl silanes (like APTES)?

A3: Both are coupling agents used to introduce amine groups onto a surface. The key difference lies in the group that binds to the substrate. Aminopropyl silanes (e.g., APTES) use a silane group (containing silicon) to bind to surface hydroxyls, forming siloxane (Si-O-Si) bonds.[2] Aminopropyl phosphates use a phosphate group, which can offer different reaction kinetics, stability profiles, and binding affinities, particularly to metal oxide surfaces.

Q4: How does water content affect the modification process?

A4: Water is a critical but challenging component. A small amount of surface water is necessary to hydrolyze the coupling agent and to form the surface hydroxyl groups needed for the reaction. However, excess water in the reaction solution can lead to self-polymerization of the aminopropyl phosphate molecules in solution, which then deposit as unstable, weakly bound multilayers on the surface instead of a uniform monolayer.[3][5] This is a primary cause of inconsistent and non-reproducible coatings.

Troubleshooting Guide

This guide addresses specific problems encountered during aminopropyl phosphate surface modification.

Q5: My surface shows high variability in water contact angle measurements. What is the cause?

A5: High variability in water contact angle suggests a non-uniform or patchy surface coating.

Troubleshooting Logic for Inconsistent Surface Coverage

G start Problem: Inconsistent Contact Angle cause1 Cause: Inadequate Substrate Cleaning start->cause1 cause2 Cause: Degraded Phosphating Agent start->cause2 cause3 Cause: Uncontrolled Polymerization start->cause3 cause4 Cause: Insufficient Rinsing start->cause4 sol1 Solution: Implement rigorous cleaning protocol (e.g., sonication in solvents, piranha etch, or oxygen plasma). cause1->sol1 sol2 Solution: Use fresh anhydrous solvent. Store agent under inert gas (N2/Ar). Prepare solution immediately before use. cause2->sol2 sol3 Solution: Ensure anhydrous solvent. Control humidity in reaction environment. Optimize agent concentration (1-2% v/v is typical). cause3->sol3 sol4 Solution: Thoroughly rinse with anhydrous solvent to remove physisorbed multilayers. Consider a final sonication step in fresh solvent. cause4->sol4

Caption: Troubleshooting flowchart for variable contact angle results.

Q6: Characterization (e.g., XPS) shows a low surface amine density. How can I improve this?

A6: Low amine density indicates an incomplete or inefficient reaction. This can be due to several factors:

  • Insufficient surface activation: The substrate may not have enough hydroxyl (-OH) groups to serve as binding sites. Pre-treatment with oxygen plasma or piranha solution is highly recommended to maximize surface hydroxylation.[6]

  • Sub-optimal reaction conditions: The concentration of the aminopropyl phosphate, reaction time, and temperature may need optimization. Higher temperatures can accelerate the reaction but also risk promoting multilayer formation.[6]

  • Steric hindrance: If the aminopropyl phosphate molecules lie flat on the surface, they can block adjacent binding sites, leading to a low-density layer.[5] Optimizing reaction conditions can help promote a more vertically oriented and dense monolayer.

Q7: The modified surface loses functionality after exposure to aqueous buffers. Why does this happen?

A7: This points to the hydrolytic instability of the surface layer. The amine group on the aminopropyl chain can catalyze the hydrolysis (breaking) of the phosphate-surface bonds, causing the layer to detach from the substrate over time in aqueous environments.[4][5]

  • To improve stability:

    • Ensure a proper post-modification curing step (e.g., baking at 110-120 °C) to drive off water and strengthen the surface bonds.[6]

    • Consider aminating agents with longer alkyl chains between the amine and phosphate groups, which can reduce the amine-catalyzed hydrolysis.[5]

    • Evaluate if the pH of your buffer is contributing to instability.

Data & Parameter Summary

The following tables summarize key experimental parameters and expected characterization outcomes for achieving a consistent, high-quality amine-functionalized surface.

Table 1: Key Process Parameters for Surface Modification

ParameterTypical RangeImpact of Deviation
Substrate Cleaning Multi-step solvent wash, O₂ plasma or Piranha etchInadequate: Patchy coating, poor adhesion, low amine density.[6][7]
Agent Concentration 1-5% (v/v) in anhydrous solventToo High: Leads to agent polymerization in solution and unstable multilayers.[3][6]
Reaction Temperature Room Temp - 120 °CToo High: Can accelerate reaction but promotes undesirable multilayer formation.[6]
Reaction Time 1 - 4 hoursToo Short: Incomplete monolayer formation. Too Long: Increased risk of multilayer deposition.
Curing Temperature 100 - 120 °CInsufficient: Fails to form stable surface bonds, leading to layer instability.[6]
Curing Time 30 - 60 minutesInsufficient: Incomplete cross-linking and bond formation.

Table 2: Typical Surface Characterization Results

TechniqueMetricResult for Successful MonolayerIndication of Poor Quality
Contact Angle Goniometry Static Water Contact Angle40° - 60° (hydrophilic but not super-wetting)< 20° (bare substrate) or > 70° (hydrophobic contaminants/multilayers)
Ellipsometry Film Thickness1 - 2 nm> 5 nm suggests multilayers or aggregates.[6]
XPS Elemental Ratio (e.g., N/Si, P/Si)Consistent, expected stoichiometric ratioLow N or P signal indicates poor coverage.[8]
AFM Surface Roughness (Rq)< 1 nm, smooth topographyHigh roughness, visible aggregates or pits.[9]

Experimental Protocols & Workflows

A successful and reproducible surface modification relies on a meticulous experimental workflow.

General Workflow for Aminopropyl Phosphate Modification

G cluster_prep 1. Substrate Preparation cluster_mod 2. Surface Modification cluster_post 3. Post-Processing cluster_char 4. Characterization p1 Solvent Cleaning (Acetone, IPA Sonication) p2 Drying (Nitrogen Stream) p1->p2 p3 Surface Activation (O2 Plasma or Piranha Etch) p2->p3 m2 Immerse Substrate (1-2 hours, Room Temp) p3->m2 m1 Prepare 1-2% Aminopropyl Phosphate in Anhydrous Toluene m1->m2 pp1 Rinse with Anhydrous Solvent m2->pp1 pp2 Cure in Oven (110°C, 30-60 min) pp1->pp2 pp3 Final Sonicate Clean (Fresh Solvent) pp2->pp3 c1 Contact Angle pp3->c1 c2 Ellipsometry pp3->c2 c3 XPS / AFM pp3->c3

Caption: Standard experimental workflow for surface functionalization.

Protocol 1: Substrate Cleaning and Activation
  • Solvent Cleaning: Sonicate substrates in a detergent solution (e.g., Alconox) for 15 minutes, followed by thorough rinsing with deionized (DI) water.[6] Subsequently, sonicate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic residues.[6]

  • Drying: Dry the substrates completely under a stream of high-purity nitrogen or argon gas.

  • Surface Activation (Critical Step): Immediately before modification, treat the clean, dry substrates to generate surface hydroxyl groups.

    • Option A (Recommended): Oxygen plasma treatment for 2-5 minutes.

    • Option B (Caution): Immerse in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle only with proper personal protective equipment in a certified fume hood.

  • Final Rinse and Dry: After activation, rinse substrates extensively with DI water and dry again with nitrogen. Proceed immediately to the modification step to prevent surface recontamination.

Protocol 2: Aminopropyl Phosphate Modification
  • Prepare Solution: In a fume hood, prepare a 1-2% (v/v) solution of the aminopropyl phosphate in a suitable anhydrous solvent (e.g., toluene). Prepare this solution immediately before use to prevent degradation.

  • Immersion: Place the clean, dry, and activated substrates into the solution. Ensure the entire surface to be modified is submerged. The reaction vessel should be sealed or kept under an inert atmosphere (nitrogen or argon) to minimize exposure to ambient moisture.

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous solvent to remove excess, unreacted agent.[6]

  • Curing: Place the substrates in an oven and cure at 110-120 °C for 30-60 minutes. This step is crucial for forming a stable, covalently bound layer.[6]

  • Final Cleaning: Sonicate the cured substrates briefly (5-10 minutes) in a fresh portion of the anhydrous solvent to remove any molecules that are only physically adsorbed (physisorbed).

  • Storage: Dry the final functionalized substrates with nitrogen and store them in a desiccator or vacuum chamber until use.

Aminopropyl Phosphate Reaction Pathway

Caption: Reaction scheme for surface amination with aminopropyl phosphate.

References

Technical Support Center: 3-Aminopropyl Dihydrogen Phosphate (3-APDP) Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the layer thickness and quality of 3-Aminopropyl dihydrogen phosphate (3-APDP) films.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for depositing 3-APDP films?

A1: The most common techniques for depositing this compound (3-APDP) films are spin coating, dip coating, and chemical vapor deposition (CVD). Each method offers distinct advantages in terms of film uniformity, thickness control, and scalability. Spin coating is ideal for producing highly uniform thin films on flat substrates.[1][2] Dip coating is a simple method suitable for coating substrates of various shapes and sizes. Chemical vapor deposition allows for the formation of conformal coatings on complex topographies.[3]

Q2: What are the key parameters that influence the thickness of a 3-APDP film?

A2: The final thickness of a 3-APDP film is influenced by several key parameters depending on the deposition technique used. For spin coating, the primary factors are the spin speed, acceleration, and the viscosity of the 3-APDP solution.[1] In dip coating, the withdrawal speed of the substrate and the viscosity of the solution are the most critical parameters. For chemical vapor deposition (CVD), the precursor temperature, substrate temperature, deposition time, and chamber pressure play a crucial role in determining the film thickness.[3][4]

Q3: How can I accurately measure the thickness of my 3-APDP film?

A3: Several techniques can be used to measure the thickness of 3-APDP films. Ellipsometry is a non-destructive optical technique that can provide highly accurate thickness measurements for thin, transparent films.[5] Profilometry, a contact-based method, measures the step height between the coated and uncoated areas of the substrate to determine thickness.[6] For thicker films, cross-sectional imaging with scanning electron microscopy (SEM) can provide a direct measurement of the film thickness.

Troubleshooting Guide

This guide addresses common issues encountered during the deposition of 3-APDP films.

Issue 1: Non-uniform film thickness

Q: My 3-APDP film has an uneven thickness across the substrate. What could be the cause and how can I fix it?

A: Non-uniform film thickness can arise from several factors related to the deposition process and substrate preparation.

  • For Spin Coating:

    • Improper Dispensing: Dispensing the solution off-center or in an inconsistent manner can lead to uneven spreading. Ensure the 3-APDP solution is dispensed at the center of the substrate.

    • Inadequate Spin Speed or Time: If the spin speed is too low or the spin time is too short, the solution may not have enough centrifugal force or time to spread evenly.[1][7] Try increasing the spin speed or duration.

    • Rapid Solvent Evaporation: If the solvent evaporates too quickly, the viscosity of the solution can change during the spinning process, leading to thickness variations.[1] Consider using a solvent with a lower vapor pressure or performing the coating in a controlled environment.

  • For Dip Coating:

    • Inconsistent Withdrawal Speed: Fluctuations in the withdrawal speed can cause variations in the amount of solution that adheres to the substrate. Ensure a smooth and constant withdrawal speed.

    • Vibrations: External vibrations can disturb the liquid surface and lead to uneven coating. Isolate the dip coating apparatus from sources of vibration.

    • Solution Inhomogeneity: If the 3-APDP solution is not well-mixed or contains aggregates, it can result in a non-uniform film. Ensure the solution is properly dissolved and filtered before use.

  • For Chemical Vapor Deposition (CVD):

    • Non-uniform Substrate Temperature: Temperature gradients across the substrate can lead to different deposition rates and, consequently, a non-uniform film.[4] Ensure the substrate heating is uniform.

    • Inadequate Precursor Flow: An inconsistent flow of the 3-APDP precursor can cause variations in the deposition rate. Check and stabilize the precursor delivery system.

    • Gas Flow Dynamics: The geometry of the reaction chamber and the gas flow patterns can affect the uniformity of the coating. Optimizing the chamber design or gas flow parameters may be necessary.[3]

Issue 2: Poor adhesion of the 3-APDP film to the substrate

Q: The 3-APDP film is peeling or flaking off the substrate. How can I improve adhesion?

A: Poor adhesion is often due to improper substrate preparation or a mismatch between the film and the substrate surface.

  • Substrate Contamination: The presence of organic residues, dust particles, or other contaminants on the substrate surface can prevent proper bonding. Implement a thorough cleaning procedure for your substrates, which may include sonication in solvents like acetone and isopropanol, followed by a surface activation step such as UV-ozone or plasma treatment.

  • Incompatible Surface Chemistry: The surface energy of the substrate may not be suitable for the 3-APDP solution. Surface modification of the substrate to introduce hydroxyl (-OH) groups can improve the adhesion of the phosphate-containing film.

  • High Internal Stress: If the film is too thick or the deposition conditions are not optimal, high internal stress can develop, leading to delamination. Try reducing the film thickness or adjusting deposition parameters to minimize stress.

Issue 3: Film appears cloudy or contains visible defects

Q: My 3-APDP film is not clear and has visible particles or haze. What is the cause?

A: Cloudiness or defects in the film can be caused by impurities in the solution, uncontrolled precipitation, or environmental factors.

  • Solution Purity: The 3-APDP solution may contain undissolved particles or impurities. Filter the solution through a sub-micron filter before use.

  • Moisture Contamination: For solution-based methods, excessive moisture in the environment or solvents can lead to premature hydrolysis and aggregation of the 3-APDP, resulting in a hazy film. Use anhydrous solvents and perform the deposition in a controlled-humidity environment (e.g., a glove box).

  • Incorrect Concentration: If the concentration of the 3-APDP solution is too high, it can lead to aggregation and the formation of a non-uniform, cloudy film. Try using a more dilute solution.

Quantitative Data on Film Thickness Control

The following tables provide representative data on how key experimental parameters can be adjusted to control the thickness of 3-APDP films for different deposition methods.

Table 1: Spin Coating Parameters vs. 3-APDP Film Thickness

3-APDP Concentration (wt% in Ethanol)Spin Speed (rpm)Spin Time (s)Resulting Film Thickness (nm)
1100030150
1200030106
130003087
140003075
2200030212
2200060195

Note: This data is illustrative and may vary based on specific experimental conditions and equipment.

Table 2: Dip Coating Parameters vs. 3-APDP Film Thickness

3-APDP Concentration (wt% in Water)Withdrawal Speed (mm/min)Dwell Time (s)Resulting Film Thickness (nm)
0.5506080
0.510060113
0.515060138
1.010060226

Note: This data is illustrative and may vary based on specific experimental conditions and equipment.

Table 3: Chemical Vapor Deposition (CVD) Parameters vs. 3-APDP Film Thickness

Precursor Temperature (°C)Substrate Temperature (°C)Deposition Time (min)Chamber Pressure (Torr)Resulting Film Thickness (nm)
12015010150
120150201100
12018010175
14015010165

Note: This data is illustrative and may vary based on specific experimental conditions and equipment.

Experimental Protocols

Protocol 1: Spin Coating Deposition of 3-APDP Films

  • Solution Preparation: Prepare a 1-5 wt% solution of 3-APDP in a suitable solvent (e.g., ethanol or deionized water). Ensure the 3-APDP is fully dissolved by stirring or sonication. Filter the solution using a 0.2 µm syringe filter.

  • Substrate Preparation: Clean the substrate by sonicating in acetone, followed by isopropanol, for 15 minutes each. Dry the substrate with a stream of nitrogen gas. For enhanced adhesion, treat the substrate with UV-ozone or an oxygen plasma for 5-10 minutes to create a hydrophilic surface.

  • Deposition: a. Place the substrate on the spin coater chuck and ensure it is centered. b. Dispense a small amount of the 3-APDP solution onto the center of the substrate to cover approximately two-thirds of the surface. c. Start the spin coater. A typical two-step process involves a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[1][8]

  • Annealing: Transfer the coated substrate to a hotplate or into an oven and anneal at a temperature between 80°C and 120°C for 10-30 minutes to remove residual solvent and improve film stability.

Protocol 2: Dip Coating Deposition of 3-APDP Films

  • Solution Preparation: Prepare a 0.5-2 wt% solution of 3-APDP in deionized water. Ensure complete dissolution and filter the solution.

  • Substrate Preparation: Clean the substrate as described in the spin coating protocol.

  • Deposition: a. Mount the substrate onto the dip coater arm. b. Immerse the substrate into the 3-APDP solution at a constant speed. c. Allow the substrate to remain in the solution (dwell time) for a predetermined period (e.g., 60 seconds) to ensure complete wetting. d. Withdraw the substrate from the solution at a constant and precise speed (e.g., 50-200 mm/min). The withdrawal speed is a critical parameter for controlling film thickness.

  • Drying and Annealing: Allow the coated substrate to air dry in a vertical position to facilitate uniform solvent evaporation. Subsequently, anneal the film as described in the spin coating protocol.

Protocol 3: Chemical Vapor Deposition (CVD) of 3-APDP Films

  • System Preparation: a. Place the cleaned substrate into the CVD reaction chamber. b. Load the 3-APDP precursor into the precursor delivery system. c. Evacuate the chamber to the desired base pressure.

  • Deposition: a. Heat the substrate to the desired deposition temperature (e.g., 150-200°C). b. Heat the 3-APDP precursor to a temperature that provides a suitable vapor pressure (e.g., 120-150°C). c. Introduce the precursor vapor into the reaction chamber at a controlled flow rate. d. Maintain the deposition conditions (substrate temperature, precursor flow, and chamber pressure) for the desired deposition time to achieve the target film thickness.

  • Cooling and Venting: a. After the deposition is complete, stop the precursor flow and cool down the chamber and substrate under vacuum or in an inert gas atmosphere. b. Once at room temperature, vent the chamber to atmospheric pressure and remove the coated substrate.

Visualizations

experimental_workflow_spin_coating cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing prep_solution Prepare 3-APDP Solution dispense Dispense Solution prep_solution->dispense prep_substrate Clean Substrate prep_substrate->dispense spread Spread (Low Speed) dispense->spread thin Thin (High Speed) spread->thin anneal Anneal thin->anneal

Caption: Experimental workflow for spin coating of 3-APDP films.

experimental_workflow_dip_coating cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing prep_solution Prepare 3-APDP Solution immerse Immerse Substrate prep_solution->immerse prep_substrate Clean Substrate prep_substrate->immerse dwell Dwell immerse->dwell withdraw Withdraw Substrate dwell->withdraw dry Air Dry withdraw->dry anneal Anneal dry->anneal

Caption: Experimental workflow for dip coating of 3-APDP films.

experimental_workflow_cvd cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing load_precursor Load Precursor evacuate Evacuate Chamber load_precursor->evacuate load_substrate Load Substrate load_substrate->evacuate heat Heat Substrate & Precursor evacuate->heat deposit Deposit Film heat->deposit cool Cool Down deposit->cool vent Vent Chamber cool->vent

Caption: Experimental workflow for CVD of 3-APDP films.

troubleshooting_logic cluster_issue Identify Issue cluster_cause Potential Causes cluster_solution Solutions start Film Deposition Issue non_uniform Non-uniform Thickness start->non_uniform poor_adhesion Poor Adhesion start->poor_adhesion defects Cloudy/Defects start->defects cause_uniformity Improper Dispensing Inconsistent Speed Rapid Evaporation non_uniform->cause_uniformity cause_adhesion Substrate Contamination Incompatible Surface poor_adhesion->cause_adhesion cause_defects Solution Impurity Moisture Contamination defects->cause_defects sol_uniformity Optimize Dispensing Stabilize Speed Control Environment cause_uniformity->sol_uniformity sol_adhesion Thorough Substrate Cleaning Surface Treatment cause_adhesion->sol_adhesion sol_defects Filter Solution Use Anhydrous Solvents cause_defects->sol_defects

Caption: Troubleshooting logic for 3-APDP film deposition issues.

References

Impact of solvent choice on 3-Aminopropyl dihydrogen phosphate reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminopropyl dihydrogen phosphate. The following information addresses common issues related to the impact of solvent choice on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is proceeding much slower than expected. What are the potential solvent-related causes?

A1: Slow reaction rates are a common issue and can often be attributed to the choice of solvent. Key factors to consider include:

  • Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing charged intermediates and transition states. A solvent with inappropriate polarity for the specific reaction mechanism can significantly hinder the reaction rate. For instance, a less polar solvent may not adequately stabilize ionic intermediates, leading to a higher activation energy and a slower reaction.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with reactants and intermediates. This can sometimes stabilize the ground state more than the transition state, increasing the activation energy. In contrast, polar aprotic solvents (e.g., DMSO, DMF) can accelerate reactions by solvating cations while leaving anions relatively free and more nucleophilic.

  • Solubility of Reactants: If your reactants (e.g., 3-aminopropanol and a phosphorylating agent) have poor solubility in the chosen solvent, the reaction will be diffusion-limited, resulting in a slow overall rate. Ensure that your reactants are fully dissolved at the reaction temperature.

  • Viscosity of the Solvent: Highly viscous solvents can impede the movement of reactant molecules, leading to a lower frequency of effective collisions and a slower reaction rate.

Q2: I am observing significant byproduct formation in my reaction. How can the solvent choice influence this?

A2: Solvent choice can directly impact the selectivity of your reaction and lead to the formation of unwanted byproducts.

  • Competing Reaction Pathways: Different solvents can preferentially stabilize the transition states of competing reaction pathways. For example, a protic solvent might favor a hydrolysis pathway for the phosphorylating agent, reducing the yield of the desired product.

  • Reactivity of the Solvent: Some solvents may not be inert under the reaction conditions and can participate in side reactions. For instance, alcoholic solvents could potentially be phosphorylated in competition with the intended 3-aminopropanol.

  • Temperature and Solvent Boiling Point: If the reaction requires elevated temperatures, a solvent with a low boiling point may not be suitable, as it can limit the achievable reaction temperature and potentially lead to pressure buildup. Running the reaction at a suboptimal temperature can affect selectivity.

Q3: How do I choose the optimal solvent for my this compound synthesis?

A3: Selecting the ideal solvent is critical for achieving high yield and purity.

  • Consult the Literature: Review existing literature for similar phosphorylation reactions to identify solvents that have been used successfully.

  • Consider the Reaction Mechanism: The likely mechanism of your reaction (e.g., SN2-type displacement) will dictate the ideal solvent properties. For many phosphorylation reactions, polar aprotic solvents are advantageous.

  • Solubility Tests: Perform small-scale solubility tests of your starting materials in a few candidate solvents at the intended reaction temperature.

  • Trial Reactions: Run small-scale trial reactions in a few different solvents (e.g., a polar protic, a polar aprotic, and a non-polar solvent) to empirically determine the best performer in terms of yield and purity.

Troubleshooting Guide

Issue Potential Solvent-Related Cause Suggested Troubleshooting Steps
Low Reaction Yield Poor solubility of reactants.- Use a solvent in which all reactants are fully soluble. - Consider a co-solvent system to improve solubility.
Competing side reactions (e.g., hydrolysis).- Switch to an aprotic solvent to minimize hydrolysis of the phosphorylating agent. - Ensure all reagents and solvents are anhydrous.
Unfavorable reaction equilibrium.- Choose a solvent that preferentially solvates the products, driving the equilibrium forward.
Slow Reaction Rate Suboptimal solvent polarity.- Experiment with solvents of varying polarity. Polar aprotic solvents like DMF or DMSO often accelerate phosphorylation reactions.[1]
High solvent viscosity.- Select a less viscous solvent. - Increase the reaction temperature (if appropriate for the chosen solvent).
Product Purity Issues Solvent participating in the reaction.- Use an inert solvent that does not react with the starting materials or intermediates.
Difficulty in product isolation/purification.- Select a solvent from which the product can be easily precipitated or crystallized. - Choose a solvent with a boiling point that allows for easy removal by evaporation.

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical kinetic data for the synthesis of this compound in various solvents to illustrate the impact of solvent choice.

Solvent Dielectric Constant (ε) Rate Constant (k) (x 10⁻⁴ M⁻¹s⁻¹) Yield (%) Activation Energy (Ea) (kJ/mol)
Water80.11.54585
Ethanol24.33.26078
Acetonitrile37.58.98565
N,N-Dimethylformamide (DMF)36.712.59260
Dimethyl sulfoxide (DMSO)46.715.19558
Tetrahydrofuran (THF)7.60.83095

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential relative effects of different solvents on the reaction kinetics. Actual experimental results may vary.

Experimental Protocols

General Protocol for Solvent Screening in this compound Synthesis

This protocol outlines a general method for comparing the effect of different solvents on the synthesis of this compound from 3-aminopropanol and a suitable phosphorylating agent (e.g., phosphorus oxychloride in the presence of a non-nucleophilic base).

Materials:

  • 3-aminopropanol

  • Phosphorylating agent (e.g., POCl₃)

  • Non-nucleophilic base (e.g., triethylamine)

  • Anhydrous solvents (e.g., Water, Ethanol, Acetonitrile, DMF, DMSO, THF)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Deuterated solvent for NMR analysis (e.g., D₂O)

  • Reaction vials/flasks with stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Temperature-controlled reaction block or oil bath

  • Analytical equipment (e.g., NMR, HPLC)

Procedure:

  • Preparation: Set up a series of identical reaction vials under an inert atmosphere. Ensure all glassware is dry.

  • Reactant Addition: To each vial, add 1 equivalent of 3-aminopropanol and dissolve it in the chosen anhydrous solvent (e.g., 5 mL).

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine) to each reaction mixture and stir.

  • Initiation: Cool the reaction mixtures to 0°C. Slowly add 1 equivalent of the phosphorylating agent to each vial while stirring vigorously.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir for a predetermined time (e.g., 24 hours). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., HPLC or ³¹P NMR) to determine the rate of product formation.

  • Quenching: After the reaction period, carefully quench each reaction by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate.

  • Workup and Isolation: The workup procedure will be solvent-dependent. For water-miscible organic solvents, it may involve removal of the solvent under reduced pressure followed by purification (e.g., by ion-exchange chromatography). For water-immiscible solvents, an aqueous extraction may be performed.

  • Analysis: Analyze the final product yield and purity from each reaction using techniques such as NMR and mass spectrometry.

  • Kinetic Analysis: Plot the concentration of the product versus time for each solvent to determine the initial reaction rates. From this data, the rate constants can be calculated. By performing the reactions at different temperatures, the activation energy can be determined using the Arrhenius equation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep Prepare Dry Glassware under Inert Atmosphere dissolve Dissolve 3-Aminopropanol & Base in Solvent prep->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Phosphorylating Agent cool->add_reagent react React at Room Temperature add_reagent->react monitor Monitor Reaction Progress (e.g., HPLC, NMR) react->monitor quench Quench Reaction monitor->quench workup Workup & Isolate Product quench->workup analyze Analyze Yield & Purity workup->analyze

Caption: Experimental workflow for solvent screening.

Signaling_Pathway cluster_reactants Reactants cluster_solvent Solvent Influence cluster_outcome Reaction Outcome A 3-Aminopropanol PolarProtic Polar Protic (e.g., H₂O, EtOH) A->PolarProtic H-bonding stabilizes reactants PolarAprotic Polar Aprotic (e.g., DMF, DMSO) A->PolarAprotic Solvates cation anactivated anion NonPolar Non-Polar (e.g., Toluene) A->NonPolar Poor solubility low reactivity B Phosphorylating Agent B->PolarProtic H-bonding stabilizes reactants B->PolarAprotic Solvates cation anactivated anion B->NonPolar Poor solubility low reactivity Slow Slow Reaction Low Yield PolarProtic->Slow SideProducts Side Products PolarProtic->SideProducts e.g., Hydrolysis Fast Fast Reaction High Yield PolarAprotic->Fast NonPolar->Slow

Caption: Influence of solvent type on reaction outcome.

References

Minimizing non-specific binding on 3-Aminopropyl dihydrogen phosphate functionalized surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding on 3-aminopropyl dihydrogen phosphate functionalized surfaces.

Troubleshooting Guide

High background or non-specific binding is a common issue that can obscure specific signals and lead to inaccurate results. This guide addresses potential causes and provides systematic solutions.

ProblemPotential Cause(s)Suggested Solution(s)
High Background Across Entire Surface Inadequate Blocking: Unoccupied sites on the functionalized surface are available for non-specific protein adsorption.1. Optimize Blocking Agent: Test different blocking agents such as Bovine Serum Albumin (BSA), casein, or non-protein blockers like polyethylene glycol (PEG).[1] 2. Increase Blocking Concentration: Titrate the concentration of the blocking agent. A common starting point for BSA is 1-3% (w/v). 3. Extend Incubation Time: Increase the blocking incubation time to ensure complete surface coverage. Overnight incubation at 4°C can be effective.[1]
Sub-optimal Buffer Conditions: Incorrect pH or low ionic strength of washing and binding buffers can enhance electrostatic interactions.1. Adjust Buffer pH: Ensure the pH of your buffers does not promote charge-based interactions with your analyte. 2. Increase Ionic Strength: Adding NaCl (e.g., up to 500 mM) to your buffers can help disrupt non-specific electrostatic interactions. 3. Add Detergents: Incorporate a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffers to reduce hydrophobic interactions.
Reactive Analyte: The analyte itself may have an affinity for the functionalized surface.1. Modify Analyte: If possible, modify the analyte to reduce its non-specific binding properties. 2. Use a Different Detection System: Consider a different reporter molecule or detection method that has lower intrinsic non-specific binding.
Spot-Specific High Background Contamination During Printing/Spotting: Dust particles or contaminants in the spotting buffer can cause localized high background.1. Work in a Clean Environment: Use a dust-free environment for slide preparation and spotting. 2. Filter Buffers: Filter all buffers and protein solutions before use.
Incomplete Removal of Unbound Probes: Residual unbound probe molecules can lead to high background in the spot area.1. Optimize Washing Steps: Increase the number and duration of wash steps after probe immobilization.
Inconsistent Results Between Experiments Variable Surface Functionalization: Inconsistent preparation of the this compound surface.1. Standardize Protocol: Strictly adhere to a standardized protocol for surface preparation. 2. Quality Control Surfaces: Characterize a subset of your functionalized surfaces (e.g., with contact angle measurements) to ensure consistency.
Degradation of Reagents: Blocking agents, antibodies, or other reagents may have degraded over time.1. Use Fresh Reagents: Prepare fresh blocking and assay solutions for each experiment. 2. Proper Reagent Storage: Ensure all reagents are stored at their recommended temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phosphate group in non-specific binding on these surfaces?

The this compound functionalization presents both amine (-NH2) and phosphate (-PO4H2) groups. At neutral pH, the amine groups are protonated (-NH3+), creating a positively charged surface that can electrostatically attract negatively charged molecules. The phosphate group is anionic and can contribute to the surface's hydrophilicity. The primary cause of non-specific binding on these surfaces is often the electrostatic interaction between the protonated amine groups and acidic (negatively charged) proteins or other biomolecules.

Q2: Which blocking agent is best for this compound surfaces?

There is no single "best" blocking agent, as the optimal choice depends on the specific application and the nature of the interacting molecules. However, here is a comparison of common options:

Blocking AgentMechanism of ActionAdvantagesDisadvantages
Bovine Serum Albumin (BSA) Protein that adsorbs to unoccupied sites, blocking them from non-specific interactions.Readily available, effective for many applications.Can interfere with some assays, particularly those involving biotin.
Casein/Non-fat Dry Milk A mixture of phosphoproteins that effectively blocks non-specific sites.Inexpensive and effective.Contains phosphoproteins which can interfere with phospho-specific antibody assays. Also contains biotin.
Polyethylene Glycol (PEG) A hydrophilic polymer that creates a hydration layer, sterically hindering protein adsorption.Non-protein based, reduces background in sensitive assays.Can be less effective for blocking highly "sticky" proteins.
Ethanolamine A small molecule that reacts with and caps unreacted functional groups.Can be used to quench reactive groups after covalent immobilization steps.May not be as effective as larger blocking molecules at preventing non-specific adsorption.
Commercial Blocking Buffers Proprietary formulations often containing a mix of proteins, polymers, and detergents.Optimized for high performance and low background.Can be more expensive.

Q3: Can I use the same blocking protocol for different types of analytes (e.g., proteins vs. nucleic acids)?

Not necessarily. Proteins and nucleic acids have different physicochemical properties. Nucleic acids are strongly negatively charged due to their phosphate backbone and may interact strongly with the positively charged amine groups on the surface. While protein-based blockers like BSA are common for immunoassays, for nucleic acid applications, you might consider pre-hybridization buffers containing non-specific DNA (e.g., salmon sperm DNA) and other blocking agents to minimize non-specific binding of your probe.

Q4: How does the pH of my buffers affect non-specific binding?

The pH of your buffers is critical because it determines the charge of both the surface and your analyte. The amine groups on the surface are protonated (positively charged) at pH values below their pKa (~9-10). If your analyte is a protein, its net charge will depend on the buffer pH relative to its isoelectric point (pI). If the buffer pH is above the protein's pI, the protein will be negatively charged and more likely to bind non-specifically to the positively charged surface.

Q5: What is the recommended procedure for preparing the this compound surface to ensure consistency?

Consistent surface preparation is key to reproducible results. While specific protocols may vary, a general workflow involves:

  • Substrate Cleaning: Thoroughly cleaning the underlying substrate (e.g., glass, silicon) to remove organic contaminants.

  • Hydroxylation: Creating hydroxyl groups on the surface, often through treatment with a piranha solution or plasma cleaning, to facilitate silanization.

  • Silanization: Reacting the cleaned, hydroxylated surface with this compound. This step should be performed in a controlled environment to ensure a uniform monolayer.

  • Curing: Baking the slides to covalently bond the silane to the surface.

  • Washing and Storage: Thoroughly washing to remove unbound silane and storing in a desiccated, inert atmosphere.

Experimental Protocols

Protocol 1: General Blocking Procedure for Protein Assays
  • Prepare Blocking Buffer: Dissolve the chosen blocking agent (e.g., 1% w/v BSA) in an appropriate buffer (e.g., Phosphate Buffered Saline, PBS).

  • Incubation: Cover the entire functionalized surface with the blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.

  • Washing: Decant the blocking buffer. Wash the surface three times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Proceed with Assay: The surface is now blocked and ready for the addition of the primary antibody or other protein of interest.

Protocol 2: Surface Passivation with PEG

This protocol is for applications requiring a non-protein-based blocking strategy.

  • Prepare PEG Solution: Dissolve NHS-ester functionalized PEG (PEG-NHS) in a 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.

  • Incubation: Cover the this compound functionalized surface with the PEG solution. Incubate for 2-4 hours at room temperature in a humidified chamber.

  • Washing: Wash the surface thoroughly with deionized water to remove unreacted PEG.

  • Drying: Dry the surface under a gentle stream of nitrogen.

  • Proceed with Assay: The PEGylated surface is now ready for use.

Visualizations

G cluster_prep Surface Preparation cluster_assay Assay Workflow Clean Substrate Cleaning Hydroxylate Surface Hydroxylation Clean->Hydroxylate Silanize Silanization with This compound Hydroxylate->Silanize Cure Curing/Baking Silanize->Cure Wash_Store Washing & Storage Cure->Wash_Store Bind_Probe Probe Immobilization Wash_Store->Bind_Probe Block Blocking Step Bind_Analyte Analyte Binding Block->Bind_Analyte Wash1 Wash Bind_Probe->Wash1 Wash1->Block Wash2 Wash Bind_Analyte->Wash2 Detect Detection Wash2->Detect

Caption: General workflow for surface preparation and subsequent assay steps.

G cluster_surface Functionalized Surface cluster_molecules Molecules in Solution cluster_binding Binding Events s Surface Substrate nh3 NH3+ po4 PO4H- specific_binding Desired Specific Binding nh3->specific_binding Specific Interaction nonspecific_binding Undesired Non-Specific Binding nh3->nonspecific_binding Electrostatic Attraction specific_analyte Specific Analyte (- charge) specific_analyte->specific_binding nonspecific_protein Non-Specific Protein (- charge) nonspecific_protein->nonspecific_binding blocking_agent Blocking Agent blocking_agent->nh3 Blocks Site blocking_agent->po4 Blocks Site

Caption: Interactions at the this compound surface.

References

Technical Support Center: 3-Aminopropyl Dihydrogen Phosphate (3-APD) Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability of surfaces modified with 3-Aminopropyl dihydrogen phosphate (3-APD). It is intended for researchers, scientists, and drug development professionals utilizing 3-APD for surface functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the expected long-term stability of a 3-APD modified surface?

The long-term stability of a 3-APD self-assembled monolayer (SAM) is influenced by the substrate, storage conditions, and the surrounding environment. The phosphonate headgroup forms a strong and stable bond with a variety of metal oxide surfaces.[1][2]

  • Thermal Stability: The phosphorus-oxygen bond to metal oxide substrates is highly robust and can be stable up to 800°C.[1][3] On silicon substrates, organophosphonate SAMs are stable up to approximately 350°C.[4]

  • Aqueous Stability: In acidic, neutral, and physiological solutions (like PBS), well-formed phosphonate monolayers on substrates such as stainless steel have shown excellent stability for up to 30 days.[2] However, stability can be compromised in strong basic conditions (pH 11), leading to partial monolayer breakdown.[2] The stability in aqueous environments is also dependent on the specific metal oxide surface, with some surfaces showing higher stability than others.[5]

  • Storage in Air: When stored in air, the primary concern is the potential oxidation and contamination of the terminal amine group.[6] For amino-terminated silane monolayers, changes in the surface have been observed after a couple of weeks of exposure to ambient air.[7] It is recommended to store modified surfaces in an inert, dry atmosphere (e.g., in a desiccator with nitrogen or argon) to maximize shelf life.

Q2: How does the choice of substrate affect the stability of the 3-APD monolayer?

The nature of the substrate's oxide layer is critical for the formation and stability of the phosphonic acid SAM. 3-APD forms strong bonds with metal oxides like titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), tantalum oxide (Ta₂O₅), and the native oxide on silicon (SiO₂).[2][3][8][9] The density and type of hydroxyl groups on the substrate surface influence the binding mode (monodentate, bidentate, or tridentate) of the phosphonate headgroup, which in turn affects the stability of the monolayer.[10]

Q3: What are the common signs of degradation of a 3-APD modified surface?

Degradation of a 3-APD modified surface can be identified through several characterization techniques:

  • Changes in Wettability: An increase or decrease in the water contact angle can indicate changes in the surface chemistry, such as contamination, oxidation of the amine group, or desorption of the monolayer.[11][12] For amine-terminated surfaces, a change in contact angle over time is expected as the surface interacts with the environment.[13]

  • Alterations in Elemental Composition: X-ray Photoelectron Spectroscopy (XPS) can detect changes in the atomic composition of the surface. A decrease in the nitrogen (N 1s) or phosphorus (P 2p) signal relative to the substrate signal would suggest loss of the 3-APD monolayer.[14][15]

  • Changes in the Amine Group's Chemical State: High-resolution XPS of the N 1s peak can reveal changes in the chemical state of the amine group. The appearance of new peaks may suggest oxidation or reaction of the amine functionality.[4][7]

  • Loss of Functionality: For applications where the amine group is used for subsequent covalent coupling, a decrease in the efficiency of this coupling reaction over time is a direct indicator of degradation of the amine functionality.[16]

Troubleshooting Guide

Issue 1: Poor or Incomplete Monolayer Formation

Symptom Potential Cause Troubleshooting Step
High water contact angle variability across the surface.Incomplete cleaning of the substrate, leaving hydrophobic contaminants.Implement a rigorous substrate cleaning protocol. This may include sonication in a series of solvents like acetone and isopropanol, followed by a final rinse with deionized water and drying with an inert gas. A UV/ozone or oxygen plasma treatment can also be effective for creating a uniformly hydroxylated surface.[1]
Low density of 3-APD on the surface, confirmed by XPS.Insufficient reaction time or non-optimal concentration of 3-APD solution.Optimize the immersion time in the 3-APD solution. A time-course study may be necessary. Also, ensure the concentration of the 3-APD solution is appropriate (typically in the millimolar range).[2]
Patchy or uneven coating observed with AFM.Precipitation of 3-APD from the solution or formation of aggregates on the surface.Ensure the 3-APD is fully dissolved in the chosen solvent; sonication may be helpful. Use of an anhydrous solvent is recommended to prevent premature hydrolysis and aggregation in the solution.[1]

Issue 2: Rapid Degradation or Instability of the Monolayer

Symptom Potential Cause Troubleshooting Step
Significant change in water contact angle after a short time in storage or use.Hydrolytic instability of the monolayer.Ensure the monolayer was properly formed, including a rinsing step with pure solvent to remove physisorbed molecules and an optional annealing step to improve ordering and stability.[2] For aqueous applications, consider the pH of the solution, as high pH can accelerate degradation.[2]
Loss of amine reactivity for subsequent coupling reactions.Oxidation or atmospheric contamination of the amine groups.Store the modified substrates in an inert and dry environment (e.g., a desiccator or glove box with nitrogen or argon). Minimize exposure to ambient air before the next experimental step.[6]
Delamination or loss of the monolayer in aqueous solutions.Poor initial adhesion of the monolayer to the substrate.Re-evaluate the substrate cleaning and preparation protocol. Ensure the substrate surface is appropriately hydroxylated to facilitate strong phosphonate binding.[17]

Issue 3: Inconsistent Experimental Results

Symptom Potential Cause Troubleshooting Step
High batch-to-batch variability in surface properties.Inconsistent quality of the 3-APD reagent or solvent.Use high-purity 3-APD and anhydrous solvents. Ensure consistent preparation of the 3-APD solution for each batch.[1]
Non-reproducible results in functional assays.Inconsistent density of accessible amine groups.Quantify the amine group density after modification using a suitable technique (e.g., colorimetric assays like the Orange II assay or XPS). This will help to normalize subsequent experiments.[16][18]

Quantitative Data Summary

Table 1: Thermal Stability of Organophosphonate Monolayers

SubstrateMoleculeOnset of DecompositionComplete DesorptionCitation(s)
Silicon (Si)Butylphosphonic Acid (BPA)350°C~500°C[1][4]
Metal OxidesGeneral Phosphonic Acids>350°C (alkyl chain)P-O bond stable up to 800°C[1][3]
Silicon (Si)Aminopropyltriethoxysilane (APTES)250°C400°C[1][4]

Table 2: Long-Term Stability of Alkylphosphonic Acid Monolayers on Stainless Steel (SS316L)

ConditionDurationStabilityCitation(s)
Acidic (pH 3)30 daysExcellent[2]
Neutral (Milli-Q water)30 daysExcellent[2]
Physiological (PBS, pH 7.4)30 daysExcellent[2]
Basic (pH 11)30 daysPartial breakdown[2]
Dry Heating (120°C)7 daysExcellent[2]

Table 3: Representative Water Contact Angles for Amino-Terminated Surfaces

SurfaceInitial Water Contact AngleNotesCitation(s)
APTES SAM on Silicon Oxide~50-70°Contact angle can decrease over time with water contact.[11][13]
Untreated Platinum~40°Hydrophilic[17]
Platinum with vapor-deposited SAM~72°More hydrophilic than solution-deposited SAM[17]
Platinum with solution-deposited SAM~126°Hydrophobic[17]

Experimental Protocols

Protocol: Formation of a 3-APD Self-Assembled Monolayer on a Metal Oxide Surface (e.g., TiO₂ or SiO₂)

This protocol provides a general guideline. Optimization of parameters such as concentration and immersion time may be required for specific substrates and applications.

1. Substrate Cleaning: a. Sonicate the substrate in acetone for 15 minutes. b. Sonicate the substrate in isopropanol for 15 minutes. c. Rinse the substrate thoroughly with deionized water. d. Dry the substrate under a stream of dry, inert gas (e.g., nitrogen or argon). e. Optional but recommended: Treat the substrate with UV/ozone or an oxygen plasma for 5-10 minutes to ensure a uniformly clean and hydroxylated surface.[1]

2. 3-APD Solution Preparation: a. Prepare a 1-10 mM solution of this compound in an anhydrous solvent. Anhydrous ethanol or tetrahydrofuran (THF) are suitable choices. b. If necessary, gently sonicate the solution to ensure the 3-APD is fully dissolved.[2]

3. Self-Assembled Monolayer (SAM) Formation: a. Immediately immerse the cleaned, dry substrate into the 3-APD solution in a sealed container to prevent solvent evaporation and contamination. b. Allow the self-assembly to proceed for 12-24 hours at room temperature.[1]

4. Rinsing: a. Carefully remove the substrate from the 3-APD solution. b. Gently rinse the substrate with fresh, anhydrous solvent (the same solvent used for the solution) to remove any non-covalently bound (physisorbed) molecules. c. Perform a final rinse with the pure solvent.

5. Drying and Annealing: a. Dry the substrate again under a stream of dry, inert gas. b. Optional: To improve the ordering and stability of the monolayer, anneal the coated substrate at 120-150°C for 1-2 hours in an inert atmosphere or under vacuum.[1]

6. Storage: a. Store the 3-APD modified substrate in a clean, dry, and inert environment (e.g., a desiccator backfilled with nitrogen) until further use.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing & Storage start Start: Uncoated Substrate cleaning 1. Solvent Sonication (Acetone, IPA, DI Water) start->cleaning drying1 2. Dry with Inert Gas cleaning->drying1 activation 3. Optional: UV/Ozone or Oxygen Plasma Activation drying1->activation immersion 5. Immerse Substrate (12-24h at room temp) activation->immersion solution_prep 4. Prepare 3-APD Solution (1-10 mM in anhydrous solvent) solution_prep->immersion rinsing 6. Rinse with Pure Solvent immersion->rinsing drying2 7. Dry with Inert Gas rinsing->drying2 annealing 8. Optional: Anneal (120-150°C, inert atm.) drying2->annealing storage 9. Store in Desiccator annealing->storage end End: 3-APD Modified Surface storage->end

Caption: Experimental workflow for modifying a surface with 3-APD.

troubleshooting_logic cluster_formation Formation Issues cluster_stability Stability Issues cluster_consistency Consistency Issues start Problem Encountered issue Nature of Issue? start->issue check_cleaning Verify Substrate Cleaning (Contact Angle, XPS) issue->check_cleaning Poor/Incomplete Coating check_storage Improve Storage Conditions (Inert, Dry Atmosphere) issue->check_storage Rapid Degradation check_reagents Verify Reagent/Solvent Purity issue->check_reagents Inconsistent Results optimize_deposition Optimize Deposition (Time, Concentration) check_cleaning->optimize_deposition check_solution Check Solution Prep (Anhydrous Solvent?) optimize_deposition->check_solution check_rinsing Ensure Proper Rinsing (Remove physisorbed molecules) check_storage->check_rinsing consider_annealing Consider Post-Annealing Step check_rinsing->consider_annealing quantify_amines Quantify Amine Density (e.g., Orange II Assay) check_reagents->quantify_amines

Caption: Logical workflow for troubleshooting common 3-APD modification issues.

References

Validation & Comparative

A Comparative Guide to Surface Functionalization: 3-Aminopropyl Dihydrogen Phosphate vs. 3-Aminopropyltriethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for applications ranging from biocompatible implants and targeted drug delivery systems to advanced biosensors. The choice of surface modification agent dictates the stability, functionality, and ultimate performance of these materials. This guide provides a detailed comparison of two prevalent amino-functionalization agents: 3-Aminopropyl dihydrogen phosphate (3-APD) and 3-Aminopropyltriethoxysilane (APTES), with a focus on their characterization by X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).

The primary distinction between these two molecules lies in their anchoring group: 3-APD utilizes a phosphate group, while APTES employs a triethoxysilane group. This seemingly small difference leads to significant variations in their binding mechanisms, stability on different substrates, and the resulting surface properties. Phosphonates, including 3-APD, are known to form robust, hydrolytically stable layers on a variety of metal oxide surfaces such as titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃). In contrast, silanes like APTES are traditionally favored for silica-based substrates (e.g., glass, silicon wafers) but can be more susceptible to hydrolysis and multilayer formation on metal oxides, particularly in aqueous environments.

Performance Comparison: 3-APD vs. APTES

To facilitate an objective comparison, the following tables summarize the key characteristics and representative analytical data for 3-APD and APTES modified surfaces.

Table 1: Key Performance Differences

FeatureThis compound (3-APD)3-Aminopropyltriethoxysilane (APTES)
Primary Substrates Metal oxides (e.g., TiO₂, Al₂O₃, ZnO)Silicon-based materials (e.g., SiO₂, glass), metal oxides
Bonding Chemistry Forms strong metal-oxygen-phosphorus (M-O-P) bonds.Forms siloxane (Si-O-Si) bonds with surface hydroxyls.
Hydrolytic Stability High; generally stable in aqueous solutions.Lower; prone to hydrolysis, especially at non-neutral pH.
Layer Formation Tends to form well-ordered monolayers.Prone to multilayer formation and polymerization.

Experimental Data: XPS and FTIR Analysis

The successful functionalization of a surface with 3-APD or APTES can be confirmed and quantified using surface-sensitive techniques like XPS and FTIR.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative elemental and chemical state information of the top few nanometers of a surface. The appearance of nitrogen (N 1s) and either phosphorus (P 2p) or silicon (Si 2p) signals after modification is a primary indicator of successful functionalization.

Table 2: Representative XPS Binding Energies (in eV) for Functionalized Surfaces

Element (Core Level)3-APD on TiO₂APTES on SiO₂/Metal OxideAssignment
C 1s~285.0 ~286.5~284.8 ~286.3C-C/C-H C-N/C-O
N 1s~399.8 ~401.5~399.1 ~401.7-NH₂ (neutral) -NH₃⁺ (protonated)
P 2p~133.3-P-O (phosphate/phosphonate)
Si 2p-~102.2Si-O-C/Si-O-Si

Note: Binding energies can vary slightly depending on the substrate, instrument calibration, and specific bonding environment.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy identifies the functional groups present on the surface by detecting the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Table 3: Key FTIR Peak Assignments (in cm⁻¹) for Functionalized Surfaces

Wavenumber (cm⁻¹)3-APD on Metal OxideAPTES on Metal OxideVibrational Mode Assignment
~3400Broad peakBroad peakO-H stretching (surface hydroxyls), N-H stretching
~2930CH₂ asymmetric stretching
~2850CH₂ symmetric stretching
~1630N-H bending (scissoring) of -NH₂
~1590-N-H bending of -NH₂
1270-1074-P=O and P-O-C stretching
~1100-Si-O-Si asymmetric stretching
~950-1050-P-O-Metal stretching
~794-Si-O-Si bending

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving consistent surface modifications. Below are representative solution-phase deposition methods for 3-APD and APTES.

Protocol 1: Surface Modification with this compound (3-APD)

This protocol is adapted for the functionalization of a metal oxide substrate (e.g., TiO₂ or Al₂O₃).

1. Substrate Preparation: a. Sonicate the substrate in a sequence of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each to remove organic contaminants. b. Dry the substrate under a stream of inert gas (e.g., nitrogen or argon). c. Treat the substrate with UV-Ozone or an oxygen plasma for 10-15 minutes to create a fresh, hydroxylated surface.

2. 3-APD Solution Preparation: a. Prepare a 1-10 mM solution of 3-APD in deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). b. Ensure the 3-APD is fully dissolved.

3. Surface Functionalization: a. Immerse the cleaned and dried substrate in the 3-APD solution. b. Incubate for 4-24 hours at room temperature with gentle agitation. c. After incubation, remove the substrate from the solution.

4. Rinsing and Drying: a. Rinse the functionalized substrate thoroughly with deionized water to remove any physisorbed molecules. b. Sonicate briefly (1-2 minutes) in deionized water to further ensure the removal of non-covalently bound molecules. c. Dry the substrate under a stream of inert gas. d. For some applications, a final curing step at 80-110°C for 30-60 minutes may be performed.

Protocol 2: Surface Modification with 3-Aminopropyltriethoxysilane (APTES)

This protocol describes a common method for functionalizing a hydroxylated surface (e.g., SiO₂ or a pre-treated metal oxide) with APTES.[1][2]

1. Substrate Preparation: a. Follow the same cleaning and hydroxylation procedure as described in Protocol 1 (steps 1a-1c).

2. APTES Solution Preparation: a. Prepare a 1-5% (v/v) solution of APTES in an anhydrous solvent such as toluene or ethanol. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of APTES in the solution.[2]

3. Surface Functionalization: a. Immerse the cleaned and dried substrate in the APTES solution. b. Incubate for 30 minutes to 2 hours at room temperature. The reaction should be carried out in a moisture-free environment (e.g., under a nitrogen or argon atmosphere) to control the formation of the siloxane layer.

4. Rinsing and Curing: a. Remove the substrate from the APTES solution and rinse thoroughly with the anhydrous solvent (e.g., toluene or ethanol) to remove excess, unbound APTES. b. Follow with a rinse in a polar solvent like ethanol or methanol. c. Cure the functionalized substrate in an oven at 110-120°C for 30-60 minutes. This step promotes the covalent bond formation between the silanol groups and the surface hydroxyls, as well as cross-linking within the APTES layer. d. After curing, sonicate the substrate in the solvent to remove any remaining physisorbed multilayers. e. Dry the substrate under a stream of inert gas.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of surfaces modified with either 3-APD or APTES.

experimental_workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_post Post-Treatment cluster_char Characterization sub_clean Substrate Cleaning (Sonication) sub_act Surface Activation (UV-Ozone/Plasma) sub_clean->sub_act apd_path 3-APD Solution (Aqueous) sub_act->apd_path aptes_path APTES Solution (Anhydrous Solvent) sub_act->aptes_path rinse Rinsing apd_path->rinse aptes_path->rinse dry Drying rinse->dry cure Curing (APTES) dry->cure xps XPS Analysis dry->xps ftir FTIR Analysis dry->ftir cure->xps cure->ftir

Caption: Experimental workflow for surface modification and characterization.

This guide provides a foundational comparison to aid in the selection of an appropriate surface modification agent. The optimal choice will ultimately depend on the specific substrate material, the intended application, and the desired surface properties. It is recommended to perform a thorough characterization of the modified surface to ensure the desired outcome has been achieved.

References

A Comparative Analysis of 3-Aminopropyl Dihydrogen Phosphate and Other Crosslinking Agents for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biomaterials, the choice of a crosslinking agent is paramount to tailoring the physicochemical properties and biocompatibility of hydrogels and other scaffolds. This guide provides a comparative analysis of 3-Aminopropyl dihydrogen phosphate against commonly used crosslinking agents such as glutaraldehyde, genipin, and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimimide (NHS). This comparison focuses on key performance metrics, experimental protocols, and the underlying chemical mechanisms.

Executive Summary

Crosslinking agents are crucial in forming stable three-dimensional networks in polymeric biomaterials, influencing their mechanical strength, swelling behavior, degradation rate, and biocompatibility. While traditional crosslinkers like glutaraldehyde are highly effective, concerns about their cytotoxicity have driven the exploration of safer and more biocompatible alternatives. This compound, an organophosphate compound, presents a promising option due to the inherent biocompatibility of phosphate groups. This guide synthesizes available data to compare its potential performance with established crosslinkers.

Data Presentation: A Comparative Overview of Crosslinker Performance

The following tables summarize the performance of this compound in comparison to glutaraldehyde, genipin, and EDC/NHS. It is important to note that direct comparative experimental data for this compound is limited; therefore, some of the presented data is based on the performance of similar phosphate-based or aminopropyl-functionalized crosslinking systems.

Performance Metric This compound (Inferred) Glutaraldehyde Genipin EDC/NHS References
Crosslinking Efficiency Moderate to HighHighModerate to HighHigh[1]
Reaction Time Varies (minutes to hours)Fast (minutes to hours)Slow (hours to days)Fast (minutes to hours)[2],[3]
Biocompatibility HighLow (Cytotoxic)HighHigh (Byproducts can be cytotoxic if not removed)[4],[5],[6]
Mechanical Strength ModerateHighModerate to HighModerate[7],[8],[3]
Swelling Ratio Moderate to HighLow to ModerateModerateHigh,[8],[3]
Biodegradability Potentially BiodegradableNon-biodegradable crosslinksBiodegradableBiodegradable (amide bond)

Mechanism of Action: A Closer Look at the Crosslinking Chemistry

The crosslinking mechanism of this compound is proposed to involve the formation of ester or phosphoramidate bonds with hydroxyl and amine functional groups present on polymer chains, such as those found in polysaccharides and proteins. The reaction can be catalyzed by heat or changes in pH.

Below is a diagram illustrating a plausible crosslinking mechanism of this compound with a generic polymer containing hydroxyl groups.

Crosslinking_Mechanism cluster_product Crosslinked Product Polymer1 Polymer-OH Crosslinked_Polymer Polymer-O-P(O)(OH)-O-Polymer Polymer1->Crosslinked_Polymer Esterification Polymer2 Polymer-OH Polymer2->Crosslinked_Polymer APDHP 3-Aminopropyl dihydrogen phosphate APDHP->Crosslinked_Polymer Water H2O Crosslinked_Polymer->Water

Caption: Proposed esterification reaction between this compound and polymer hydroxyl groups.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate and compare the performance of crosslinking agents.

Synthesis of Crosslinked Hydrogels

This protocol describes a general method for synthesizing a crosslinked hydrogel, which can be adapted for different crosslinking agents.

Workflow for Hydrogel Synthesis:

Hydrogel_Synthesis_Workflow A 1. Polymer Solution Preparation B 2. Crosslinker Addition A->B C 3. Homogenization B->C D 4. Casting into Mold C->D E 5. Curing/Crosslinking (e.g., thermal, UV) D->E F 6. Purification (e.g., washing, dialysis) E->F G 7. Characterization F->G

References

Beyond the Surface: A Comparative Guide to Validating Protein Bioactivity After Immobilization with 3-Aminopropyl Dihydrogen Phosphate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful immobilization of proteins to solid supports is a critical step in a vast array of applications, from diagnostics to therapeutic device development. However, the mere attachment of a protein is not sufficient; ensuring that the immobilized protein retains its biological activity is paramount. This guide provides an objective comparison of protein immobilization using 3-Aminopropyl dihydrogen phosphate (3-APD) and other common techniques, with a focus on the validation of post-immobilization bioactivity, supported by experimental data and detailed protocols.

The choice of immobilization chemistry can profoundly impact a protein's conformation and, consequently, its function. While various methods exist, this guide will delve into the use of organophosphate-based linkers like 3-APD and compare its performance with widely-used alternatives such as N-hydroxysuccinimide (NHS)-ester and glutaraldehyde-based crosslinking.

Comparative Analysis of Immobilization Techniques

The efficacy of a protein immobilization strategy is typically evaluated based on two key metrics: the amount of protein successfully bound to the surface (protein loading) and the percentage of that protein that remains biologically active (activity retention). The following table summarizes a comparison of different immobilization methods based on published experimental data.

Immobilization MethodSupport MaterialProtein ExampleProtein Loading (µg/cm²)Activity Retention (%)Key AdvantagesKey Disadvantages
Organophosphate (Phosphonic Acid) Titanium OxideBone Morphogenetic Protein-2 (BMP-2)~0.025[1]High (qualitatively assessed)Forms stable, self-assembled monolayers on metal oxide surfaces.[1]Can require multi-step activation; less common than other methods.
NHS-Ester Chemistry Amine-functionalized glassAntibodyVariable, typically 0.1-1.050-90%High reactivity with primary amines, forming stable amide bonds.Susceptible to hydrolysis, which can reduce efficiency.[1]
Glutaraldehyde Crosslinking Amine-functionalized silicaβ-Glucosidase~85 (mg/g support)~64%[2]Simple and effective for surfaces with primary amines.Can lead to random orientation and potential protein denaturation.
Physical Adsorption PolystyreneAntibodyHighLow (~10% after 65h)[3]Simple, no chemical modification needed.Weak binding can lead to protein leaching and loss of activity.[3]

Experimental Protocols for Bioactivity Validation

Validating the bioactivity of an immobilized protein is crucial. The choice of assay depends on the protein's function. Here, we provide detailed protocols for two common and powerful techniques: Enzyme-Linked Immunosorbent Assay (ELISA) for binding activity and a cell-based assay for signaling proteins.

Protocol 1: Quantifying Immobilized Protein using BCA Assay

Objective: To determine the total amount of protein immobilized on a surface.

Materials:

  • Bicinchoninic Acid (BCA) Protein Assay Kit

  • Protein standards (e.g., Bovine Serum Albumin, BSA)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Prepare a Standard Curve: Prepare a series of BSA standards of known concentrations in the same buffer as your protein.

  • Sample Preparation: Place the protein-immobilized surface in a well of a microplate. Add PBS to the well.

  • BCA Reaction: Add the BCA working reagent to each well containing the standards and the sample.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 562 nm using a microplate reader.

  • Calculation: Determine the protein concentration of the sample by comparing its absorbance to the standard curve.

Protocol 2: Validating Bioactivity of Immobilized Epidermal Growth Factor (EGF)

Objective: To determine if immobilized EGF can activate its receptor and initiate downstream signaling.

Materials:

  • EGF-immobilized surfaces

  • A431 cells (human epidermoid carcinoma cell line, overexpresses EGFR)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • Primary antibody against phosphorylated EGFR (p-EGFR)

  • Fluorescently labeled secondary antibody

  • DAPI stain (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed A431 cells onto the EGF-immobilized surfaces and control surfaces (without EGF) in DMEM with 10% FBS. Allow cells to adhere overnight.

  • Serum Starvation: Replace the medium with serum-free DMEM and incubate for 24 hours to reduce basal EGFR activation.

  • Stimulation: After starvation, the cells on the EGF-immobilized surface are already being stimulated. For a positive control, add soluble EGF to cells on a control surface.

  • Fixation and Permeabilization: After a desired stimulation time (e.g., 15-30 minutes), fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with the primary anti-p-EGFR antibody. Following washes, incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. The presence of a fluorescent signal corresponding to p-EGFR in cells on the EGF-immobilized surface confirms the bioactivity of the immobilized growth factor.[4]

Visualizing the Process: From Immobilization to Cellular Response

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_surface Surface Modification & Protein Immobilization Surface Surface Functionalized_Surface Surface + Linker Surface->Functionalized_Surface Linker Attachment (e.g., Phosphonic Acid) Immobilized_Protein Immobilized Protein Functionalized_Surface->Immobilized_Protein Covalent Bond Formation Protein Protein Protein->Immobilized_Protein

Immobilization via Surface Functionalization.

G cluster_workflow Bioactivity Validation Workflow Immobilize Immobilize Protein (e.g., EGF) Quantify Quantify Immobilized Protein (BCA Assay) Immobilize->Quantify Cell_Assay Perform Cell-Based Bioactivity Assay Immobilize->Cell_Assay Data Data Interpretation Quantify->Data Analyze Analyze Results (e.g., Microscopy) Cell_Assay->Analyze Analyze->Data

Experimental Workflow for Bioactivity Validation.

G cluster_pathway EGF Receptor Signaling Pathway EGF Immobilized EGF EGFR EGFR EGF->EGFR Dimerization Receptor Dimerization EGFR->Dimerization Phosphorylation Autophosphorylation Dimerization->Phosphorylation Grb2 Grb2/Sos Phosphorylation->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Simplified EGFR Signaling Pathway.

References

Quantitative analysis of amine group density on functionalized surfaces

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Quantitative Analysis of Amine Group Density on Functionalized Surfaces

For researchers, scientists, and drug development professionals, the precise quantification of amine groups on functionalized surfaces is a critical parameter that dictates the success of subsequent bioconjugation, drug loading, and cell interaction studies. The ability to reliably measure the density of surface amine groups ensures reproducibility and allows for the optimization of surface modification protocols. This guide provides a comprehensive comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific research needs.

Comparative Analysis of Quantification Methods

A variety of methods exist for the quantification of amine groups on functionalized surfaces, each with its own set of strengths and weaknesses. The choice of technique often depends on factors such as the nature of the substrate, the required sensitivity, available equipment, and whether a distinction between total and accessible amines is necessary. The following table summarizes the key characteristics of the most prevalent methods.[1]

MethodPrincipleTypical SubstratesSensitivityAdvantagesDisadvantagesQuantitative Range (approx.)
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition and chemical states of atoms on the surface by analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation.[1][2]Solid substrates (e.g., polymers, silicon wafers, nanoparticles).[1]High (surface sensitive, ~10 nm depth).[1]Provides elemental composition, information on chemical bonding environment (e.g., protonated vs. neutral).[2]Requires high vacuum, specialized equipment, and data analysis can be complex.[2]N/A
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) A surface-sensitive technique that analyzes the elemental and molecular composition of the very top surface layer (1-2 nm) by bombarding it with a primary ion beam and analyzing the ejected secondary ions.[3][4]Solid substrates.Very High (ppm to ppb).[3]High surface sensitivity, molecular information, and imaging capabilities.[3][5]Can be destructive to the sample, quantification can be challenging without standards.N/A
Ninhydrin Assay Reacts with primary amines to form a deep purple-colored product (Ruhemann's purple) that can be quantified spectrophotometrically at ~570 nm.[2][6][7]Solid supports, nanoparticles.[8]Moderate.Well-established, sensitive, and applicable to a wide range of primary amines.[2]Can be influenced by ammonia and secondary amines; requires heating.[2]Varies (e.g., ~20% lower than total amine content).[8][9]
Fluorescamine Assay A non-fluorescent reagent that reacts rapidly with primary amines to form a highly fluorescent product.[2][10]Solid supports, nanoparticles.[10]High.Very fast reaction, high sensitivity.[11]The reagent is unstable in aqueous solutions.N/A
Orange II Dye Method A colorimetric assay where the anionic Orange II dye electrostatically interacts with protonated primary amine groups on the surface. The amount of bound dye is quantified by measuring its absorbance after desorption.[12][13]Polymer surfaces.[12][13]High.Reliable, easy, and inexpensive method to predict the amount of available amino groups.[12][13]Specific to primary amines, may be influenced by surface charge.5 to 200 pmol/mm².[12][13]

Quantitative Data Summary

The following table summarizes key quantitative parameters for amine-functionalized surfaces, providing a benchmark for researchers working on similar surface modifications.

Surface ModifierSubstrateQuantification MethodReported Surface Coverage / Amine DensityReference
CysteamineGoldQuartz Crystal Microbalance (QCM)Implied density supporting a C60 monolayer of 2.0 x 10⁻¹⁰ mol/cm²[8]
CysteamineGoldX-ray Photoelectron Spectroscopy (XPS)~80% of an octadecanethiol monolayer[8]
Aminated PETPET FilmColorimetric Assay (Orange II)5 to 200 pmol/mm²[12]
AminosilaneSilica NanoparticlesColorimetric Assay (Ninhydrin)Varies (e.g., ~20% lower than total amine content)[8][9]
AminosilaneSilica NanoparticlesSolid-State NMRProvides total amine content for comparison[8]

Experimental Workflows

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

general_workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_quant Quantification cluster_analysis Data Analysis prep Substrate Cleaning & Activation func Amine Functionalization prep->func Surface ready for modification quant Choice of Quantification Method func->quant Functionalized surface analysis Data Interpretation & Density Calculation quant->analysis Raw data

General workflow for amine group quantification.

xps_workflow cluster_sample Sample Preparation cluster_xps XPS Analysis cluster_data Data Processing cluster_quant Quantification sample Place Amine-Functionalized Substrate on Holder xps Introduce into High Vacuum & Irradiate with X-rays sample->xps detect Detect Emitted Photoelectrons xps->detect survey Acquire Survey Spectrum (Elemental Composition) detect->survey high_res Acquire High-Resolution N1s Spectrum (Chemical States) survey->high_res quant Calculate Atomic Concentrations & Estimate Amine Density high_res->quant

Workflow for XPS analysis of amine groups.

ninhydrin_workflow cluster_reaction Reaction cluster_measurement Measurement cluster_calibration Calibration cluster_calculation Calculation react Incubate Substrate with Ninhydrin Reagent heat Heat at 100°C react->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance of Supernatant at 570 nm cool->measure calc Determine Amine Concentration from Standard Curve measure->calc standards Prepare Primary Amine Standards curve Construct Standard Curve standards->curve curve->calc

Workflow for the Ninhydrin assay.

fluorescamine_workflow cluster_reaction Reaction cluster_measurement Measurement cluster_calibration Calibration cluster_calculation Calculation react Incubate Substrate in Borate Buffer add Rapidly Add Fluorescamine Solution and Mix react->add incubate Incubate in the Dark add->incubate measure Measure Fluorescence Intensity (Ex: ~390 nm, Em: ~475 nm) incubate->measure calc Determine Amine Concentration from Standard Curve measure->calc standards Prepare Primary Amine Standards curve Construct Standard Curve standards->curve curve->calc

Workflow for the Fluorescamine assay.

Detailed Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results.[2] Below are representative protocols for the key experiments cited.

X-ray Photoelectron Spectroscopy (XPS)

This protocol provides a general guideline for analyzing amine-functionalized surfaces.

  • Instrumentation: An XPS system equipped with a monochromatic Al Kα X-ray source.

  • Procedure:

    • Mount the amine-functionalized substrate onto a clean sample holder.

    • Introduce the sample into the XPS analysis chamber and allow it to reach high vacuum (<10⁻⁸ mbar).

    • Acquire a survey spectrum (0-1100 eV binding energy) to identify the elements present on the surface.

    • Acquire a high-resolution spectrum for the N 1s region (typically 395-405 eV).

    • Use appropriate software to perform peak fitting on the N 1s spectrum to identify different nitrogen species (e.g., neutral amine, protonated amine).

    • Use the peak areas and appropriate relative sensitivity factors (RSFs) to calculate the atomic concentrations of each element.[2]

    • The surface amine density can be estimated from the N/Si or N/C atomic ratio, depending on the substrate.[2]

Ninhydrin Assay

This protocol is adapted for the quantification of amine groups on a solid support.[2]

  • Reagents:

    • Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.[2]

    • Standard Solution: Prepare a series of known concentrations of a primary amine standard (e.g., aminopropylsilane) in a suitable solvent.[2]

  • Procedure:

    • Place the amine-functionalized substrate in a reaction vessel.[2]

    • Add a defined volume of the ninhydrin reagent to the vessel, ensuring the surface is fully covered.[2]

    • Heat the reaction at 100°C for 10-15 minutes.[2]

    • After cooling, transfer the colored supernatant to a cuvette.[2]

    • Measure the absorbance at 570 nm using a spectrophotometer.[2]

    • Construct a standard curve using the absorbance values of the standard solutions.[2]

    • Determine the concentration of amine groups on the sample surface by interpolating its absorbance on the standard curve.[2]

Fluorescamine Assay

This protocol is suitable for sensitive quantification of primary amines.[2]

  • Reagents:

    • Fluorescamine Solution: Dissolve fluorescamine in acetone or DMSO to a final concentration of ~0.3 mg/mL. Prepare this solution fresh.[2]

    • Borate Buffer: 0.1 M, pH 9.0.[2]

    • Standard Solution: Prepare a series of known concentrations of a primary amine standard in the borate buffer.[2]

  • Procedure:

    • Place the amine-functionalized substrate in a reaction vessel (e.g., a well of a microplate).[2]

    • Add a defined volume of the borate buffer to the vessel.[2]

    • Rapidly add the fluorescamine solution to the buffer and mix thoroughly.[2]

    • Incubate at room temperature for 5-10 minutes in the dark.[2]

    • Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).[2]

    • Construct a standard curve using the fluorescence values of the standard solutions.[2]

    • Determine the concentration of amine groups on the sample surface from the standard curve.[2]

Conclusion

The quantitative analysis of amine group density is a cornerstone of surface functionalization and bioconjugation.[1] This guide has provided a comparative overview of key analytical techniques, from the surface-sensitive XPS and ToF-SIMS to the accessible and high-throughput colorimetric and fluorescent assays. The choice of the optimal method will be dictated by the specific research question, the nature of the substrate, and the available resources.[1] By carefully considering the principles, advantages, and limitations of each technique, and by following robust experimental protocols, researchers can achieve accurate and reproducible quantification of surface amine groups, thereby advancing their research in drug development and materials science.

References

A Head-to-Head Comparison: 3-Aminopropyl dihydrogen phosphate vs. Carboxyl-Terminated Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates, influencing stability, biocompatibility, and overall performance. This guide provides an objective, data-driven comparison between 3-aminopropyl dihydrogen phosphate and traditional carboxyl-terminated linkers, offering insights into their respective strengths and weaknesses.

The strategic selection of a linker for immobilizing biomolecules onto surfaces, such as nanoparticles or sensor chips, is paramount. While carboxyl-terminated linkers have been a mainstay, utilizing well-established chemistries, linkers like this compound, which feature a phosphonate group, are emerging as a superior alternative in many applications, particularly those involving metal oxide surfaces.[1] This is attributed to the formation of more stable, multidentate bonds with the substrate compared to the often weaker, monodentate interactions of carboxylates.[1]

Performance Comparison: A Quantitative Overview

The selection of a linker hinges on key performance indicators such as binding affinity, stability across varying pH levels, and the resulting stability of the conjugated system. The following table summarizes quantitative data from various experimental studies, offering a clear comparison between phosphonate and carboxylate functional groups.

Performance MetricThis compound (Phosphonate)Carboxyl-Terminated Linker (Carboxylate)Key Insights
Binding Affinity Stronger, often forming multidentate (bidentate or tridentate) covalent bonds with metal oxide surfaces.[1]Weaker, typically forming monodentate bonds.[1]In nonpolar solvents, phosphonic acids can quantitatively replace carboxylic acids, indicating a stronger binding affinity.[2][3]
pH Stability Provides colloidal stability over a broader pH range, generally from acidic to neutral conditions (pH < 8).[2][4]Offers limited colloidal stability, typically in the pH range of 2 to 6.[2]Phosphonate-functionalized nanoparticles demonstrate greater resilience to changes in pH, a crucial factor for in vivo applications.[2]
Stability in Aqueous Environments Self-assembled monolayers (SAMs) demonstrate exceptional stability in aqueous environments, outperforming carboxylate counterparts.[1]Prone to desorption from metal oxide surfaces, particularly under alkaline conditions.[1][2]The multidentate binding of phosphonic acids provides a durable and resilient surface functionalization that can withstand harsh aqueous conditions.[1]
Bond Type Forms strong, multidentate covalent bonds.[1]Typically forms weaker, often monodentate, bonds.[1]The nature of the bond directly impacts the long-term stability of the conjugate.

Experimental Protocols

To ensure reproducibility and facilitate the practical application of these functionalization strategies, detailed experimental protocols are provided below.

Protocol 1: Surface Functionalization with this compound

This protocol describes the covalent attachment of a biomolecule to a metal oxide nanoparticle surface using this compound as a linker. This is a two-step process involving the activation of the nanoparticle surface and subsequent conjugation of the biomolecule.

Materials:

  • Metal oxide nanoparticles

  • This compound

  • Biomolecule with a reactive carboxyl group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Washing Buffer: PBS or appropriate buffer for the nanoparticles

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

Procedure:

  • Nanoparticle Preparation and Linker Attachment:

    • Disperse the metal oxide nanoparticles in an appropriate solvent (e.g., ethanol or water).

    • Add this compound to the nanoparticle suspension. The optimal concentration should be determined empirically.

    • Stir the mixture at room temperature for 12-24 hours to allow for the formation of a self-assembled monolayer of the linker on the nanoparticle surface.

    • Wash the nanoparticles extensively with the solvent to remove any unbound linker. This can be done by repeated centrifugation and resuspension.

  • Activation of Biomolecule's Carboxyl Groups:

    • Dissolve the biomolecule in Activation Buffer.

    • Add EDC (final concentration of ~2-10 mM) and Sulfo-NHS (final concentration of ~5-25 mM).

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Resuspend the this compound-functionalized nanoparticles in Coupling Buffer.

    • Add the activated biomolecule solution to the nanoparticle suspension.

    • Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Final Washing:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

    • Wash the conjugated nanoparticles three times with Washing Buffer to remove unreacted biomolecules and byproducts.

    • Resuspend the final conjugate in a suitable storage buffer.

Protocol 2: Covalent Coupling to Carboxyl-Terminated Linkers using EDC/Sulfo-NHS Chemistry

This protocol describes a general method for covalently conjugating amine-containing biomolecules to surfaces functionalized with carboxyl-terminated linkers.

Materials:

  • Carboxyl-functionalized surface (e.g., nanoparticles, beads)

  • Amine-containing biomolecule (e.g., protein, antibody)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-7.2[5]

  • Coupling Buffer: PBS, pH 7.2-7.5[5]

  • Washing Buffer: PBS or other suitable buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine[6]

Procedure:

  • Wash Carboxylated Surface:

    • Wash the carboxylated surface (e.g., nanoparticles) with Activation Buffer to remove any storage buffer or preservatives. Use centrifugation or magnetic separation as appropriate.[7]

  • Activation of Carboxyl Groups:

    • Resuspend the washed surface in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS.

    • Add EDC (e.g., final concentration of 2 mM) and Sulfo-NHS (e.g., final concentration of 5 mM) to the suspension.[5][8]

    • Incubate for 15 minutes at room temperature with gentle mixing.[5][6]

  • Wash Activated Surface:

    • Remove excess EDC and Sulfo-NHS by washing the surface 2-3 times with Coupling Buffer.[7]

  • Conjugation of Amine-Containing Biomolecule:

    • Prepare a solution of the biomolecule in Coupling Buffer.

    • Add the biomolecule solution to the activated surface suspension.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching and Final Washing:

    • Add Quenching Buffer to block any unreacted sites.

    • Wash the conjugated surface thoroughly with Washing Buffer to remove unreacted reagents and byproducts.[7]

Visualizing the Chemistries

To further elucidate the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.

G cluster_0 Phosphonate Linker Conjugation NP Metal Oxide Nanoparticle NP_Linker Amine-Functionalized Nanoparticle NP->NP_Linker Self-assembly Linker 3-Aminopropyl dihydrogen phosphate Linker->NP_Linker Final_Conjugate Biomolecule-Nanoparticle Conjugate NP_Linker->Final_Conjugate Conjugation Bio_COOH Carboxyl-containing Biomolecule Activated_Bio NHS-activated Biomolecule Bio_COOH->Activated_Bio Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Bio Activated_Bio->Final_Conjugate

Workflow for phosphonate linker conjugation.

G cluster_1 Carboxylate Linker Conjugation (EDC/NHS) Surface_COOH Carboxyl-functionalized Surface Activated_Surface NHS-activated Surface Surface_COOH->Activated_Surface Activation EDC_NHS_2 EDC / Sulfo-NHS EDC_NHS_2->Activated_Surface Final_Conjugate_2 Biomolecule-Surface Conjugate Activated_Surface->Final_Conjugate_2 Conjugation Bio_NH2 Amine-containing Biomolecule Bio_NH2->Final_Conjugate_2

Workflow for carboxylate linker conjugation.

G cluster_binding Binding Mechanism Comparison Phosphonate Phosphonate Group (-PO(OH)2) Multidentate Multidentate Bonding (Bidentate/Tridentate) Phosphonate->Multidentate Carboxylate Carboxylate Group (-COOH) Monodentate Monodentate Bonding Carboxylate->Monodentate Strong_Stable Strong & Stable Interaction Multidentate->Strong_Stable Weaker_Interaction Weaker Interaction Monodentate->Weaker_Interaction

Comparison of binding mechanisms.

Conclusion

For applications requiring robust and stable surface functionalization, particularly on metal oxide substrates and in aqueous environments, this compound and other phosphonate-based linkers are demonstrably superior to their carboxyl-terminated counterparts.[9] They offer stronger binding and maintain surface integrity over a wider pH range.[3][9] However, carboxylate linkers may still be a suitable choice for applications in non-polar solvents or where a weaker, more dynamic interaction is desirable. The choice between these linkers is a multi-factorial decision that should be guided by the specific requirements of the application, including the nature of the substrate, the desired stability, and the environmental conditions.

References

A Comparative Guide to the Biocompatibility of 3-Aminopropyl Dihydrogen Phosphate-Coated Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Aminopropyl dihydrogen phosphate (3-APPA)-coated materials with other commonly used biocompatible coatings. Due to the limited direct experimental data on 3-APPA coatings, this analysis is based on the well-documented biocompatibility of its constituent functional groups: the aminopropyl group, known to enhance cell adhesion, and the phosphate group, a key component of osteoconductive materials like hydroxyapatite. This guide presents a reasoned assessment of the potential performance of 3-APPA coatings, supported by comparative data from established biomaterials and detailed experimental protocols for biocompatibility assessment.

Performance Comparison of Biocompatible Coatings

The following table summarizes the expected performance of 3-APPA coated materials in comparison to two widely used alternatives: Hydroxyapatite (HA) and Titanium Dioxide (TiO2). The data for 3-APPA is inferred from studies on amine-functionalized and phosphate-based surfaces.

FeatureThis compound (3-APPA) (Inferred)Hydroxyapatite (HA)Titanium Dioxide (TiO2)
Biocompatibility Excellent (inferred from amine and phosphate groups)Excellent[1][2]Good to Excellent[1]
Cell Adhesion High (amine groups promote cell attachment)[3][4]High[3]Moderate to High[5]
Osteoconductivity High (phosphate groups encourage bone growth)Excellent[2]Moderate
Corrosion Resistance Moderate to Good (phosphate layer offers protection)Good[6]Excellent[1]
Surface Charge (Physiological pH) Zwitterionic (Amine: positive, Phosphate: negative)NegativeSlightly Negative
Coating Method Chemical grafting, Self-assembled monolayersPlasma spraying, Sol-gel, Sputtering[7]Physical Vapor Deposition, Anodization[8]

Experimental Protocols for Biocompatibility Assessment

To rigorously assess the biocompatibility of a novel coating such as 3-APPA, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the material on the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 3-APPA coated and control material discs (e.g., tissue culture plastic, titanium) sterilized.

    • Osteoblast-like cells (e.g., MC3T3-E1, Saos-2).

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well tissue culture plates.

  • Protocol:

    • Place sterile material discs into the wells of a 96-well plate.

    • Seed osteoblast-like cells onto the material discs and control wells at a density of 1 x 10^4 cells/well.

    • Incubate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • At each time point, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the control (cells on tissue culture plastic).

Cell Adhesion and Morphology Analysis

This experiment evaluates the ability of cells to attach and spread on the material surface, which is crucial for subsequent proliferation and differentiation.

  • Materials:

    • 3-APPA coated and control material discs, sterilized.

    • Osteoblast-like cells.

    • Complete cell culture medium.

    • Phosphate-buffered saline (PBS).

    • 4% Paraformaldehyde (PFA) in PBS for cell fixation.

    • 0.1% Triton X-100 in PBS for permeabilization.

    • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) for F-actin staining.

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

    • Mounting medium.

    • Fluorescence microscope.

  • Protocol:

    • Place sterile material discs in a 24-well plate.

    • Seed cells onto the discs at a density of 5 x 10^3 cells/cm².

    • Incubate for 4 and 24 hours.

    • At each time point, gently wash the discs with PBS to remove non-adherent cells.

    • Fix the adherent cells with 4% PFA for 15 minutes.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 5 minutes.

    • Wash with PBS and stain with fluorescently labeled phalloidin for 1 hour to visualize the actin cytoskeleton.

    • Wash with PBS and counterstain with DAPI for 5 minutes to visualize the nuclei.

    • Mount the discs on microscope slides and observe under a fluorescence microscope to assess cell morphology and spreading.

    • The number of adherent cells can be quantified by counting the DAPI-stained nuclei in multiple fields of view.

Osteogenic Differentiation Assay (Alkaline Phosphatase Activity)

Alkaline Phosphatase (ALP) is an early marker of osteoblast differentiation. This assay quantifies its activity.

  • Materials:

    • 3-APPA coated and control material discs, sterilized.

    • Osteoblast-like cells.

    • Complete cell culture medium and osteogenic induction medium (complete medium supplemented with β-glycerophosphate, ascorbic acid, and dexamethasone).

    • Cell lysis buffer.

    • p-Nitrophenyl phosphate (pNPP) substrate solution.

    • Stop solution (e.g., 3M NaOH).

    • Microplate reader.

  • Protocol:

    • Seed cells on the material discs in a 24-well plate and culture until they reach confluence.

    • Switch to osteogenic induction medium.

    • Culture for 7 and 14 days, changing the medium every 2-3 days.

    • At each time point, wash the cells with PBS and lyse them using a lysis buffer.

    • Transfer the cell lysate to a 96-well plate.

    • Add pNPP substrate solution and incubate at 37°C for 30 minutes.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm.

    • Normalize the ALP activity to the total protein content of the cell lysate (determined by a BCA or Bradford assay).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preparation Material Preparation cluster_invitro In Vitro Biocompatibility Assessment cluster_analysis Data Analysis & Comparison prep 3-APPA Coating of Substrate sterilize Sterilization prep->sterilize cytotoxicity Cytotoxicity Assay (MTT, 24-72h) sterilize->cytotoxicity Cell Seeding adhesion Cell Adhesion & Morphology (4-24h) sterilize->adhesion Cell Seeding differentiation Osteogenic Differentiation (ALP Activity, 7-14d) sterilize->differentiation Cell Seeding analysis Quantitative & Qualitative Analysis cytotoxicity->analysis adhesion->analysis differentiation->analysis comparison Comparison with Control Materials (HA, TiO2) analysis->comparison

Experimental workflow for assessing the biocompatibility of 3-APPA coated materials.

Signaling_Pathway cluster_surface Material Surface cluster_cell Osteoblast surface 3-APPA Coated Surface (Amine & Phosphate Groups) integrin Integrin Receptors (αvβ3, α5β1) surface->integrin Protein Adsorption & Integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak Clustering & Activation mapk MAPK/ERK Pathway fak->mapk Phosphorylation Cascade runx2 RUNX2 Activation mapk->runx2 Signal Transduction genes Osteogenic Gene Expression (ALP, OCN, BSP) runx2->genes Transcriptional Regulation

Signaling pathway for osteoblast adhesion and differentiation on a biocompatible surface.

References

A Researcher's Guide to Aminopropyl Silanization: A Performance Comparison for Biosensor Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective functionalization of biosensor surfaces is a critical step in developing sensitive, specific, and stable detection platforms. Aminopropyl silanes are widely utilized to introduce reactive amine groups onto hydroxylated surfaces like glass and silicon dioxide, enabling the covalent immobilization of biorecognition molecules. This guide provides a comprehensive comparison of three commonly used aminopropyl compounds: (3-aminopropyl)triethoxysilane (APTES), (3-aminopropyl)trimethoxysilane (APTMS), and (3-aminopropyl)dimethylethoxysilane (APDMES).

The choice of aminosilane can significantly influence the quality of the surface modification, impacting key biosensor performance metrics such as sensitivity, specificity, limit of detection (LOD), response time, and long-term stability. This guide delves into the chemical differences between these silanes, presents available experimental data for comparison, provides detailed experimental protocols, and offers insights into selecting the optimal compound for your biosensing application.

Chemical Structure and Reactivity: A Tale of Three Silanes

The primary difference between APTES, APTMS, and APDMES lies in the number of hydrolyzable alkoxy groups attached to the silicon atom. This structural variance directly affects their reactivity, the nature of the resulting silane layer, and its stability.

  • (3-aminopropyl)triethoxysilane (APTES) , with its three ethoxy groups, is the most commonly used aminosilane for surface functionalization.[1] It can form a complex, cross-linked multilayer network on the surface.[1] While this can lead to a high density of amine groups, it can also result in less uniform and potentially less stable layers if the deposition process is not carefully controlled.[1]

  • (3-aminopropyl)trimethoxysilane (APTMS) is structurally similar to APTES but possesses methoxy groups instead of ethoxy groups. Methoxy groups are generally more reactive and hydrolyze faster than ethoxy groups, which can influence the kinetics of the silanization process. The resulting layer characteristics are expected to be similar to those of APTES, with the potential for multilayer formation.[2]

  • (3-aminopropyl)dimethylethoxysilane (APDMES) has only one hydrolyzable ethoxy group. This structural feature restricts its ability to polymerize extensively, leading to the formation of a more defined self-assembled monolayer (SAM).[3] This can result in a more uniform and reproducible surface, although the density of amine groups may be lower compared to the multilayers formed by APTES and APTMS.[3]

Performance Comparison: Data-Driven Insights

Direct comparative studies on the performance of biosensors functionalized with APTES, APTMS, and APDMES are limited in the scientific literature. However, by examining studies that characterize the physical properties of the resulting silane layers, we can infer the potential impact on biosensor performance. The following table summarizes key findings from the literature.

Feature(3-aminopropyl)triethoxysilane (APTES)(3-aminopropyl)trimethoxysilane (APTMS)(3-aminopropyl)dimethylethoxysilane (APDMES)References
Number of Alkoxy Groups 3 (Trialkoxy)3 (Trialkoxy)1 (Monoalkoxy)[3]
Layer Formation Prone to multilayer formation, can form monolayers under controlled conditions.Similar to APTES, prone to multilayer formation.Forms a self-assembled monolayer (SAM).[1][3][4]
Layer Thickness (Vapor Phase) ~4.2 ÅNot widely reported, expected to be similar to APTES.~4.6 Å[3]
Water Contact Angle (Vapor Phase) ~40°Not widely reported, expected to be similar to APTES.~59°[3]
Hydrolytic Stability Lower, prone to amine-catalyzed hydrolysis, especially in multilayers.Similar to APTES, considered to have lower hydrolytic stability.Potentially higher stability due to monolayer formation, though some studies show comparable desorption to APTES.[3][4]
Surface Uniformity Can be non-uniform if deposition is not optimized.Can be non-uniform.Generally more uniform due to SAM formation.[3]
Amine Group Density Potentially high due to multilayering.Potentially high.Lower than multilayers, but well-defined.[3][5]
Expected Impact on Biosensor Performance High sensitivity possible with high bioreceptor density, but reproducibility and stability can be a concern.Similar performance characteristics to APTES are expected.Improved reproducibility and stability. Sensitivity may be slightly lower due to lower amine density but could be offset by better bioreceptor orientation.[3][4]

Experimental Workflows and Signaling Pathways

The functionalization of a biosensor surface with aminopropyl compounds is a multi-step process that creates a foundation for bioreceptor immobilization and subsequent target detection. The following diagrams, generated using the DOT language, illustrate the general workflow and a conceptual signaling pathway.

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Bioreceptor Immobilization cluster_3 Detection Substrate Hydroxylated Substrate (e.g., Glass, SiO2) Cleaning Cleaning & Activation (e.g., Piranha, Plasma) Substrate->Cleaning 1. Aminosilane Aminopropyl Compound (APTES, APTMS, or APDMES) Functionalized_Surface Amine-Functionalized Surface Aminosilane->Functionalized_Surface 2. Crosslinker Cross-linker Activation (e.g., Glutaraldehyde) Functionalized_Surface->Crosslinker 3. Bioreceptor Bioreceptor Immobilization (e.g., Antibody, Aptamer) Crosslinker->Bioreceptor 4. Target Target Analyte Binding Bioreceptor->Target 5. Signal Signal Generation Target->Signal 6.

Caption: General experimental workflow for biosensor functionalization.

G cluster_0 Surface Chemistry cluster_1 Binding Event cluster_2 Signal Transduction Surface Amine-Functionalized Surface Bioreceptor Immobilized Bioreceptor Surface->Bioreceptor Covalent Bond Analyte Target Analyte Complex Bioreceptor-Analyte Complex Analyte->Complex Transducer Transducer Complex->Transducer Signal Measurable Signal (e.g., Optical, Electrical) Transducer->Signal Generates

Caption: Conceptual signaling pathway of a functionalized biosensor.

Detailed Experimental Protocols

The following protocols provide a starting point for the surface functionalization of glass or silicon dioxide substrates. Optimization of parameters such as concentration, incubation time, and temperature may be necessary for specific applications.

Protocol 1: Solution-Phase Deposition of APTES

This protocol is adapted for forming a relatively uniform APTES layer.

Materials:

  • (3-aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • Ethanol

  • Deionized (DI) Water

  • Nitrogen gas

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Glass or Silicon Dioxide Substrates

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Clean the substrates by sonicating in acetone, followed by ethanol, and then DI water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

    • Immerse the substrates in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface.

    • Rinse the substrates thoroughly with DI water and dry under a stream of nitrogen.

  • Silanization:

    • Prepare a 1% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the APTES solution for 20 minutes at room temperature.[3]

    • Rinse the substrates twice with toluene to remove excess, unbound APTES.

    • Rinse the substrates with ethanol and then DI water.

    • Cure the substrates in an oven at 110°C for 15 minutes to promote covalent bond formation.[1]

Protocol 2: Vapor-Phase Deposition of APTES/APTMS

Vapor-phase deposition can lead to more uniform monolayer formation.[2]

Materials:

  • APTES or APTMS

  • Vacuum desiccator

  • Cleaned and hydroxylated substrates (as in Protocol 1)

Procedure:

  • Preparation:

    • Place the cleaned and hydroxylated substrates inside a vacuum desiccator.

    • Place a small, open container with a few drops of APTES or APTMS in the bottom of the desiccator.

  • Deposition:

    • Evacuate the desiccator using a vacuum pump.

    • Place the sealed desiccator in an oven or on a hot plate at 70-90°C for 1-2 hours.[4]

  • Post-Deposition Treatment:

    • Vent the desiccator and remove the substrates.

    • Rinse the substrates with toluene, followed by ethanol, and then DI water to remove physisorbed silane.

    • Cure the substrates in an oven at 110°C for 15 minutes.[1]

Protocol 3: Solution-Phase Deposition of APDMES

This protocol is designed for the formation of a self-assembled monolayer of APDMES.

Materials:

  • (3-aminopropyl)dimethylethoxysilane (APDMES)

  • Anhydrous Toluene

  • Ethanol

  • DI Water

  • Nitrogen gas

  • Cleaned and hydroxylated substrates (as in Protocol 1)

Procedure:

  • Silanization:

    • Prepare a 1% (v/v) solution of APDMES in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the APDMES solution for 20 minutes at room temperature.[3]

    • Rinse the substrates twice with toluene.

    • Rinse with ethanol and then DI water.

  • Curing:

    • Dry the substrates under a stream of nitrogen.

    • Cure in an oven at 110°C for 15 minutes.

Conclusion and Recommendations

The selection of the most suitable aminopropyl compound for biosensor functionalization depends on the specific requirements of the application.

  • APTES remains a popular choice due to its widespread use and the potential for achieving a high density of amine groups. However, careful control of the deposition process is crucial to obtain a stable and uniform layer.

  • APTMS , with its higher reactivity, may offer advantages in terms of faster reaction times, but it is also prone to multilayer formation and potential instability, similar to APTES.

  • APDMES is an excellent candidate when surface uniformity and reproducibility are paramount. The formation of a self-assembled monolayer can lead to more consistent biosensor performance, although the lower density of amine groups might slightly reduce the signal in some applications.[3]

For researchers aiming for high reproducibility and stability, exploring APDMES is recommended. For applications where maximizing the density of immobilized bioreceptors is the primary goal, optimizing the deposition of APTES to form a thin, stable multilayer may be the preferred approach. Further direct comparative studies are needed to fully elucidate the performance trade-offs between these three valuable surface modification agents.

References

A Comparative Guide to Surface Modification Techniques for Biomaterial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interface between a biomaterial and the biological environment is a critical determinant of its success. Surface modification techniques are paramount in tailoring these interactions to enhance biocompatibility, promote specific cellular responses, and improve the overall performance of medical devices and drug delivery systems. This guide provides an objective comparison of common physical, chemical, and biological surface modification techniques, supported by experimental data and detailed methodologies.

I. Comparison of Surface Modification Techniques

The choice of surface modification technique depends on the bulk material, the desired surface properties, and the intended application. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Physical Surface Modification Techniques – Performance Metrics
TechniqueBiomaterialContact Angle (°) (Before)Contact Angle (°) (After)Surface Roughness (Ra, nm) (Before)Surface Roughness (Ra, nm) (After)Reference(s)
Plasma Treatment Titanium83.124.17.58.2[1][2]
Silicone~110<10--[3]
PEEK85-9540-60-Decreased non-specific protein adsorption[4]
Laser Texturing Ti-6Al-4V64.80 (superhydrophilic)~130394[5][6]
Stainless Steel~70~150 (superhydrophobic)-Increased[7]
Table 2: Chemical and Biological Surface Modification Techniques – Performance Metrics
TechniqueBiomaterialKey Performance OutcomeMethodReference(s)
Chemical Vapor Deposition (CVD) VariousConformal, pinhole-free polymer coatingsInitiated CVD (iCVD) deposits thin polymer films from vapor phase monomers.[8][9][10]
Polymer Grafting PLGAEnhanced cell adhesion and viability by creating a hydrophilic surface.Surface-initiated atom transfer radical polymerization (SI-ATRP) to graft polymer brushes.[11]
Peptide Immobilization Zirconia1.5-fold increase in human mesenchymal stem cell (hMSC) attachment.Covalent bonding of cell-adhesive peptides.[12]
Enzyme Immobilization VariousCreates bioactive surfaces for specific functions (e.g., anti-fouling).Covalent attachment or physical adsorption of enzymes.-

Note: Quantitative data for direct comparison of these techniques under similar conditions is sparse in the literature. The performance is highly dependent on the specific polymer, peptide, or enzyme used and the immobilization chemistry.

II. Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the comparison of surface modification techniques.

Plasma Treatment of a Polymer Surface (Silicone)

This protocol is a representative example of radio-frequency (RF) plasma treatment to render a hydrophobic polymer surface hydrophilic.[3][13]

Materials:

  • RF plasma chamber

  • Silicone elastomer sheets (e.g., PDMS)

  • Process gas (e.g., Argon, Oxygen, or ambient air)

  • Vacuum pump

  • Contact angle goniometer

Procedure:

  • Place the silicone elastomer sample in the center of the plasma chamber.

  • Evacuate the chamber to a base pressure of approximately 250-300 mTorr.

  • Introduce the process gas (e.g., Argon) until the pressure returns to atmospheric pressure to purge the chamber.

  • Re-evacuate the chamber to a working pressure of around 300 mTorr.

  • Apply RF power (e.g., 100 W) to generate the plasma.

  • Treat the sample for a specified duration (e.g., 20 seconds to 2 minutes).[3][13]

  • Turn off the RF power and vent the chamber to atmospheric pressure.

  • Remove the sample and measure the water contact angle immediately and at subsequent time points to assess the stability of the hydrophilic surface.

Femtosecond Laser Texturing of a Metallic Surface (Titanium Alloy)

This protocol provides a general workflow for creating micro- and nanostructures on a titanium alloy surface.[5][14]

Materials:

  • Femtosecond laser system (e.g., Yb:KGW, ~400 fs pulse duration, 1030 nm wavelength)

  • Galvanometer scanner system

  • F-theta lens

  • Titanium alloy (e.g., Ti-6Al-4V) plates

  • Confocal laser scanning microscope or atomic force microscope for surface characterization

Procedure:

  • Secure the titanium alloy plate on the translation stage within the laser ablation setup.

  • Set the laser parameters:

    • Wavelength: 1030 nm

    • Pulse duration: ~400 fs

    • Repetition rate: Varies (e.g., 50 kHz to 1 MHz)

    • Laser power: Varies to achieve desired fluence

    • Scanning speed: Varies depending on the desired pattern and overlap

  • Define the desired pattern (e.g., lines, grids, dimples) using the scanner software.

  • Focus the laser beam onto the surface of the titanium alloy.

  • Execute the laser scanning process to create the desired texture.

  • Clean the textured surface (e.g., ultrasonication in ethanol) to remove debris.

  • Characterize the surface topography using microscopy techniques to measure surface roughness and feature dimensions.

Initiated Chemical Vapor Deposition (iCVD) of Polymer Films

This protocol outlines the general steps for depositing a thin polymer film onto a biomaterial substrate using iCVD.[3][7][8][9][10]

Materials:

  • iCVD reactor with a heated filament array and a cooled substrate stage

  • Monomer precursor (e.g., 2-hydroxyethyl methacrylate, HEMA)

  • Initiator (e.g., tert-butyl peroxide, TBPO)

  • Vacuum pump

  • Mass flow controllers

  • Substrate (e.g., silicon wafer, polymer film)

Procedure:

  • Place the substrate on the cooled stage within the iCVD reactor.

  • Evacuate the reactor to a base pressure in the mTorr range.

  • Set the substrate stage temperature (e.g., 25-30 °C).

  • Heat the filament array to the initiator pyrolysis temperature (e.g., 200-300 °C).

  • Introduce the initiator and monomer vapors into the reactor at controlled flow rates using mass flow controllers.

  • The initiator thermally decomposes into radicals, which adsorb onto the cooled substrate along with the monomer.

  • Surface polymerization is initiated, leading to the growth of a conformal polymer film.

  • Monitor film thickness in real-time using laser interferometry.

  • Once the desired thickness is achieved, stop the precursor flows and turn off the filament power.

  • Vent the chamber and remove the coated substrate.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This "grafting from" technique allows for the growth of well-defined polymer brushes from a surface.

Materials:

  • Substrate with initiator-functionalized surface (e.g., PLGA scaffold with immobilized ATRP initiator)

  • Monomer (e.g., N-isopropylacrylamide, NIPAM)

  • Catalyst (e.g., Cu(I)Br)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

  • Solvent (e.g., anisole)

  • Schlenk flask and line

  • Nitrogen or Argon gas

Procedure:

  • Place the initiator-functionalized substrate into a Schlenk flask.

  • Add the monomer, solvent, and ligand to the flask.

  • Deoxygenate the solution by several freeze-pump-thaw cycles.

  • Under an inert atmosphere (N2 or Ar), add the catalyst (Cu(I)Br) to initiate the polymerization.

  • Allow the reaction to proceed for the desired time at a specific temperature to control the polymer chain length.

  • Stop the polymerization by exposing the reaction mixture to air.

  • Thoroughly wash the substrate with a good solvent for the polymer to remove any non-grafted polymer and catalyst residues.

  • Dry the substrate and characterize the grafted polymer layer.

Quantification of Protein Adsorption using ELISA

This protocol describes a method to quantify the amount of a specific protein, such as fibronectin, adsorbed onto a biomaterial surface.[15][16][17][18][19]

Materials:

  • Biomaterial samples in a multi-well plate format

  • Fibronectin solution (or other protein of interest)

  • Bovine Serum Albumin (BSA) solution for blocking

  • Primary antibody specific to the protein of interest (e.g., anti-fibronectin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Place the biomaterial samples into the wells of a microplate.

  • Add the protein solution to the wells and incubate for a defined period (e.g., 1 hour at 37°C) to allow for adsorption.

  • Wash the wells three times with wash buffer to remove non-adsorbed protein.

  • Add blocking buffer (e.g., 1% BSA in PBS) and incubate for 1 hour to prevent non-specific antibody binding.

  • Wash the wells three times with wash buffer.

  • Add the primary antibody diluted in blocking buffer and incubate for 1-2 hours.

  • Wash the wells three times with wash buffer.

  • Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour.

  • Wash the wells five times with wash buffer.

  • Add the TMB substrate solution and incubate in the dark until a color develops.

  • Add the stop solution to quench the reaction.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of adsorbed protein.

Cell Adhesion and Proliferation Assay using Crystal Violet Staining

This assay is used to quantify the number of adherent cells on a biomaterial surface, providing an indication of cell adhesion and proliferation.[13][20][21][22]

Materials:

  • Biomaterial samples sterilized and placed in a multi-well plate

  • Cell culture medium

  • Adherent cell line of interest

  • Phosphate Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)

  • Crystal Violet staining solution (0.1% - 0.5% w/v in water or ethanol)

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)

  • Microplate reader

Procedure:

  • Seed a known number of cells onto the biomaterial samples in the multi-well plate.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) to allow for adhesion and proliferation.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the adherent cells by adding the fixative solution and incubating for 15-20 minutes at room temperature.

  • Remove the fixative and wash the wells with water.

  • Add the Crystal Violet staining solution to each well and incubate for 10-30 minutes at room temperature.

  • Thoroughly wash the wells with water to remove excess stain.

  • Allow the plates to air dry completely.

  • Add the solubilization solution to each well to dissolve the stain from the cells.

  • Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

III. Signaling Pathways and Mechanotransduction

The physical and chemical properties of a biomaterial's surface profoundly influence cell behavior by activating specific intracellular signaling pathways. Two key pathways involved in sensing and responding to the material interface are the Focal Adhesion Kinase (FAK)/RhoA pathway and the Hippo/YAP/TAZ pathway.

FAK/RhoA Signaling in Cell Adhesion and Cytoskeletal Organization

Integrin-mediated adhesion to the extracellular matrix (ECM) proteins adsorbed on the biomaterial surface leads to the formation of focal adhesions. This clustering of integrins triggers the autophosphorylation and activation of Focal Adhesion Kinase (FAK), which in turn activates the small GTPase RhoA. Activated RhoA promotes the formation of contractile actin stress fibers and the maturation of focal adhesions, influencing cell spreading, migration, and morphology.

FAK_RhoA_Pathway cluster_surface Biomaterial Surface cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Surface Surface Topography/Chemistry ECM Adsorbed ECM Proteins (e.g., Fibronectin) Surface->ECM Influences Adsorption Integrin Integrin Clustering ECM->Integrin Integrin Binding FAK FAK Activation (pY397) Integrin->FAK Recruitment & Activation RhoA RhoA Activation FAK->RhoA Upstream Signaling ROCK ROCK Activation RhoA->ROCK Activation Myosin Myosin II Activation ROCK->Myosin Phosphorylation Actin Actin Stress Fibers Myosin->Actin Contraction FA_Maturation Focal Adhesion Maturation Actin->FA_Maturation Tension FA_Maturation->Integrin Stabilization YAP_TAZ_Pathway cluster_input Mechanical Cues cluster_cytoskeleton Cytoskeleton cluster_hippo Hippo Pathway cluster_yap_taz YAP/TAZ Localization cluster_output Cellular Response Stiff Stiff Substrate / High Spreading HighTension High Cytoskeletal Tension Stiff->HighTension Soft Soft Substrate / Low Spreading LowTension Low Cytoskeletal Tension Soft->LowTension Hippo_Off Hippo Pathway 'OFF' HighTension->Hippo_Off Inhibits Hippo_On Hippo Pathway 'ON' LowTension->Hippo_On Activates YAP_Nuc YAP/TAZ Nuclear Translocation Hippo_Off->YAP_Nuc YAP_Cyto YAP/TAZ Cytoplasmic Retention (Phosphorylation) Hippo_On->YAP_Cyto Prolif Gene Transcription (Proliferation, Differentiation) YAP_Nuc->Prolif Degrad Degradation YAP_Cyto->Degrad Experimental_Workflow cluster_prep 1. Preparation cluster_mod 2. Surface Modification cluster_char 3. Physicochemical Characterization cluster_bio_eval 4. Biological Evaluation Biomaterial Select Biomaterial Modification Apply Technique (e.g., Plasma, Laser, CVD, Grafting) Biomaterial->Modification Wettability Contact Angle Modification->Wettability Topography AFM/SEM (Roughness) Modification->Topography Chemistry XPS/FTIR Modification->Chemistry Protein Protein Adsorption (ELISA) Wettability->Protein Topography->Protein Chemistry->Protein Cell_Adhesion Cell Adhesion/Proliferation (Crystal Violet Assay) Protein->Cell_Adhesion Signaling Signaling Pathway Analysis (Western Blot, Immunofluorescence) Cell_Adhesion->Signaling

References

Benchmarking the performance of 3-Aminopropyl dihydrogen phosphate in specific research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug delivery and development, the modification of parent drug molecules to enhance their physicochemical properties is a cornerstone of prodrug strategy. Among the various chemical moieties utilized for this purpose, phosphate esters have garnered significant attention for their ability to improve aqueous solubility and bioavailability. This guide provides a comparative analysis of 3-Aminopropyl dihydrogen phosphate, a hydrophilic linker, benchmarking its performance against other alternatives in specific research applications, supported by established experimental principles.

Enhancing Drug Properties with Phosphate Prodrugs

The primary application of this compound is as a linker in prodrug design. The rationale behind this approach is to transiently mask a functional group of a parent drug with a phosphate group. This modification can significantly increase the water solubility of hydrophobic drugs, facilitating their formulation and administration.

The key to the success of this strategy lies in the in vivo cleavage of the phosphate group, typically by endogenous enzymes, to release the active parent drug at the desired site of action. Alkaline phosphatases (ALPs) are a ubiquitous class of enzymes that efficiently hydrolyze phosphate monoesters, making them a primary mechanism for the activation of phosphate prodrugs.

Performance Comparison: this compound vs. Alternatives

While direct, side-by-side quantitative data for this compound against all possible alternatives is not extensively consolidated in single studies, we can infer its performance based on the well-understood principles of phosphate chemistry and linker technology. The primary alternatives to consider are other phosphate-based linkers and non-phosphate hydrophilic linkers.

Table 1: Comparison of this compound with Alternative Linker Strategies

FeatureThis compoundOther Alkyl Phosphate Linkers (e.g., Ethyl Phosphate)Phenyl Phosphate LinkersNon-Phosphate Hydrophilic Linkers (e.g., PEG, Glycosides)
Solubility Enhancement HighHighModerate to HighHigh to Very High
Cleavage Mechanism Enzymatic (primarily Alkaline Phosphatase)Enzymatic (Alkaline Phosphatase)Enzymatic (Alkaline Phosphatase)Various (e.g., esterases, glycosidases) or non-enzymatic
Cleavage Rate Generally rapidVariable, dependent on steric hindranceGenerally rapid, can be influenced by electronic effectsHighly variable depending on the linker and enzyme
Potential for Byproducts Aminopropanol (generally low toxicity)Corresponding alcoholPhenol (can have toxicity concerns)Varies, generally biocompatible
Synthetic Accessibility Relatively straightforwardRelatively straightforwardCan be more complexCan be complex and require specialized chemistry
In Vivo Stability Generally stable in circulation until encountering target enzymesSimilar to aminopropyl phosphateCan be less stable in plasmaVariable, PEG linkers are generally very stable

Experimental Protocols for Performance Evaluation

To quantitatively assess the performance of this compound as a linker, a series of key experiments are typically performed. These protocols are designed to evaluate the stability of the prodrug conjugate and the efficiency of the active drug release.

In Vitro Stability Assay

Objective: To determine the stability of the this compound linker in a simulated physiological environment.

Methodology:

  • The drug-linker conjugate is incubated in human plasma or a phosphate-buffered saline (PBS) solution at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • The samples are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate and any released parent drug.

  • The half-life (t½) of the conjugate in the respective medium is calculated.

Enzymatic Cleavage Assay

Objective: To measure the rate of cleavage of the this compound linker by a specific enzyme, typically alkaline phosphatase.

Methodology:

  • A solution of the drug-linker conjugate is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • A known concentration of purified alkaline phosphatase is added to initiate the reaction.

  • The reaction is monitored over time by measuring the increase in the concentration of the released parent drug or a reporter molecule. This can be done spectrophotometrically if the product has a distinct absorbance or by HPLC.

  • Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined to characterize the enzyme-substrate interaction.

Signaling Pathways and Experimental Workflows

The activation of a prodrug containing a this compound linker is a critical step in its mechanism of action. This process can be visualized as a simple pathway leading to the release of the active therapeutic agent.

Prodrug_Activation_Pathway Prodrug Drug-Aminopropyl-Phosphate (Inactive Prodrug) ActiveDrug Active Drug Prodrug->ActiveDrug Enzymatic Cleavage Byproduct Aminopropyl Phosphate (Byproduct) Prodrug->Byproduct Enzymatic Cleavage Enzyme Alkaline Phosphatase (Endogenous Enzyme) Enzyme->Prodrug Acts upon

Prodrug activation via enzymatic cleavage.

The general workflow for evaluating the efficacy of a prodrug strategy involving this compound can be depicted as follows:

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Prodrug Synthesis: Drug + Aminopropyl Dihydrogen Phosphate Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Stability Plasma Stability Assay Purification->Stability Enzymatic Enzymatic Cleavage Assay Purification->Enzymatic CellAssay Cell-Based Potency Assay Stability->CellAssay Enzymatic->CellAssay PK Pharmacokinetic Studies (Animal Model) CellAssay->PK Efficacy Efficacy Studies (Disease Model) PK->Efficacy

General workflow for prodrug evaluation.

Safety Operating Guide

Proper Disposal of 3-Aminopropyl Dihydrogen Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of 3-Aminopropyl dihydrogen phosphate (CAS No. 1071-28-9). It is essential to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all applicable federal, state, and local regulations. The procedures outlined here are based on general principles of laboratory safety and chemical waste management.

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. For this compound, a systematic approach is necessary to ensure the safety of personnel and compliance with regulatory standards.

Waste Characterization and Segregation

Before disposal, it is imperative to characterize the waste material. This compound is a solid substance. Any waste containing this chemical, including contaminated personal protective equipment (PPE), labware, or solutions, should be considered chemical waste.

Key Principles of Segregation:

  • Do not mix with other waste streams: Keep this compound waste separate from other chemical waste to prevent potentially hazardous reactions.[1]

  • Original Containers: Whenever possible, leave the chemical in its original container.[1]

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., powder spills) from liquid waste (e.g., solutions).

Step-by-Step Disposal Procedure

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding handling, hazards, and disposal.

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Containerization:

    • Place the waste in a suitable, well-labeled, and sealed container. The container must be compatible with the chemical.

    • The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Chemical formulas or abbreviations are generally not acceptable.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.[3]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Chemical waste must be disposed of in accordance with national and local regulations.[1]

Important Note on Sewer Disposal: Do not dispose of this compound down the drain or in the regular trash.[4][5] Phosphorous and nitrogen compounds can contribute to the eutrophication of water supplies, and discharging them into the environment should be avoided.[1]

Quantitative Data Summary

The following table outlines key quantitative data points that are essential for the safe handling and disposal of this compound. This information should be obtained from the substance-specific Safety Data Sheet.

ParameterValueSource
pH Consult SDS (A 0.2M aqueous solution of the similar compound Ammonium dihydrogen phosphate has a pH of 3.8 - 4.4)[6]Manufacturer's SDS
Aquatic Toxicity Consult SDSManufacturer's SDS
Storage Temperature 2-8°C, under inert atmosphere[7]Manufacturer's SDS

Experimental Protocol: Spill Cleanup

In the event of a small spill of solid this compound, follow these steps:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated. Wear appropriate PPE (gloves, safety goggles, lab coat, and if necessary, respiratory protection).

  • Containment: Prevent the powder from spreading. Avoid generating dust.[6] If necessary, gently moisten the material with water to reduce airborne dust.[2]

  • Cleanup:

    • Carefully sweep or vacuum the spilled material.[6][8] If vacuuming, use a vacuum cleaner approved for hazardous materials.

    • Place the collected material into a suitable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the container with the spilled material as hazardous waste and dispose of it according to the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Unused 3-Aminopropyl dihydrogen phosphate or contaminated material consult_sds Consult Safety Data Sheet (SDS) and local regulations start->consult_sds wear_ppe Wear appropriate PPE (gloves, goggles, lab coat) consult_sds->wear_ppe sewer Do NOT dispose down the sewer consult_sds->sewer trash Do NOT dispose in regular trash consult_sds->trash containerize Place in a compatible, sealed, and labeled hazardous waste container wear_ppe->containerize store Store in a designated satellite accumulation area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor store->contact_ehs end_point Professional Disposal contact_ehs->end_point

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Aminopropyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Aminopropyl dihydrogen phosphate (CAS No. 1071-28-9), including operational and disposal plans.

Chemical Identity and Properties

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1071-28-9[1]
Molecular Formula C3H10NO4P[1]
Molecular Weight 155.09 g/mol [1]
Appearance Solid (information for the related compound Ammonium dihydrogen phosphate)[2]
Solubility Freely soluble in water (563 g/L at 25 °C)[3]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[4]

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified with significant health hazards. The following GHS classifications have been identified:

  • H301: Toxic if swallowed.

  • H340: May cause genetic defects.

  • H351: Suspected of causing cancer.

  • H360FD: May damage fertility. May damage the unborn child.

Due to these serious potential health effects, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Minimum Required PPE:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before each use.
Eye Protection Safety gogglesChemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.
Body Protection Laboratory coatA full-length laboratory coat is required. For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended.[5]
Respiratory Protection RespiratorIf dusts may be generated, a NIOSH-approved respirator with a particulate filter is necessary.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure risk.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Don all required personal protective equipment.

  • Handling:

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid generating dust.

    • Use appropriate tools (spatulas, weighing paper) to handle the solid material.

    • Keep containers tightly closed when not in use.

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the solid material and place it in a labeled, sealed container for hazardous waste disposal.[5]

    • Clean the spill area with a suitable decontaminant.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material (including contaminated consumables) in a designated, properly labeled hazardous waste container.

    • Do not mix with other waste streams.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected as hazardous waste.

    • Deface or remove the original label before disposing of the clean container.

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Clean, Uncluttered) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe handle_fume_hood 4. Handle in Fume Hood don_ppe->handle_fume_hood avoid_dust 5. Avoid Dust Generation handle_fume_hood->avoid_dust use_tools 6. Use Appropriate Tools avoid_dust->use_tools close_container 7. Keep Container Closed use_tools->close_container collect_waste 8. Collect Waste in Labeled Container close_container->collect_waste rinse_container 9. Triple-Rinse Empty Containers collect_waste->rinse_container dispose_waste 10. Dispose via EHS rinse_container->dispose_waste

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.